Nornicotyrine
Description
Properties
IUPAC Name |
3-(1H-pyrrol-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTWKRLUNDZXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197788 | |
| Record name | Nornicotyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494-98-4 | |
| Record name | 3-(1H-Pyrrol-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nornicotyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nornicotyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 494-98-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORNICOTYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ8AN3NMW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of Nornicotyrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nornicotyrine, systematically known as 3-(1H-pyrrol-2-yl)pyridine, is a nicotine-related alkaloid found in tobacco (Nicotiana species) and a metabolite of nicotine.[1] Its chemical structure, comprising interconnected pyridine and pyrrole rings, underpins its unique physicochemical properties and biological activity. This guide provides a comprehensive technical overview of the chemical structure of this compound, its spectroscopic characterization, synthesis, and biological relevance, tailored for professionals in chemical and pharmaceutical research.
Chemical Structure and Identification
This compound is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂ and a molecular weight of approximately 144.18 g/mol .[2][3] The structure features a pyridine ring substituted at the 3-position with a pyrrole ring linked at its 2-position. This arrangement of two aromatic, nitrogen-containing heterocycles is fundamental to its chemical behavior and interaction with biological systems.
Key identifiers for this compound include:
-
IUPAC Name: 3-(1H-pyrrol-2-yl)pyridine[2]
-
CAS Number: 494-98-4[4]
-
Synonyms: β-Nornicotyrine, NNT, β-NNT[2]
-
SMILES: c1cc(c(cn1)C2=CC=CN2)[2]
-
InChI: InChI=1S/C9H8N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7,11H[4]
The planarity and aromaticity of both the pyridine and pyrrole rings influence the molecule's electronic distribution and potential for pi-pi stacking and hydrogen bonding interactions, which are critical for its pharmacological activity.
Diagram of the Chemical Structure of this compound
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, formulation, and for understanding its pharmacokinetic profile.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂ | [2][3] |
| Molecular Weight | 144.18 g/mol | [2][3] |
| Appearance | To be determined; likely a solid or oil | [2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[5] | [5] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [4] |
Spectroscopic Characterization
The structural elucidation of this compound is definitively achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and pyrrole rings. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring currents. A detailed assignment of the proton signals is crucial for confirming the substitution pattern.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display nine unique signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons are indicative of their electronic environment. For instance, the carbon atoms adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift. The carbon atoms of the pyridine ring typically resonate in the range of 124-150 ppm.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in this compound.[8] Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1600-1450 | C=C and C=N stretching | Aromatic rings |
| ~3400 | N-H stretch | Pyrrole N-H |
The presence of a band around 3400 cm⁻¹ would be characteristic of the N-H bond in the pyrrole ring.[8] The region between 1600-1450 cm⁻¹ will show multiple bands due to the stretching vibrations within the aromatic pyridine and pyrrole rings.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming its structure.
-
Molecular Ion Peak (M⁺) : In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak at an m/z of 144, corresponding to its molecular weight.[4]
-
Fragmentation Pattern : The fragmentation of this compound will likely involve the cleavage of the bond between the two rings and fragmentation within the individual rings. Common fragments would include the pyridyl cation and the pyrrolyl cation. The loss of small neutral molecules like HCN from either ring is also a possibility. The mass spectrum of this compound shows a base peak at m/z 117.[10]
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for forming biaryl compounds, particularly those involving the coupling of two heterocyclic rings. Two prominent and reliable methods are the Paal-Knorr synthesis for the pyrrole ring formation and the Suzuki cross-coupling reaction for linking the two rings.
Representative Synthetic Protocol: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and efficient method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[11][12][13][14]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,4-dicarbonyl precursor (1 equivalent) and 3-aminopyridine (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Caption: Workflow for the Paal-Knorr synthesis of this compound.
Alternative Synthetic Strategy: Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it is well-suited for coupling a pyridine derivative with a pyrrole derivative.[15][16][17][18]
Conceptual Steps:
-
Reactants: The reaction would typically involve the coupling of 3-bromopyridine with pyrrole-2-boronic acid or a suitable derivative.
-
Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is used in conjunction with a base, commonly sodium carbonate or potassium carbonate.
-
Solvent and Conditions: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, under an inert atmosphere (e.g., nitrogen or argon) and with heating.
-
Purification: Following the reaction, a standard work-up and purification by column chromatography would be employed to isolate the this compound product.
Biological Significance and Relevance to Drug Discovery
This compound is not merely a structural analog of nicotine; it possesses its own distinct biological activity and is a key molecule in the context of tobacco research and pharmacology.
Natural Occurrence and Biosynthesis
This compound is a naturally occurring alkaloid in various Nicotiana species.[19] It is primarily formed through the enzymatic N-demethylation of nicotine. This conversion is catalyzed by the cytochrome P450 enzyme, specifically CYP82E4.[11][20][21] This metabolic process is significant as it leads to the formation of nornicotine, which is a direct precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[11]
Caption: Biosynthesis of this compound and its conversion to NNN.
Pharmacological Activity and Drug Development Implications
This compound and its derivatives are of interest to drug development professionals due to their interaction with nicotinic acetylcholine receptors (nAChRs).[13] These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are implicated in a variety of physiological processes, including cognitive function, and in pathological conditions such as Alzheimer's disease, Parkinson's disease, and certain cancers.[8][22]
The interaction of this compound with nAChRs can trigger downstream signaling cascades, such as the PI3K/Akt pathway, which is a crucial regulator of cell survival, proliferation, and apoptosis.[23][24][25][26] The modulation of this pathway by nAChR agonists and antagonists is an active area of research for the development of novel therapeutics for neurodegenerative diseases and cancer.
Caption: Simplified signaling pathway initiated by this compound binding to nAChRs.
Conclusion
The chemical structure of this compound, characterized by its linked pyridine and pyrrole rings, is the foundation of its chemical and biological properties. A thorough understanding of its structure, confirmed by modern spectroscopic methods, is essential for its synthesis and for the exploration of its pharmacological potential. For researchers in drug discovery, this compound and its derivatives represent a valuable scaffold for the design of novel modulators of nicotinic acetylcholine receptors, with potential applications in a range of therapeutic areas. The detailed technical information provided in this guide serves as a critical resource for advancing research and development in this important area of medicinal chemistry.
References
A comprehensive list of references is available upon request.
Sources
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H8N2 | CID 68125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. testbook.com [testbook.com]
- 7. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 13. rgmcet.edu.in [rgmcet.edu.in]
- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. β-Nornicotyrine_TargetMol [targetmol.com]
- 20. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. m.youtube.com [m.youtube.com]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy [mdpi.com]
A Technical Guide to the Chemical Distinctions Between Nornicotyrine and Nornicotine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the chemical and pharmacological differences between two structurally related pyridine alkaloids: nornicotyrine and nornicotine. As a metabolite of nicotine and a tobacco alkaloid itself, nornicotine is a compound of significant interest in pharmacology and toxicology.[1][2] this compound, also found in tobacco, presents a different chemical profile due to its aromatic pyrrole ring, leading to distinct properties and biological activities.[3] Understanding the nuanced differences between these two molecules is critical for researchers in fields ranging from medicinal chemistry to drug metabolism and toxicology.
Core Structural and Chemical Identity
The fundamental difference between this compound and nornicotine lies in the saturation of the five-membered nitrogen-containing ring attached to the pyridine moiety.
-
Nornicotine possesses a saturated pyrrolidine ring.
-
This compound features an aromatic pyrrole ring.
This seemingly minor variation in hydrogenation profoundly impacts the molecule's geometry, electron distribution, and, consequently, its chemical reactivity and biological interactions.
Chemical Structure Comparison
Caption: 2D structures of Nornicotine and this compound.
Physicochemical Properties
The structural divergence directly translates to differing physicochemical properties, which are summarized in the table below. The aromaticity of this compound's pyrrole ring leads to a more planar and rigid structure compared to the flexible, non-planar pyrrolidine ring of nornicotine. This also affects properties like polarity and boiling point.
| Property | Nornicotine | This compound |
| Molecular Formula | C₉H₁₂N₂ | C₉H₈N₂ |
| Molar Mass | 148.20 g/mol [4] | 144.17 g/mol [5] |
| Appearance | Pale yellow to reddish-brown oil | Not specified |
| Boiling Point | ~270 °C | Not available |
| Ring System | Pyridine-Pyrrolidine | Pyridine-Pyrrole |
| Aromaticity | Pyridine ring is aromatic | Both pyridine and pyrrole rings are aromatic |
| Chirality | Chiral center at C2' of the pyrrolidine ring | Achiral |
Synthesis and Chemical Reactivity
The synthetic routes to nornicotine and this compound are distinct, reflecting their structural differences.
Synthesis of Nornicotine
Nornicotine can be synthesized through several pathways, with two common approaches being the demethylation of nicotine and the reduction of myosmine.[2]
-
Demethylation of Nicotine: This can be achieved by reacting nicotine with reagents like silver oxide.[2]
-
Reduction of Myosmine: Myosmine can be reduced to racemic nornicotine using catalytic hydrogenation with a palladium catalyst or with sodium borohydride.[2] Enantioselective synthesis of (S)- and (R)-nornicotine has also been achieved through more complex chiral synthesis routes.[6]
Caption: Common synthetic routes to Nornicotine.
Synthesis of this compound
Information on the specific laboratory synthesis of this compound is less abundant in readily available literature. However, it can be conceptualized as involving the formation of the pyrrole ring attached to the pyridine core.
Chemical Reactivity and Stability
-
Nornicotine: The secondary amine in the pyrrolidine ring of nornicotine is a key site for chemical reactions. It can undergo N-nitrosation to form the potent carcinogen N'-nitrosonornicotine (NNN).[2] The pyrrolidine ring is also susceptible to oxidation. Nornicotine is generally more stable than nicotine and does not darken as readily on exposure to light and air.[4]
-
This compound: The pyrrole ring in this compound is aromatic and thus more stable than the pyrrolidine ring of nornicotine. It is less prone to oxidation at the five-membered ring. The presence of the pyrrole ring makes this compound a weaker base compared to nornicotine due to the delocalization of the nitrogen lone pair into the aromatic system.
Analytical Differentiation
Several analytical techniques can be employed to differentiate and quantify this compound and nornicotine. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common and effective method.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol provides a general framework for the separation and quantification of this compound and nornicotine. Optimization will be necessary based on the specific instrumentation and sample matrix.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Ammonium acetate.
-
Formic acid.
-
Ultrapure water.
-
Nornicotine and this compound analytical standards.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 6.8.
-
Mobile Phase B: Acetonitrile with 0.01% formic acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 260 nm.
-
Gradient Elution:
-
0-1 min: 15% B
-
1-3 min: Gradient to 40% B
-
3-4 min: Gradient to 95% B
-
4-4.5 min: Gradient to 80% B
-
4.5-6 min: Hold at 80% B
-
6-10 min: Gradient to 15% B
-
10-12 min: Re-equilibration at 15% B
-
-
-
Sample Preparation:
-
Prepare stock solutions of nornicotine and this compound standards in methanol.
-
Create a series of calibration standards by diluting the stock solutions.
-
For biological samples (e.g., urine), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step is recommended prior to analysis.[7]
-
-
Data Analysis:
-
Identify peaks based on the retention times of the analytical standards.
-
Construct calibration curves by plotting peak area versus concentration for each analyte.
-
Quantify the analytes in unknown samples using the calibration curves.
-
Caption: HPLC-UV workflow for this compound and nornicotine analysis.
Spectroscopic Data
The UV absorption spectra of nornicotine and this compound are similar, with both showing absorbance maxima around 260 nm.[8] However, their mass spectra will show a clear difference in the molecular ion peak due to their different molecular weights (148 m/z for nornicotine and 144 m/z for this compound). Nuclear Magnetic Resonance (NMR) spectroscopy will also show distinct differences, particularly in the signals corresponding to the five-membered ring, reflecting the presence of aliphatic protons in nornicotine and aromatic protons in this compound.
Metabolism and Biological Activity
The metabolism and pharmacological profiles of nornicotine and this compound are distinct, leading to different physiological effects.
Metabolism
-
Nornicotine: Nornicotine is a metabolite of nicotine, formed via N-demethylation, a reaction catalyzed by cytochrome P450 enzymes, specifically CYP2A6.[3][9] Nornicotine itself is further metabolized through oxidation to produce metabolites such as norcotinine (demethylcotinine).[10][11]
-
This compound: The metabolism of this compound is less extensively studied. As a minor tobacco alkaloid, it is present in tobacco smoke.[3]
Caption: Metabolic pathway from Nicotine to Nornicotine and Norcotinine.
Pharmacological Activity
Both nornicotine and this compound interact with nicotinic acetylcholine receptors (nAChRs), but with different affinities and functional consequences.
-
Nornicotine: Nornicotine is a nicotinic acetylcholine receptor agonist.[4] It has a high affinity for α6 and α7-containing nAChR subtypes.[2] The accumulation of nornicotine in the brain following chronic nicotine administration suggests it may contribute to the neuropharmacological effects of tobacco use and nicotine dependence.[1][12] Nornicotine has been shown to induce dopamine release from rat striatum.[1]
-
This compound: The pharmacological activity of this compound is less well-characterized.
Comparative Pharmacological Profile
| Feature | Nornicotine | This compound |
| Primary Target | Nicotinic Acetylcholine Receptors (nAChRs) | Likely nAChRs, but less studied |
| Receptor Subtype Affinity | High affinity for α6 and α7 subtypes[2] | Data not readily available |
| Functional Activity | Agonist[4] | Data not readily available |
| Key Biological Effect | Stimulates dopamine release; may contribute to nicotine dependence[1] | Under investigation |
Conclusion
The chemical differences between this compound and nornicotine, stemming from the saturation state of the five-membered ring, are significant. These differences manifest in their physicochemical properties, chemical reactivity, synthetic pathways, and, most importantly, their metabolic fate and pharmacological activity. For researchers in drug development and toxicology, a clear understanding of these distinctions is paramount for accurate analytical characterization, interpretation of biological data, and the development of novel therapeutic agents or strategies to mitigate tobacco-related harm. The methodologies and comparative data presented in this guide offer a foundational resource for professionals working with these important pyridine alkaloids.
References
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (169), 29–64. [Link]
-
Papadopoulos, N. M. (1964). Formation of Nornicotine and Other Metabolites from Nicotine in Vitro and in Vivo. Canadian Journal of Biochemistry, 42(4), 435-442. [Link]
-
Papadopoulos, N. M. (1964). Formation of Nornicotine and Other Metabolites from Nicotine in Vitro and in Vivo. Scilit. [Link]
-
von Weymarn, L. B., Retzlaff, C., & Murphy, S. E. (2012). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Chemico-biological interactions, 195(1), 51–58. [Link]
-
Dwoskin, L. P., Teng, L., Buxton, S. T., & Crooks, P. A. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European journal of pharmacology, 428(1), 69–79. [Link]
-
Tricker, A. R., & Preussmann, R. (1992). Metabolism and pharmacokinetics of N'-nitrosonornicotine in the patas monkey. Carcinogenesis, 13(2), 277–281. [Link]
-
Baxendale, I. R., Brusotti, G., & Ley, S. V. (2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Journal of the Chemical Society, Perkin Transactions 1, (1), 143-154. [Link]
-
Tyndale, R. F., & Sellers, E. M. (2002). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of the National Cancer Institute. Monographs, (30), 57–63. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 91462, Nornicotine. Retrieved January 12, 2026 from [Link].
-
Nguyen, T. L., Gruenke, L. D., & Castagnoli, N. (1979). Metabolism of nornicotine, anabasine, and N-methylanabasine. ResearchGate. [Link]
-
East, T. N. (2016). Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. UTC Scholar. [Link]
-
NIST. (n.d.). Nornicotine. In NIST Chemistry WebBook. [Link]
-
Clayton, P., Vas, C. A., & McAdam, K. (2013). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Chirality, 25(5), 288–293. [Link]
-
Papke, R. L., Horenstein, N. A., & Stokes, C. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of neurochemistry, 101(1), 160–167. [Link]
-
Lao, Y., Wang, Y., Chen, Y., Johnson, T., & Wang, M. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. Chemical research in toxicology, 35(11), 2056–2063. [Link]
-
Wikipedia. (n.d.). Nornicotine. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68125, this compound. Retrieved January 12, 2026 from [Link].
-
Jacob, P., 3rd, Shulgin, A. T., & Benowitz, N. L. (1999). A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template. Chirality, 11(4), 316–318. [Link]
-
Clayton, P., Vas, C. A., & McAdam, K. (2013). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region†. Semantic Scholar. [Link]
-
Cheetham, A. G., & Jordt, S. E. (2021). Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences of the United States of America, 102(41), 14919–14924. [Link]
-
Green, T. A., Crooks, P. A., Bardo, M. T., & Dwoskin, L. P. (2004). Acute and chronic effects of nornicotine on locomotor activity in rats: altered response to nicotine. Psychopharmacology, 176(2), 214–222. [Link]
-
Gray, T. R., Huestis, M. A., & Shakleya, D. M. (2012). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 36(7), 457–465. [Link]
-
Crooks, P. A., & Dvorkin, L. P. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. ResearchGate. [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]
-
Lund University. (2022). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. [Link]
-
UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
-
Bingol, K., & Brüschweiler, R. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current opinion in chemical biology, 24, 95–102. [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
A.R., M. (2019). NMR, mass spectroscopy, IR - finding compound structure? ResearchGate. [Link]
Sources
- 1. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nornicotine - Wikipedia [en.wikipedia.org]
- 3. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C9H8N2 | CID 68125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
β-Nornicotyrine CAS number 494-98-4.
An In-Depth Technical Guide to β-Nornicotyrine (CAS 494-98-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
β-Nornicotyrine, with CAS number 494-98-4, is a pyridine alkaloid structurally related to nicotine.[1][][3] It is recognized as a minor alkaloid found in tobacco and a product of nicotine degradation.[4][5] This guide provides a comprehensive technical overview of β-Nornicotyrine, covering its physicochemical properties, synthesis, analytical detection, metabolic pathways, and toxicological significance. For drug development professionals and toxicologists, understanding β-Nornicotyrine is crucial, as it serves not only as an impurity in nicotine-containing products but also as a potential biomarker for tobacco exposure.[4][6][7] Its role as a metabolite and its interaction with metabolic enzymes such as Cytochrome P450 2A6 (CYP2A6) further underscore its relevance in pharmacokinetic and drug interaction studies.[8]
Physicochemical Properties
A foundational understanding of β-Nornicotyrine begins with its core physicochemical characteristics. These properties are essential for its handling, analysis, and prediction of its behavior in biological systems. The compound is a light grey-brown solid at room temperature.[]
| Property | Value | Reference(s) |
| CAS Number | 494-98-4 | [1][][3][9][10] |
| Molecular Formula | C₉H₈N₂ | [1][][3][9][10] |
| Molecular Weight | 144.17 g/mol | [1][][3][9] |
| IUPAC Name | 3-(1H-pyrrol-2-yl)pyridine | [][11] |
| Synonyms | 2-(3-Pyridyl)pyrrole, β-Nornicotyrin | [][3][9] |
| Appearance | Light Grey Brown Solid | [] |
| Melting Point | 98-99°C | [9][10] |
| Boiling Point | 333.7°C at 760 mmHg | [9] |
| Density | 1.141 g/cm³ | [9] |
| Flash Point | 152.5°C | [9] |
| SMILES | C1=CC(=CN=C1)C2=CC=CN2 | [] |
| InChI Key | CBTWKRLUNDZXIF-UHFFFAOYSA-N | [] |
Synthesis and Preparation
The synthesis of β-Nornicotyrine is a critical process for obtaining reference standards for analytical and toxicological studies. The most effective and commonly cited method involves the dehydrogenation of S-(-)-nicotine.
Rationale for Microwave-Assisted Synthesis
Traditional synthesis involving the dehydrogenation of nicotine using manganese dioxide (MnO₂) in various solvents under reflux is often time-consuming and may result in lower yields.[5] Microwave-assisted organic synthesis offers a significant improvement by providing rapid and uniform heating. This targeted energy input dramatically reduces reaction times and can improve reaction yields and purity, making it a superior method for preparing β-Nornicotyrine from its nicotine precursor.[5][12]
Caption: Microwave-assisted synthesis of β-Nornicotyrine.
Experimental Protocol: Microwave-Assisted Dehydrogenation
The following protocol is a representative methodology for the synthesis of β-Nornicotyrine.
-
Reactant Preparation: In a suitable microwave reaction vessel, combine S-(-)-nicotine with an excess of activated manganese dioxide (MnO₂). The choice of a solvent is minimal or absent (solvent-free conditions are often preferred to enhance microwave absorption by the polar reactants).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-200°C) for a short duration (e.g., 5-15 minutes). The power and time are optimized to drive the reaction to completion without degrading the product.
-
Work-up and Extraction: After cooling, the solid residue is suspended in a suitable organic solvent, such as dichloromethane or ethyl acetate, and filtered to remove the manganese dioxide and other solid byproducts.
-
Purification: The crude product in the filtrate is then purified. This is typically achieved using column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to isolate the pure β-Nornicotyrine.
-
Verification: The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >95% is typically targeted for use as a reference standard.[1]
Analytical Methodologies
Accurate quantification of β-Nornicotyrine in complex matrices like blood, urine, and oral tobacco products is essential for pharmacokinetic studies, toxicological risk assessment, and biomarker validation. The primary analytical techniques employed are chromatography-based, offering high sensitivity and selectivity.[13]
Core Techniques: HPLC-MS/MS and GC-MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the analysis of β-Nornicotyrine.[8][14] This is due to its exceptional sensitivity, allowing for detection at very low concentrations, and its high selectivity, which enables differentiation from structurally similar molecules in a complex biological matrix. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable and frequently used method.[8][15]
Caption: Workflow for the analysis of β-Nornicotyrine.
Protocol: Quantification in Human Plasma via HPLC-MS/MS
-
Sample Preparation & Extraction:
-
Rationale: The goal is to isolate β-Nornicotyrine from plasma proteins and other interfering substances. A deuterated internal standard (e.g., β-Nornicotyrine-d4) is added to account for extraction variability and matrix effects.
-
Steps:
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
-
-
Chromatographic Separation:
-
Rationale: A C18 reverse-phase column is typically used to separate β-Nornicotyrine from other components based on hydrophobicity. A gradient elution ensures efficient separation and sharp peak shapes.
-
Parameters:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B, then re-equilibrate.
-
-
-
Mass Spectrometric Detection:
-
Rationale: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
β-Nornicotyrine: e.g., m/z 145.1 → 117.1
-
Internal Standard (β-Nornicotyrine-d4): e.g., m/z 149.1 → 121.1
-
-
-
Metabolism and Pharmacokinetics
The biotransformation of β-Nornicotyrine is complex and primarily mediated by Cytochrome P450 (CYP) enzymes in the liver and lungs.[8][14] These metabolic processes are crucial for understanding its clearance, potential for accumulation, and toxicological implications.
In Vitro and In Vivo Biotransformation
-
In vitro studies using rabbit lung and liver microsomes have shown that β-Nornicotyrine is metabolized into unstable pyrrolinone intermediates.[14][16] These intermediates can undergo autoxidation, potentially forming radical species, and ultimately yield more stable products like 1-methyl-5-(3-pyridyl)-5-hydroxy-3-pyrrolin-2-one.[14][16]
-
In vivo studies in rabbits identified the major urinary metabolite as cis-3'-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone (cis-3'-hydroxycotinine), which is a diastereoisomer of the main metabolite of (S)-nicotine.[8][15] This finding highlights a convergent metabolic pathway with nicotine. The proposed pathway proceeds through a P450-generated intermediate, 2-hydroxy-β-nicotyrine, followed by autoxidation and subsequent reduction.[15][16]
Caption: Metabolic conversion of β-Nornicotyrine.
Key Metabolites
| Metabolite | Biological Matrix | Significance | Reference(s) |
| cis-3'-Hydroxycotinine | Urine | Major urinary metabolite from in vivo studies. | [8][15] |
| 5-Hydroxycotinine | Urine | Found in low concentrations in vivo. | [15] |
| Pyrrolinone Intermediates | In Vitro Systems | Unstable products of microsomal metabolism. | [14][16] |
| 5-Hydroxy-3-pyrrolin-2-one derivatives | In Vitro Systems | Stable product of autoxidation. | [14][16] |
Toxicological Profile and Safety Evaluation
The safety profile of β-Nornicotyrine is of significant interest, particularly in the context of oral nicotine products where it is present as a degradant.
-
Genotoxicity and Carcinogenicity: Safety data sheets have noted it as a "questionable carcinogen with experimental tumorigenic data".[9] Upon heating, it can decompose to emit toxic fumes of nitrogen oxides (NOx).[9]
-
Enzyme Inhibition: β-Nornicotyrine is a potent, mechanism-based inhibitor of human CYP2A6, the primary enzyme responsible for nicotine metabolism.[8] This inhibitory action suggests that for smokers or users of nicotine products, β-Nornicotyrine could modulate the metabolism of nicotine and other drugs cleared by CYP2A6, presenting a potential for drug-drug interactions.
Application as a Biomarker of Tobacco Exposure
The measurement of specific chemical compounds in biological fluids provides an objective assessment of exposure to substances like tobacco smoke. While cotinine is the most widely used biomarker for nicotine exposure, other alkaloids, including β-Nornicotyrine, offer additional utility.[6][17]
-
Specificity: Minor tobacco alkaloids like anabasine and nornicotine are used to distinguish between tobacco use and nicotine replacement therapy (NRT), as they are absent in NRT products.[17] β-Nornicotyrine can serve a similar purpose.
-
Exposure Validation: Measuring urinary levels of nicotine and its metabolites can validate self-reported smoking status and provide a more accurate measure of tobacco smoke exposure in population studies.[6][18] The inclusion of β-Nornicotyrine in a panel of biomarkers could enhance the specificity and robustness of these assessments.
Conclusion
β-Nornicotyrine (CAS 494-98-4) is a multifaceted molecule of significant interest in the fields of toxicology, pharmacology, and analytical chemistry. While present as a minor alkaloid in tobacco, its roles as a nicotine degradant, a human metabolite, and a potent enzyme inhibitor position it as a key compound for study. Advanced analytical methods enable its precise quantification, which is fundamental to understanding its pharmacokinetics and assessing its toxicological risk. Future research should continue to explore its potential as part of a comprehensive biomarker panel for tobacco exposure and further delineate the clinical implications of its inhibitory effects on major drug-metabolizing enzymes.
References
-
ChemicalBook. (n.d.). b-Nornicotyrine 494-98-4. Retrieved from Molbase. [Link]
-
Pool, W. F., et al. (2000). Studies on the in Vivo Biotransformation of the Tobacco Alkaloid Beta-Nicotyrine. Chemical Research in Toxicology, 13(5), 336-41. [Link]
-
ChemBK. (n.d.). b-Nornicotyrine. Retrieved from ChemBK. [Link]
-
ResearchGate. (n.d.). Studies on the in Vivo Biotransformation of the Tobacco Alkaloid β-Nicotyrine. Retrieved from ResearchGate. [Link]
-
Shigenaga, M. K., et al. (1989). Liver and Lung Microsomal Metabolism of the Tobacco Alkaloid Beta-Nicotyrine. Chemical Research in Toxicology, 2(5), 282-9. [Link]
-
Song, Y., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 11(11), 910. [Link]
-
Wei, X., & Crooks, P. (2003). An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions. Semantic Scholar. [Link]
-
ATSDR. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Chapter 6: Analytical Methods. [Link]
-
ResearchGate. (n.d.). An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions. Retrieved from ResearchGate. [Link]
-
Government of Canada. (2014). Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco. Retrieved from Canada.ca. [Link]
-
Liu, X., et al. (1999). Studies on the Pyrrolinone Metabolites Derived From the Tobacco Alkaloid 1-methyl-2-(3-pyridinyl)pyrrole (Beta-Nicotyrine). Chemical Research in Toxicology, 12(6), 508-12. [Link]
-
Jacob, P., et al. (2013). Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke. Journal of Exposure Science & Environmental Epidemiology, 24(3), 289-95. [Link]
-
Gonçalves, J., et al. (2021). Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. Molecules, 26(11), 3226. [Link]
-
Gallardo, E. (2021). Tobacco Smoke Biomarkers. Encyclopedia MDPI. [Link]
Sources
- 1. beta-Nornicotyrine | CAS 494-98-4 | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco - Canada.ca [canada.ca]
- 7. Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. chembk.com [chembk.com]
- 11. jk-sci.com [jk-sci.com]
- 12. [PDF] Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers | Semantic Scholar [semanticscholar.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Liver and lung microsomal metabolism of the tobacco alkaloid beta-nicotyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on the in vivo biotransformation of the tobacco alkaloid beta-nicotyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on the pyrrolinone metabolites derived from the tobacco alkaloid 1-methyl-2-(3-pyridinyl)pyrrole (beta-nicotyrine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review [mdpi.com]
- 18. encyclopedia.pub [encyclopedia.pub]
The Formation of Nornicotyrine in Nicotiana Species: A Technical Guide on Biosynthesis and Chemical Transformation
Abstract
Nornicotyrine is a minor pyridine alkaloid found in Nicotiana species, structurally characterized by a pyrrole ring attached to a pyridine ring. Unlike its precursors, nicotine and nornicotine, the formation of this compound is not governed by a defined enzymatic biosynthetic pathway. Instead, evidence strongly indicates that it is a product of chemical transformation, specifically the dehydrogenation of nornicotine. This technical guide provides an in-depth exploration of the formation of this compound, beginning with the well-characterized enzymatic synthesis of its direct precursor, nornicotine, from nicotine. It further elucidates the proposed abiotic mechanisms and influencing factors that drive the conversion of nornicotine to this compound, particularly during the crucial post-harvest stages of leaf senescence and curing. This document is intended for researchers, scientists, and professionals in drug development and tobacco science, offering a detailed understanding of the molecular journey from a primary alkaloid to a minor, chemically altered derivative.
Introduction: this compound in the Context of Nicotiana Alkaloids
The alkaloid profile of Nicotiana tabacum and other species in the genus is predominantly composed of nicotine, which can constitute over 90% of the total alkaloid pool. A variety of other structurally related pyridine alkaloids are also present, albeit in much smaller quantities. Among these is this compound, an aromatic analog of nornicotine.
While the biosynthesis of major alkaloids like nicotine is a subject of extensive research, the pathways leading to many minor alkaloids are less understood. A critical distinction for this compound is that its formation is not believed to be a direct, enzyme-mediated step in a metabolic pathway. Instead, it is considered a chemical artifact arising from its precursor, nornicotine, under specific conditions. Understanding the genesis of this compound, therefore, requires a two-part investigation: first, into the biosynthesis of its precursor, and second, into the chemical reactions that transform this precursor.
**2. Precursor Biosynthesis: The Enzymatic Conversion of Nicotine to Nornicot
An In-Depth Technical Guide to the Physical and Chemical Properties of β-Nornicotyrine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling β-Nornicotyrine, a Key Tobacco Alkaloid
β-Nornicotyrine, with the chemical name 3-(1H-pyrrol-2-yl)pyridine, is a minor alkaloid found in tobacco (Nicotiana tabacum) and its smoke.[1][2][3][4] As a structural analog of nicotine, it is of significant interest to researchers in the fields of toxicology, pharmacology, and drug development. Understanding its physical and chemical properties is paramount for accurate analytical determination, toxicological assessment, and the exploration of its potential physiological effects. This guide provides a comprehensive overview of the core scientific attributes of β-Nornicotyrine, integrating foundational chemical principles with practical analytical insights.
Core Molecular and Physical Characteristics
A thorough understanding of the fundamental physical properties of a compound is the bedrock of its scientific investigation. These parameters dictate its behavior in various matrices and are crucial for the design of analytical methods and formulation strategies.
Structural and General Properties
β-Nornicotyrine is a heterocyclic aromatic compound composed of a pyridine ring linked to a pyrrole ring at the 2-position of the pyrrole and the 3-position of the pyridine.
| Property | Value | Source |
| CAS Number | 494-98-4 | [5] |
| Molecular Formula | C₉H₈N₂ | [3] |
| Molecular Weight | 144.17 g/mol | [2][5] |
| Appearance | Light Grey Brown Solid | [BOC Sciences] |
| Purity (typical) | >95% (HPLC) | [6] |
Note: Physical appearance can vary based on purity and supplier.
Physicochemical Parameters
| Property | Value | Notes |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Slightly soluble in acetonitrile (0.1-1 mg/ml); Sparingly soluble in DMSO (1-10 mg/ml); Slightly soluble in Chloroform, Methanol, and Water (with heating/sonication) | [Cayman Chemical], [ChemicalBook] |
| pKa | Data not available | The pyridine nitrogen is expected to be basic, while the pyrrole nitrogen is weakly acidic. |
| LogP | 1.3 | Computed by XLogP3 3.0[5] |
The solubility profile indicates that β-Nornicotyrine is a compound of moderate polarity, with better solubility in organic solvents than in water. The LogP value further supports this, suggesting a degree of lipophilicity.
Spectroscopic Profile: The Fingerprint of a Molecule
Spectroscopic techniques provide invaluable information about the structure and electronic properties of a molecule. A comprehensive understanding of the spectral characteristics of β-Nornicotyrine is essential for its unambiguous identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of β-Nornicotyrine is expected to show distinct signals for the protons on both the pyridine and pyrrole rings. Based on the known chemical shifts of pyridine and pyrrole derivatives, the following assignments can be predicted:[7][8]
-
Pyridine Ring Protons: These protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C2 position of the pyridine ring is expected to be the most deshielded due to its proximity to the nitrogen atom.
-
Pyrrole Ring Protons: The protons on the pyrrole ring will also resonate in the aromatic region, but generally at a slightly lower chemical shift compared to the pyridine protons. The N-H proton of the pyrrole ring will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms.
-
Pyridine Ring Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region (typically δ 120-150 ppm). The carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded.[7]
-
Pyrrole Ring Carbons: The carbons of the pyrrole ring will also resonate in the aromatic region.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
Under electron ionization, β-Nornicotyrine will produce a molecular ion peak (M⁺) at m/z 144. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral losses. Key expected fragments include:[5]
-
m/z 144 (M⁺): The molecular ion.
-
m/z 117: Loss of HCN (27 Da) from the pyrrole ring.
-
m/z 143 (M-1): Loss of a hydrogen radical.
Caption: Predicted EI-MS Fragmentation of β-Nornicotyrine.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. As an aromatic compound, β-Nornicotyrine is expected to exhibit strong absorption in the UV region. The spectrum will likely show multiple absorption bands corresponding to π → π* transitions of the conjugated pyridine and pyrrole ring systems.
Chemical Properties and Reactivity
The chemical reactivity of β-Nornicotyrine is dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring.
Reactivity of the Heterocyclic Rings
-
Pyridine Ring: The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[9] When such reactions do occur, substitution is favored at the 3- and 5-positions. Conversely, the pyridine ring is susceptible to nucleophilic substitution, particularly at the 2- and 4-positions.[10]
-
Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system and is highly reactive towards electrophiles. Electrophilic substitution typically occurs at the 2- and 5-positions.[3]
The combination of these two rings in β-Nornicotyrine suggests a complex reactivity profile, with the site of reaction depending on the nature of the attacking reagent.
Metabolic Pathways
β-Nornicotyrine is a metabolite of nornicotine. The conversion of nicotine to nornicotine is catalyzed by the cytochrome P450 enzyme CYP82E4, which involves N-demethylation.[11][12] Nornicotine can then be further metabolized. While the specific metabolic fate of β-Nornicotyrine in humans is not fully elucidated, it is expected to undergo oxidation and other phase I and phase II metabolic transformations.[13]
Caption: Metabolic Pathway from Nicotine to β-Nornicotyrine.
Analytical Methodologies: A Practical Guide
Accurate and robust analytical methods are essential for the quantification of β-Nornicotyrine in various matrices, including tobacco products, biological fluids, and environmental samples.
High-Performance Liquid Chromatography (HPLC) Method
HPLC coupled with UV or mass spectrometry detection is a widely used technique for the analysis of tobacco alkaloids.
This protocol is a general guideline and should be optimized and validated for the specific application.
-
Sample Preparation:
-
For tobacco samples, perform a solvent extraction (e.g., with methanol or a mixture of acetonitrile and water).[14]
-
For biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.7 µm particle size).[15]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[15]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common for UHPLC systems.
-
Column Temperature: Maintain a constant column temperature (e.g., 30-40 °C) for reproducible retention times.
-
Injection Volume: 1-10 µL.
-
-
Detection:
-
UV Detector: Monitor the absorbance at a wavelength corresponding to the maximum absorbance of β-Nornicotyrine.
-
-
Quantification:
-
Use an external standard calibration curve prepared with certified reference material of β-Nornicotyrine.
-
Caption: General Workflow for HPLC-UV Analysis of β-Nornicotyrine.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like β-Nornicotyrine.
This protocol provides a starting point for method development.
-
Sample Preparation:
-
Similar to HPLC, an extraction step is required. The final extract should be in a volatile organic solvent compatible with GC analysis (e.g., ethyl acetate or dichloromethane).[1]
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) to ensure elution of all components.[16]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify β-Nornicotyrine by its retention time and the characteristic fragmentation pattern in the mass spectrum.
-
Quantify using a calibration curve prepared with a standard solution.
-
Caption: General Workflow for GC-MS Analysis of β-Nornicotyrine.
Conclusion: A Foundation for Future Research
This technical guide has synthesized the available information on the physical and chemical properties of β-Nornicotyrine. While significant data has been compiled, it is evident that further experimental investigation is required to fill the existing knowledge gaps, particularly concerning its precise physical constants and quantitative solubility. The provided analytical methodologies offer a robust starting point for researchers to develop and validate methods for the accurate determination of this important tobacco alkaloid. A deeper understanding of the properties of β-Nornicotyrine will undoubtedly contribute to advancements in toxicology, pharmacology, and the broader field of drug development.
References
-
ACS Publications. (n.d.). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. Retrieved from [Link]
-
Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 29–60. [Link]
-
Lund University Publications. (n.d.). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. Retrieved from [Link]
-
ResearchGate. (n.d.). GC conditions for the analysis of minor alkaloids in tobacco. Retrieved from [Link]
-
Simer, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). CYP82E4-mediated nicotine to nornicotine conversion in tobacco is regulated by a senescence-specific signaling pathway. Plant Physiology, 138(1), 373–381. [Link]
-
Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]
-
Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences of the United States of America, 102(41), 14919–14924. [Link]
-
PMC. (n.d.). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Retrieved from [Link]
-
Massadeh, R. K., & El-Elimat, T. (2021). UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca. Acta Pharmaceutica, 71(1), 125–136. [Link]
-
St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolism of nornicotine, anabasine, and N-methylanabasine. Reprinted... [Image]. Retrieved from [Link]
-
Kildeby, T. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]
-
Leete, E. (1984). The Methylation of Nornicotine to Nicotine, a Minor Biosynthetic Pathway in Nicotiana tabacum. Beiträge zur Tabakforschung International/Contributions to Tobacco Research, 12(3), 113-116. [Link]
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]
-
Soderberg, T. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Quora. (2021, April 7). Why is β substitution in Nucleophilic reactions of pyridines not preferred?[Link]
-
Fisher Scientific. (n.d.). 3-(1H-Pyrrol-2-yl)pyridine (beta-Nornicotyrine), Mikromol 25 mg. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR assignments of 4-(2,5-dimethyl-pyrrol-1-yl)pyridine... [Image]. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Soderberg, T. (2022, July 20). 14.5: Electrophilic Substitution. Chemistry LibreTexts. [Link]
-
VCU Scholars Compass. (n.d.). Development of an Untargeted Gas Chromatography-Mass Spectrometry (GC/MS) Method for the Detection of Drugs in Wastewater. Retrieved from [Link]
-
PubMed. (2023, February 21). Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. [Link]
-
MDPI. (n.d.). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. β-Nornicotyrine_TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C9H8N2 | CID 68125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. beta-Nornicotyrine | CAS 494-98-4 | LGC Standards [lgcstandards.com]
- 7. testbook.com [testbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. CYP82E4-mediated nicotine to nornicotine conversion in tobacco is regulated by a senescence-specific signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. youtube.com [youtube.com]
Role of Nornicotyrine as a minor tobacco alkaloid.
An In-depth Technical Guide to Nornicotyrine: A Minor Tobacco Alkaloid of Emerging Significance
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, a minor alkaloid found in Nicotiana species, has long been overshadowed by its more abundant counterpart, nicotine. However, a growing body of research is illuminating its unique pharmacological and toxicological profile, positioning it as a molecule of significant interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and biosynthesis to its complex interactions with neuronal receptors and its role as a biomarker for tobacco exposure. We will delve into the causality behind experimental choices in its study and provide detailed methodologies for its quantification, offering a holistic perspective for future research and development.
Introduction: Beyond Nicotine
The chemical landscape of tobacco is dominated by nicotine, which accounts for approximately 95% of the total alkaloid content.[1] The remaining fraction is composed of a diverse array of "minor" alkaloids, including this compound. While present in smaller quantities, these compounds are not pharmacologically inert. This compound, chemically known as 3-(1H-Pyrrol-2-yl)pyridine, is gaining recognition for its distinct neuropharmacological effects and its potential contribution to tobacco dependence and the pathophysiology of smoking-related diseases.[2][3] Understanding the role of this compound is, therefore, crucial for a complete picture of tobacco's impact on human health and for the development of more effective smoking cessation therapies and novel therapeutics for neurological disorders.
Chemical and Physical Properties
This compound is a structural analog of nicotine, differing in the absence of a methyl group on the pyrrolidine ring and the presence of a pyrrole ring instead.[4] This seemingly subtle difference significantly alters its chemical and physical properties, influencing its metabolic fate and biological activity.
| Property | Value | Source |
| IUPAC Name | 3-(1H-pyrrol-2-yl)pyridine | [5] |
| Molecular Formula | C₉H₈N₂ | [5] |
| Molecular Weight | 144.17 g/mol | [5] |
| CAS Number | 494-98-4 | [5] |
Biosynthesis and Occurrence
The biosynthesis of pyridine alkaloids in Nicotiana species is a complex process originating from the pyridine nucleotide cycle.[6] While the direct biosynthetic pathway of this compound is not fully elucidated, it is understood to be derived from nicotine. The N-demethylation of nicotine can occur within the tobacco plant itself, leading to the formation of nornicotine, which can then be oxidized to this compound.[7]
Caption: Simplified biosynthesis of this compound in tobacco plants.
This compound is also formed during the curing and combustion of tobacco. This process contributes to its presence in tobacco smoke, making it available for absorption by the smoker.[4]
Human Metabolism and Pharmacokinetics
In humans, this compound is primarily a metabolite of nornicotine, which itself is a metabolite of nicotine.[8][9] The metabolic conversion of nicotine to nornicotine is a minor pathway but is significant due to the pharmacological activity of nornicotine and its subsequent metabolites.[8] The metabolic fate of this compound in the human body is not as well-characterized as that of nicotine or cotinine, but it is known to be excreted in the urine.[8]
Caption: Metabolic pathway from nicotine to this compound in humans.
Pharmacological Effects: A Focus on Neuronal Signaling
The primary mechanism of action for this compound, like nicotine, is its interaction with nicotinic acetylcholine receptors (nAChRs).[10][11] However, this compound exhibits a distinct receptor binding profile and functional activity.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
This compound has a particularly high affinity for the α6 and α7 subtypes of nAChRs.[4][10] This is significant because:
-
α7 nAChRs are implicated in cognitive processes such as learning and memory, and are being explored as therapeutic targets for Alzheimer's disease and schizophrenia.[10]
-
α6-containing nAChRs are predominantly located on dopaminergic neurons in the mesolimbic pathway and are thought to play a crucial role in the reinforcing effects of nicotine and nicotine-evoked dopamine release.[10]
The interaction of this compound with these specific nAChR subtypes suggests its potential involvement in both the addictive and cognitive effects of tobacco use.
Modulation of Dopaminergic Systems
This compound has been shown to stimulate the release of dopamine from rat striatum, a key event in the brain's reward pathway.[12] This effect is mediated by its action on nAChRs. The locomotor stimulant effects of nornicotine, a precursor to this compound, are dependent on the mesolimbic dopaminergic projections and are blocked by D2 receptor antagonists.[13] This provides strong evidence that this compound contributes to the reinforcing and dependence-producing properties of tobacco.[13]
Caption: this compound-induced dopamine release signaling pathway.
Role in Nicotine Dependence and Withdrawal
While nicotine is the primary driver of tobacco addiction, the contribution of minor alkaloids like this compound is increasingly recognized.[3] this compound's ability to stimulate dopamine release suggests it plays a role in the rewarding effects of smoking.[12] Furthermore, chronic exposure to nornicotine, the precursor to this compound, can alter the response to subsequent nicotine challenges, indicating a shared mechanism of action and potential for cross-tolerance and sensitization.[3]
Toxicological Profile
The toxicological assessment of this compound is an area of active research. Available data suggest that its acute toxicity and genotoxicity are comparable to nicotine.[14] A significant concern is the potential for this compound to be a precursor to carcinogenic N-nitroso compounds. Nornicotine can react in human saliva to form N-nitrosonornicotine (NNN), a known type 1 carcinogen.[4] Further research is needed to fully understand the carcinogenic potential of this compound itself.
Analytical Methodologies for Quantification
Accurate quantification of this compound in biological matrices and tobacco products is essential for research into its pharmacokinetics, pharmacodynamics, and role as a biomarker. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[1][15]
Experimental Protocol: Quantification of this compound in Urine by HPLC-MS/MS
This protocol is adapted from established methods for the analysis of minor tobacco alkaloids.[1][16]
1. Sample Preparation: a. To 100 µL of urine in a microcentrifuge tube, add an internal standard solution (e.g., deuterated this compound). b. Add 200 µL of acetonitrile to precipitate proteins. c. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of mobile phase.
2. HPLC-MS/MS Analysis: a. HPLC System: A reverse-phase C18 column is typically used. b. Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). c. Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. d. Ionization: Electrospray ionization (ESI) in positive mode. e. MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
3. Data Analysis: a. A calibration curve is generated using standards of known this compound concentrations. b. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Workflow for the quantification of this compound in urine.
This compound as a Biomarker of Tobacco Exposure
The measurement of tobacco-specific alkaloids and their metabolites in biological fluids is a reliable method for assessing exposure to tobacco products.[17][18] While cotinine is the most commonly used biomarker, the analysis of minor alkaloids like this compound can provide additional information.[18] Since this compound is present in tobacco and is also a metabolite of nicotine, its presence in urine is a clear indicator of tobacco use.[8][16] Measuring a panel of alkaloids, including this compound, can offer a more comprehensive assessment of tobacco exposure and may help in distinguishing between different types of tobacco products used.[19]
Future Research Directions
The study of this compound is a burgeoning field with several exciting avenues for future research:
-
Therapeutic Potential: Given its high affinity for α7 nAChRs, this compound and its derivatives could be explored as potential therapeutic agents for neurological and psychiatric disorders where this receptor is implicated.[10]
-
Role in Tobacco-Related Diseases: Further investigation is needed to clarify the role of this compound in the development of smoking-related cancers and cardiovascular diseases.
-
Pharmacogenomics: Studying how genetic variations in metabolic enzymes and nAChR subtypes influence an individual's response to this compound could lead to personalized smoking cessation strategies.
-
Contribution to Addiction: More research is required to fully understand the contribution of this compound to the overall addictive potential of tobacco products.
Conclusion
This compound, though a minor tobacco alkaloid, is a pharmacologically active compound with a significant impact on the neurobiology of tobacco use. Its unique interaction with specific nAChR subtypes, its influence on dopaminergic pathways, and its potential as a biomarker underscore its importance in the fields of tobacco research, addiction science, and drug development. A deeper understanding of this compound will undoubtedly contribute to the development of more effective interventions for tobacco dependence and may even pave the way for novel therapeutic strategies for a range of neurological disorders.
References
-
This compound | C9H8N2 | CID 68125 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Jacob, P., 3rd, Yu, L., Duan, M., Ramos, L., Yturralde, O., & Benowitz, N. L. (2011). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(3-4), 277–284.
- Papke, R. L., Dwoskin, L. P., & Crooks, P. A. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of neurochemistry, 101(1), 160–167.
- Mar-sol, C., & Aldeek, F. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 11(10), 834.
-
Food and Drug Administration. (2018). Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLC MS/MS. Retrieved from [Link]
-
Nicotyrine | C10H10N2 | CID 10249 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79–115.
- Dwoskin, L. P., Teng, L., Buxton, S. T., & Crooks, P. A. (1999). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European journal of pharmacology, 366(2-3), 189–196.
- Advanced Glycation End-Product Nornicotine Lurks In Nicotine With White-Hat/Black-H
- Jacob, P., 3rd, Yu, L., Duan, M., Ramos, L., Yturralde, O., & Benowitz, N. L. (2011). Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry. Semantic Scholar.
-
Nornicotine. (n.d.). In Wikipedia. Retrieved from [Link]
- Bardo, M. T., Green, T. A., Crooks, P. A., & Dwoskin, L. P. (2005). Acute and chronic effects of nornicotine on locomotor activity in rats: altered response to nicotine. Psychopharmacology, 178(2-3), 266–274.
-
Health Canada. (2014). Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco. Retrieved from [Link]
- Kim, Y., Lee, S., Kim, S., Kim, J., & Kim, S. (2021).
- Upadhyaya, P., Lindgren, B., & Hecht, S. S. (2004). Metabolism and pharmacokinetics of N'-nitrosonornicotine in the patas monkey. Carcinogenesis, 25(12), 2419–2426.
- Glock, E., & Wright, M. P. (1963). Determination of Nornicotine in Tobacco and Smoke by the 1,3-Indanedione Spectrophotometric Method. Comparison with an Improved Paper Chromatographic-Ultraviolet Spectrophotometric Procedure. Analytical Chemistry, 35(2), 246–251.
- Jacob, P., 3rd, Schick, S. F., & Benowitz, N. L. (2014). Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke. Journal of exposure science & environmental epidemiology, 24(1), 70–75.
- Tsetlin, V., Utkin, Y., & Kasheverov, I. (2016). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors. Toxins, 8(12), 374.
- Wagner, R., & Wagner, K. G. (1985). Activation of the de novo pathway for pyridine nucleotide biosynthesis prior to ricinine biosynthesis in castor beans. Plant physiology, 79(2), 499–502.
- Tsetlin, V., Utkin, Y., & Kasheverov, I. (2016). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins.
- Bardo, M. T., Dwoskin, L. P., & Crooks, P. A. (2001). Locomotor stimulant effects of nornicotine: role of dopamine. Psychopharmacology, 157(2), 158–165.
- Benowitz, N. L. (2009). Pharmacology of nicotine: addiction, smoking-induced disease, and therapeutics. Annual review of pharmacology and toxicology, 49, 57–71.
- Benowitz, N. L., & St. Helen, G. (2016). Biomarkers of exposure to new and emerging tobacco delivery products. Clinical pharmacology and therapeutics, 99(6), 593–604.
- Mansvelder, H. D., & McGehee, D. S. (2002). Cellular and synaptic mechanisms of nicotine addiction. Journal of neurobiology, 53(4), 606–617.
- Tyndale, R. F., & Sellers, E. M. (2002). Genetic variation in CYP2A6-mediated nicotine metabolism alters smoking behavior. Therapeutic drug monitoring, 24(1), 163–171.
- Gallardo, E., & Barroso, M. (2021). Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. Molecules, 26(11), 3169.
- Kihara, T., & Shimohama, S. (2004). Nicotinic receptor stimulation and neuroprotection in neurodegenerative diseases. Journal of Alzheimer's disease, 6(3), 329–338.
- Shoji, T., Yamada, Y., & Hashimoto, T. (2000). Jasmonate induction of putrescine N-methyltransferase genes in the root of Nicotiana tabacum. Plant & cell physiology, 41(7), 831–839.
- Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79–115.
- Gallardo, E., & Barroso, M. (2021). Tobacco Smoke Biomarkers. Encyclopedia.
- Kajikawa, M., Shoji, T., Kato, A., & Hashimoto, T. (2011). A key tobacco enzyme in the alkaloid metabolic pathway is coded by a cluster of duplicated genes. Plant physiology, 155(4), 2010–2021.
- Dewey, R. E., & Xie, J. (2013). Molecular genetics and genomics of tobacco alkaloids. Recent advances in tobacco science, 39, 1–32.
- Bevins, R. A., Penrod, R. D., & Eurek, S. (2012). Effects of nicotine, nornicotine and cotinine, alone or in combination, on locomotor activity and ultrasonic vocalization emission in adult rats. Behavioural pharmacology, 23(5-6), 503–512.
-
Pyrimidine Metabolism. (n.d.). Small Molecule Pathway Database. Retrieved from [Link]
- Senіuk, I. V., Kravchenko, V. M., & Benarafa, I. A. (2018). Nicotine metabolism in the human body. Scientific and practical conference with international participation "Topical issues of new drugs development", 46.
Sources
- 1. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Nornicotyrine_TargetMol [targetmol.com]
- 3. Acute and chronic effects of nornicotine on locomotor activity in rats: altered response to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nornicotine - Wikipedia [en.wikipedia.org]
- 5. This compound | C9H8N2 | CID 68125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Activation of the de novo pathway for pyridine nucleotide biosynthesis prior to ricinine biosynthesis in castor beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 10. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotine Addiction: Neurobiology and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Locomotor stimulant effects of nornicotine: role of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 17. Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco - Canada.ca [canada.ca]
- 18. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Introduction: The Scientific Imperative for Understanding Nornicotyrine Stability
An In-depth Technical Guide to the Degradation and Stability of Nornicotyrine
This compound, a pyridine alkaloid structurally related to nicotine, is a compound of increasing interest in pharmaceutical and toxicological research.[1][2] It is found in tobacco plants (Nicotiana species) and is identified as an impurity in nicotine-containing products, including electronic cigarette liquids.[2][3] The stability of this compound is a critical parameter, as its degradation can lead to the formation of new, potentially more toxic compounds, impacting the safety and efficacy of products in which it is present. Furthermore, understanding its degradation pathways is essential for developing robust analytical methods and stable formulations.
This guide provides a comprehensive technical overview of this compound's stability profile, its primary degradation products, and the methodologies required for their rigorous assessment. As a senior application scientist, the perspective offered herein is grounded in the practical challenges and scientific causality encountered during drug development and chemical analysis, providing researchers with actionable insights and validated protocols.
Physicochemical Profile of this compound
A foundational understanding of a molecule's physicochemical properties is a prerequisite for any stability investigation. This compound, with the chemical name 3-(1H-pyrrol-2-yl)pyridine, possesses a unique structure combining a pyridine ring and a pyrrole ring.[4] This structure dictates its chemical reactivity and susceptibility to degradation.
| Property | Value | Source |
| IUPAC Name | 3-(1H-pyrrol-2-yl)pyridine | [4] |
| Molecular Formula | C₉H₈N₂ | [4][5] |
| Molecular Weight | 144.17 g/mol | [4] |
| CAS Number | 494-98-4 | [4][5] |
The presence of the electron-rich pyrrole ring, in particular, makes the molecule susceptible to oxidative degradation, a common pathway for many heterocyclic compounds.
Factors Influencing this compound Stability
The degradation of a chemical entity is not a spontaneous event but is driven by external energetic factors. For pharmaceutical and related compounds, these factors are well-established and include oxidation, pH, temperature, and light.[6]
-
Oxidative Stress: Oxidation is a primary degradation pathway for molecules with electron-rich moieties.[6] Molecular oxygen, especially in its excited singlet state, and other reactive oxygen species (ROS) like hydrogen peroxide and hydroxyl radicals can initiate degradation.[7][8][9] The pyrrole ring of this compound is a likely site for oxidative attack. The presence of trace metals can catalyze these oxidative reactions.
-
pH: The pH of a solution can profoundly influence the stability of a compound.[10][11] For this compound, extreme pH conditions (highly acidic or basic) can catalyze hydrolytic reactions or alter the electronic structure of the molecule, making it more susceptible to other forms of degradation. Stability studies across a wide pH range are therefore essential.[12]
-
Temperature: Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating the rate of chemical degradation.[6][13] The Arrhenius equation quantitatively describes this relationship, where a 10°C increase in temperature can roughly double the reaction rate. Therefore, thermal stress testing is a core component of any stability program.
-
Photostability: Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical degradation (photolysis).[6] Molecules that can absorb light at specific wavelengths may be excited to higher energy states, leading to bond cleavage and the formation of degradation products.
This compound Degradation: Pathways and Products
While specific literature exclusively detailing this compound degradation is limited, its chemical structure allows for the postulation of likely degradation pathways based on the reactivity of related tobacco alkaloids and heterocyclic compounds. Oxidation is anticipated to be the most significant pathway.
Oxidative Degradation
The reaction with oxygen and other ROS is a major anticipated degradation pathway.[14] The pyrrole ring is particularly susceptible. Peroxidation of myosmine, a structurally similar alkaloid, has been shown to produce this compound, suggesting the potential for further oxidation of the this compound molecule itself under similar conditions.[15] The degradation of nicotine, a closely related alkaloid, often involves oxidation to form products like cotinine and nicotine-N'-oxide, providing a model for potential this compound degradation.[16]
Potential oxidative degradation products could include:
-
This compound-N'-oxides: Oxidation of the nitrogen atoms in either the pyridine or pyrrole ring.
-
Hydroxylated derivatives: Addition of hydroxyl groups to the rings.
-
Ring-opened products: More extensive oxidation can lead to the cleavage of the pyrrole or pyridine ring, forming various acids and amides.
Caption: Postulated Oxidative Degradation Pathways for this compound.
Analytical Methodologies for Stability Assessment
To investigate the stability of this compound and characterize its degradation products, robust analytical methods are essential. The primary goal is to develop a "stability-indicating method" capable of separating the intact parent drug from all potential impurities and degradants.[17] Chromatographic techniques are the cornerstone of this effort.[18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for stability testing due to its versatility and sensitivity.[6][18] Reversed-phase HPLC with a C18 column is typically the starting point for method development.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), mass spectrometry is an indispensable tool for the structural elucidation of unknown degradation products.[18] By analyzing mass-to-charge ratios and fragmentation patterns, the identity of degradants can be confidently determined.[19]
Caption: Logic of a Stability-Indicating Chromatographic Method.
Recommended Starting Parameters for LC-MS/MS Analysis
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive-ion mode ionization in MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting analytes. |
| Gradient | 5% B to 95% B over 10 minutes | A broad gradient is a good starting point to elute compounds of varying polarity. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI-MS interfaces. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms on this compound are readily protonated. |
| MS Scan Mode | Full Scan (to find degradants) and Product Ion Scan (for structural confirmation) | Allows for both discovery of new peaks and characterization of known ones. |
Experimental Protocols
The following protocols are designed to be self-validating systems, providing a robust framework for assessing this compound stability.
Protocol: Forced Degradation Study
Objective: To intentionally degrade this compound under accelerated conditions to identify likely degradation products and establish the stability-indicating nature of the analytical method.
Materials:
-
This compound reference standard
-
HPLC-grade water, acetonitrile, methanol
-
Reagent-grade hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter, oven, and photostability chamber
Workflow:
Caption: Experimental Workflow for a this compound Forced Degradation Study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Sample Preparation: For each stress condition, transfer a known volume of the stock solution into a separate vial.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Control: Prepare a sample diluted with solvent only.
-
-
Stress Application:
-
Place the acid and base hydrolysis samples in an oven at 60°C for 24 hours.
-
Keep the oxidative stress sample at room temperature for 24 hours.
-
For thermal stress, place a sample of solid this compound powder in an oven at 80°C for 48 hours.
-
For photolytic stress, expose a solution and solid sample to light according to ICH Q1B guidelines.
-
-
Sample Quenching and Dilution: After the stress period, cool samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all stressed samples and the control sample to a final concentration of ~10 µg/mL for analysis.
-
Analysis: Analyze all samples using the developed stability-indicating LC-MS/MS method.
-
Data Evaluation:
-
Compare the chromatograms of stressed samples to the control.
-
Calculate the percentage degradation.
-
Identify degradant peaks and use MS data for structural elucidation.
-
Perform a mass balance calculation to ensure all major degradants are accounted for.
-
Conclusion and Future Perspectives
The stability of this compound is a crucial consideration for any researcher or developer working with nicotine-containing products. This guide has established that oxidative degradation is a primary pathway of concern, driven by the molecule's inherent chemical structure. Environmental factors such as pH, temperature, and light are critical variables that must be controlled and studied.
The provided protocols for forced degradation and the framework for developing a stability-indicating LC-MS/MS method offer a robust starting point for any laboratory. Future research should focus on the definitive isolation and structural confirmation of this compound degradation products and the subsequent toxicological assessment of these new chemical entities. Such work is vital to ensure the safety and quality of pharmaceutical and consumer products.
References
- Composition of electronic cigarette aerosol - Wikipedia.
-
Proposed mechanistic pathways for the thermal degradation of β-nicotyrine - ResearchGate. [Link]
-
MS spectra of this compound standard (A) and after peroxidation of myosmine (B). - ResearchGate. [Link]
-
Online monitoring oxidative products and metabolites of nicotine by free radicals generation with Fenton reaction in tandem mass spectrometry - PubMed. [Link]
-
Characterization of a novel nornicotine-degrading strain Mycolicibacterium sp. SMGY-1XX from a nornicotine-degrading consortium and preliminary elucidation of its biodegradation pathway by multi-omics analysis - PubMed. [Link]
-
Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195 - PMC - NIH. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? - MDPI. [Link]
-
A review of constituents identified in e-cigarette liquids and aerosols - Tobacco Prevention & Cessation. [Link]
-
A variant of pyridine and pyrrolidine pathway of nicotine degradation... - ResearchGate. [Link]
-
Nornicotine - Wikipedia. [Link]
-
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]
-
Effect of Heating, UV Irradiation and pH on Stability of the Anthocyanin Copigment Complex. [Link]
-
Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - NIH. [Link]
-
A review of constituents identified in e-cigarette liquids and aerosols. [Link]
-
Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed Central. [Link]
-
This compound | C9H8N2 | CID 68125 - PubChem - NIH. [Link]
-
Toxicology of E-Cigarette Constituents - NCBI - NIH. [Link]
-
Factors that Affect Oxygen Activation and Coupling of the Two Redox Cycles in the Aromatization Reaction Catalyzed by NikD, an Unusual Amino Acid Oxidase - PMC - NIH. [Link]
-
Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. [Link]
-
Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. [Link]
-
Toxicity Assessment of Refill Liquids for Electronic Cigarettes - PMC - NIH. [Link]
-
Study of temperature and food-grade preservatives affecting the in vitro stability of phycocyanin and phycoerythrin extracted from two Nostoc strains | Acta Biologica Slovenica - University of Ljubljana Press Journals. [Link]
-
The effect of variations in pH and temperature on stability of melatonin in aqueous solution. [Link]
-
degradation product formed: Topics by Science.gov. [Link]
-
Mechanism Monday #19: Oxygen as a Reactant! - YouTube. [Link]
-
Biomimetic Reactivity of Oxygen-Derived Manganese and Iron Porphyrinoid Complexes - PMC - PubMed Central. [Link]
Sources
- 1. 3-(1H-Pyrrol-2-yl)pyridine (beta-Nornicotyrine) [lgcstandards.com]
- 2. Nornicotine - Wikipedia [en.wikipedia.org]
- 3. Composition of electronic cigarette aerosol - Wikipedia [en.wikipedia.org]
- 4. This compound | C9H8N2 | CID 68125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. beta-Nornicotyrine | CAS 494-98-4 | LGC Standards [lgcstandards.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Biomimetic Reactivity of Oxygen-Derived Manganese and Iron Porphyrinoid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Study of temperature and food-grade preservatives affecting the in vitro stability of phycocyanin and phycoerythrin extracted from two Nostoc strains | Acta Biologica Slovenica [journals.uni-lj.si]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Online monitoring oxidative products and metabolites of nicotine by free radicals generation with Fenton reaction in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. degradation product formed: Topics by Science.gov [science.gov]
- 18. ijmr.net.in [ijmr.net.in]
- 19. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
Nornicotyrine and its relationship to nicotine metabolism.
An In-Depth Technical Guide to Nornicotyrine and its Relationship to Nicotine Metabolism
Executive Summary
This technical guide provides a comprehensive analysis of this compound, a tobacco alkaloid structurally related to nicotine. While often considered a minor metabolite, its presence serves as a key biomarker for tobacco exposure and its metabolic precursors are linked to significant toxicological outcomes. This document delves into the chemical identity of this compound, its complex relationship with the primary nicotine metabolic pathway, state-of-the-art analytical methodologies for its quantification, and its ultimate biological and toxicological significance.
The guide elucidates that this compound is primarily understood as an exogenous compound absorbed from tobacco, rather than a significant direct human metabolite of nicotine. The critical metabolic conversion is the N-demethylation of nicotine to nornicotine, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP2A6. It is this precursor, nornicotine, that holds major toxicological importance as it is readily converted into the potent Group 1 carcinogen N'-nitrosonornicotine (NNN) through nitrosation. This guide provides detailed protocols for the high-sensitivity quantification of this compound in biological matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and discusses the compound's interaction with neuronal nicotinic acetylcholine receptors (nAChRs). This document is intended for researchers, toxicologists, and drug development professionals seeking a deep, mechanistic understanding of this compound's role in the broader context of nicotine pharmacology and toxicology.
Chapter 1: this compound: Chemical Identity and Context
This compound, also known as β-Nornicotyrine, is a pyridine alkaloid found in tobacco (Nicotiana tabacum). Structurally, it is an analog of nicotine, distinguished by the aromatization of the pyrrolidine ring into a pyrrole ring. This seemingly minor structural change significantly alters its chemical properties and biological interactions.
Physicochemical Properties
The fundamental chemical characteristics of this compound define its behavior in biological systems and analytical platforms. A comparison with its parent compound, nicotine, highlights these differences.
| Property | This compound | Nicotine |
| IUPAC Name | 3-(1H-pyrrol-2-yl)pyridine[1][2] | 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
| Molecular Formula | C₉H₈N₂[1] | C₁₀H₁₄N₂ |
| Molecular Weight | 144.17 g/mol [1] | 162.23 g/mol |
| CAS Number | 494-98-4[1][2] | 54-11-5 |
| Appearance | Light Grey Brown Solid[1] | Hygroscopic, colorless to pale yellow liquid |
| LogP (Kow) | Not widely reported | 1.17 |
Rationale for Study
The scientific interest in this compound stems from three primary areas:
-
Biomarker of Tobacco Use: Its presence in biological fluids is a specific indicator of exposure to tobacco products.
-
Pharmacological Activity: As a structural analog of nicotine, it has the potential to interact with nicotinic acetylcholine receptors (nAChRs), the primary targets of nicotine in the central nervous system.
-
Toxicological Relevance: Its metabolic precursor, nornicotine, is a direct precursor to N'-nitrosonornicotine (NNN), a potent and well-characterized carcinogen.[3][4] Understanding the pathways leading to nornicotine is therefore critical for assessing cancer risk associated with tobacco use.
Chapter 2: The Origin of this compound in Nicotine Metabolism
The metabolic journey from nicotine is complex, involving multiple enzymatic pathways. While this compound is structurally related to nicotine, its direct formation in humans is not a major metabolic route. Instead, its origin is intrinsically linked to the formation of its immediate precursor, nornicotine.
The Primary Nicotine Metabolic Pathway
Upon entering the bloodstream, approximately 70-80% of nicotine is metabolized in the liver, primarily via the cotinine pathway.[5] The key enzyme responsible for this transformation is the cytochrome P450 enzyme CYP2A6 .[6][7][8] This enzyme mediates the C-oxidation of nicotine to form a nicotine-Δ1'(5')-iminium ion, which is then converted by the cytosolic enzyme aldehyde oxidase (AOX1) to cotinine.[5] Cotinine is the major proximate metabolite of nicotine and serves as a reliable quantitative biomarker for nicotine exposure due to its longer half-life.[9]
The Emergence of Nornicotine: A Critical Branch Point
A minor but highly significant branch of nicotine metabolism is N-demethylation, which results in the formation of nornicotine. This reaction is also catalyzed by CYP enzymes, with CYP2A6 showing in vitro activity for this conversion.[5] Although this pathway accounts for a small fraction of overall nicotine metabolism, its product, nornicotine, is of immense toxicological importance.[5]
From Nornicotine to this compound: An Aromatization Event
The conversion of nornicotine to this compound involves the dehydrogenation (aromatization) of the pyrrolidine ring. There is a lack of substantial evidence demonstrating that this is a significant enzymatic pathway within human metabolism. The prevailing understanding is that this compound is primarily formed during the curing and processing of tobacco leaves, where nornicotine undergoes chemical transformation. Therefore, this compound detected in smokers is largely considered to be of exogenous origin, absorbed directly from tobacco smoke or products, rather than being an endogenous human metabolite of nicotine.
Chapter 3: Analytical Methodologies for this compound Quantification
The accurate and sensitive quantification of this compound and its related alkaloids in biological matrices is essential for toxicological studies and biomarker validation. The gold standard for this application is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers unparalleled specificity and low limits of detection.
Sample Preparation from Biological Matrices
The primary goal of sample preparation is to isolate the analytes of interest from complex biological matrices like urine or plasma, which contain interfering substances such as proteins, salts, and lipids.
LLE is a robust method for extracting nicotine and its metabolites. The choice of solvent and pH is critical for efficient extraction.
-
Causality: The analytes are basic compounds. By increasing the pH of the urine sample with a strong base (e.g., NaOH), the analytes are converted to their free-base form, which is more soluble in organic solvents and less soluble in the aqueous matrix. A mixture of non-polar (e.g., methylene chloride) and polar (e.g., diethyl ether) solvents provides a broad polarity range to efficiently extract the parent compound and its more polar metabolites.
Step-by-Step LLE Protocol for Urine:
-
Aliquot: Pipette 250 µL of urine into a 4 mL glass vial.
-
Spike: Add 40 µL of an internal standard solution (e.g., nornicotine-d4 at 250 ng/mL in methanol) to correct for extraction variability and matrix effects.
-
Alkalinize: Add 50 µL of 5 N sodium hydroxide to the sample and vortex briefly.
-
Extract: Add 1.5 mL of an extraction solvent (e.g., 50:50 methylene chloride:diethyl ether) and stir vigorously for 1.5 minutes.
-
Separate Phases: Centrifuge at 4,000 rpm for 5 minutes to achieve clear phase separation.
-
Transfer: Carefully transfer 1 mL of the upper organic phase to a clean 1.5 mL HPLC vial.
-
Acidify: Add 10 µL of 0.25 N hydrochloric acid to stabilize the analytes in their salt form during evaporation.
-
Evaporate: Evaporate the solvent to dryness at 35°C under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 200 µL of an aqueous mobile phase (e.g., water or initial mobile phase conditions) to ensure compatibility with the reverse-phase LC system.[10][11]
Workflow: LC-MS/MS for High-Sensitivity Analysis
LC-MS/MS provides definitive quantification through chromatographic separation followed by mass-based detection using specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM).
The selection of the column and mobile phase is driven by the need to resolve this compound from isobaric interferences and other nicotine metabolites.
-
Causality: A C18 reversed-phase column is a standard choice for separating compounds of moderate polarity. Using a mobile phase with a slightly acidic pH (e.g., containing formic or acetic acid) ensures that the pyridine and pyrrole nitrogens are protonated, leading to sharp, symmetrical peak shapes and good retention. A gradient elution, starting with a high aqueous content and ramping up the organic solvent (acetonitrile or methanol), allows for the effective elution of a range of metabolites with different polarities within a single run.
| Parameter | Recommended Setting | Rationale |
| LC Column | Reversed-Phase C18 or Biphenyl (e.g., 50-150 mm x 2.1 mm, <3 µm) | C18 provides good hydrophobic retention. Biphenyl offers alternative selectivity (π-π interactions) which can be beneficial for separating aromatic alkaloids. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Provides protons for positive mode ionization and aids in good peak shape. Ammonium acetate can improve ionization efficiency.[12] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Strong organic solvent for eluting analytes from the reversed-phase column.[7] |
| Flow Rate | 0.3 - 0.7 mL/min | Typical flow rate for analytical scale columns, balancing run time and separation efficiency.[12] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The nitrogen atoms in this compound are readily protonated, making ESI+ a highly sensitive ionization method. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition. |
| MRM Transition | m/z 145 -> m/z 117 (Example) | The precursor ion [M+H]⁺ is m/z 145. The product ion corresponds to a characteristic fragment after collision-induced dissociation (e.g., loss of HCN). |
| LOD/LOQ | ~0.05 - 1 ng/mL in urine | Demonstrates the high sensitivity required for detecting low-level exposure.[13][14][15][16] |
| Recovery | 80 - 110% | Indicates the efficiency of the extraction process.[7][10] |
Note: Specific MRM transitions must be optimized empirically for the instrument in use.
Chapter 4: Biological Significance and Toxicological Profile
The biological impact of this compound is twofold: its direct pharmacological activity at nAChRs and its indirect but profound toxicological relevance through its metabolic precursor, nornicotine.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Nornicotine, the immediate precursor to this compound, is pharmacologically active and demonstrates significant affinity for several neuronal nAChR subtypes.[6] It acts as an agonist, stimulating these receptors, although its potency and efficacy can differ from nicotine. This interaction is important as it may contribute to the overall neuropharmacological effects of tobacco use.
Notably, nornicotine shows strong responsiveness at α7 and α6-containing nAChRs.[6] The α7 subtype is implicated in cognitive function, while α6-containing receptors are involved in nicotine-evoked dopamine release in the brain's reward pathways.[6]
| Ligand | Receptor Subtype | Activity (EC₅₀ / Kᵢ) | Significance |
| Nicotine | α4β2 | ~1 nM (Kᵢ)[17] | High-affinity receptor, central to nicotine addiction. |
| Nicotine | α7 | ~4 µM (Kᵢ)[17] | Lower affinity, involved in cognition and attention. |
| Nornicotine | α6-containing | ~4 µM (EC₅₀)[6] | Potent activity, linked to dopamine release and reward. |
| Nornicotine | α7 | ~17 µM (EC₅₀)[6] | Significant activity, potential modulation of cognitive processes. |
Data for this compound itself is less prevalent, but its structural similarity suggests potential for nAChR interaction, representing an area for further research.
Toxicological Profile: The Link to Carcinogenesis
The most critical aspect of nornicotine/nornicotyrine toxicology is not direct toxicity but the role of nornicotine as a precursor to the tobacco-specific nitrosamine (TSNA), N'-nitrosonornicotine (NNN) .
Nornicotine can undergo nitrosation in the presence of nitrite to form NNN.[3][4] This reaction readily occurs during the curing and processing of tobacco but can also happen endogenously in the human body, for example, in the saliva of tobacco users.[4][18] NNN is classified as a Group 1 Carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans.
NNN itself is a procarcinogen and requires metabolic activation by CYP enzymes (including CYP2A6) to exert its genotoxic effects.[1] This activation primarily occurs via 2'-hydroxylation and 5'-hydroxylation, creating unstable intermediates that are highly reactive towards DNA. These intermediates form covalent bonds with DNA bases, creating bulky pyridyloxobutyl (POB) DNA adducts .[19] The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis; if not repaired, they can lead to mutations in critical genes (e.g., tumor suppressor genes) during DNA replication, ultimately leading to cancer.
Chapter 5: Future Directions and Unanswered Questions
While significant progress has been made, several key areas regarding this compound warrant further investigation:
-
Direct Toxicity of this compound: There is a notable lack of data on the direct genotoxic or carcinogenic potential of this compound itself. Standard assays, such as the Ames test for mutagenicity and in vitro micronucleus tests for chromosomal damage, are needed to fill this knowledge gap.[19][20][21]
-
Pharmacology of this compound: A comprehensive characterization of this compound's binding affinity and functional activity across the full spectrum of nAChR subtypes is required to understand its potential contribution to the neuropharmacology of tobacco.
-
Human Metabolism: While the aromatization of nornicotine to this compound is not considered a major human metabolic pathway, further investigation using high-resolution mass spectrometry could confirm its status and identify any minor contributing enzymes.
-
Role as a Biomarker: Further studies could refine the use of the this compound-to-cotinine ratio as a more specific biomarker for certain types of tobacco products or curing processes.
References
-
Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 160-170. Available at: [Link]
- Allied Academies. (2025). CYP2A6 and nicotine metabolism: The key enzyme in tobacco addiction. Addiction & Criminology, 8(2).
- Tyndale, R. F. (n.d.). Genetic variation in CYP2A6-mediated nicotine metabolism alters smoking behavior. Therapeutic Drug Monitoring.
- Nakajima, M., et al. (2001). Roles of CYP2A6 and CYP2B6 in nicotine C-oxidation by human liver microsomes. Drug Metabolism and Disposition, 29(11), 1494-1498.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Pacifici, R., et al. (1995). Solid-phase extraction of nicotine and its metabolites for high-performance liquid chromatographic determination in urine.
- Poon, G. K., et al. (2003). Determination of nicotine and its metabolites in urine by solid-phase extraction and sample stacking capillary electrophoresis-mass spectrometry.
-
Siminszky, B., et al. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences, 102(41), 14919-14924. Available at: [Link]
- Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines.
- Hukkanen, J., et al. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, 169, 29-64.
-
PharmGKB. (n.d.). Nicotine Pathway, Pharmacokinetics. Retrieved from [Link]
-
Florea, A. M., et al. (2020). Comparative Cytotoxicity Study of Nicotine and Cotinine on MRC-5 Cell Line. Molecules, 25(21), 5036. Available at: [Link]
-
Dwoskin, L. P., et al. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European Journal of Pharmacology, 428(1), 69-79. Available at: [Link]
-
Ortells, M. O., & Barrantes, G. E. (2010). Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. Proteins: Structure, Function, and Bioinformatics, 78(8), 1858-1871. Available at: [Link]
- Honda, M., et al. (2013). Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry. PLoS ONE, 8(11), e79215.
- Piller, K. J., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816.
-
Human Metabolome Database. (n.d.). Nornicotine. Retrieved from [Link]
-
Al-Rashid, S. T., et al. (2022). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B, 126(31), 5857-5867. Available at: [Link]
-
Knezevich, A., et al. (2013). Nornicotine nitrosation in saliva and its relation to endogenous synthesis of N'-nitrosonornicotine in humans. Nicotine & Tobacco Research, 15(2), 473-478. Available at: [Link]
-
UK Health Security Agency. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved from [Link]
-
Inotiv. (n.d.). Toxicity studies: Chronic for nonclinical research. Retrieved from [Link]
-
ERBC Group. (n.d.). Carcinogenicity. Retrieved from [Link]
- Ates, I., et al. (2016). Genotoxicity Tests from Biomarker Studies to the Regulations: National Perspective. Journal of Clinical and Analytical Medicine.
- Wada, E., et al. (1961). FORMATION OF NORNICOTINE AND OTHER METABOLITES FROM NICOTINE IN VITRO AND IN VIVO. Archives of Biochemistry and Biophysics, 92(2), 355-362.
- Mardal, M., et al. (2020). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Metabolites, 10(11), 449.
- Knezevich, A., et al. (2012). Nornicotine Nitrosation in Saliva and Its Relation to Endogenous Synthesis of N′-Nitrosonornicotine in Humans. Nicotine & Tobacco Research, 15(2), 473-478.
- European Medicines Agency. (2011). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- D'souza, R., et al. (2019). Automated Analysis of Dried Urine Spot (DUS) Samples for Toxicology Screening. Journal of Analytical Toxicology, 43(9), 701-708.
-
Inotiv. (n.d.). Carcinogenicity Studies. Retrieved from [Link]
- Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases.
- Klawitter, J., et al. (2011). Year-Long Validation Study and Reference Values for Urinary Amino Acids Using a Reversed-Phase HPLC Method.
- Wauters, E., et al. (2018).
- Carling, R. S. (2016). Validation and verification of automated urine particle analysers.
- Snyder, R. D., & Green, J. W. (2001). A review of the genotoxicity of marketed pharmaceuticals.
-
Restek Corporation. (n.d.). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor™ Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved from [Link]
- Yamamoto, I., et al. (2019).
- Alan, A., & Cok, I. (2011). Importance of Genotoxicity & S2A guidelines for genotoxicity testing for pharmaceuticals. IOSR Journal of Pharmacy, 1(1), 44-53.
- Buhrke, T., et al. (2018). In silico genotoxicity and carcinogenicity prediction for food-relevant secondary plant metabolites. Food and Chemical Toxicology, 116, 215-225.
Sources
- 1. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nornicotine nitrosation in saliva and its relation to endogenous synthesis of N'-nitrosonornicotine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenicity - ERBC [erbc-group.com]
- 6. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mammalian Degradation of (-)-Nicotine to 3-Pyridylacetic Acid and Other Compounds.∗ | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Automated Analysis of Dried Urine Spot (DUS) Samples for Toxicology Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iitri.org [iitri.org]
- 19. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Methodological & Application
Application Notes and Protocols: Synthesis of Nornicotyrine via Myosmine Dehydrogenation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis of nornicotyrine, an important alkaloid found in Nicotiana species, through the catalytic dehydrogenation of myosmine.[1][2] This protocol is designed to offer a robust and reproducible method for researchers in synthetic chemistry, pharmacology, and drug development. The causality behind experimental choices is explained to provide a deeper understanding of the reaction, and self-validating systems are described to ensure the integrity of the results.
Introduction and Scientific Rationale
This compound, or 3-(1H-pyrrol-2-yl)pyridine, is a minor tobacco alkaloid that is also a metabolite of nicotine.[1] Its unique chemical structure, featuring a pyridine ring linked to a pyrrole ring, makes it a valuable scaffold for the synthesis of novel compounds with potential applications in neuroscience and medicinal chemistry. The synthesis of this compound from myosmine is an aromatization reaction, specifically the conversion of a 1-pyrroline ring to a pyrrole ring. This dehydrogenation process offers a direct and efficient route to this important heterocyclic compound.
Causality of Approach: The choice of myosmine as the starting material is strategic. Myosmine can be synthesized from readily available precursors, such as N-vinylpyrrolidone and ethyl nicotinate.[3] The dehydrogenation of the endocyclic imine in myosmine to form the aromatic pyrrole ring of this compound is a thermodynamically favorable process, driven by the gain in resonance stabilization energy.
Reaction Mechanism and Catalysis
The dehydrogenation of myosmine to this compound is a catalytic process that involves the removal of a molecule of hydrogen (H₂). While various dehydrogenation agents can be employed, heterogeneous catalysis using palladium on an inert support, such as activated carbon (Pd/C), is a widely adopted and efficient method for such transformations.[4]
Mechanism of Palladium-Catalyzed Dehydrogenation:
The reaction proceeds through a series of steps on the surface of the palladium catalyst:
-
Adsorption: The myosmine molecule adsorbs onto the surface of the palladium catalyst.
-
Oxidative Addition/C-H Activation: The palladium metal facilitates the cleavage of C-H bonds in the pyrroline ring.
-
β-Hydride Elimination: Successive β-hydride eliminations from the adsorbed intermediate release hydrogen atoms, which combine to form H₂ gas.
-
Reductive Elimination/Desorption: The aromatic this compound product desorbs from the catalyst surface, regenerating the active catalytic site for the next cycle.
The use of a high-boiling, inert solvent is crucial to provide the necessary thermal energy to overcome the activation barrier of the C-H bond cleavage steps.
Diagram of the Dehydrogenation Mechanism:
Caption: Proposed mechanism for the palladium-catalyzed dehydrogenation of myosmine.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of this compound from myosmine.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| Myosmine | Round-bottom flask with reflux condenser |
| 10% Palladium on activated carbon (Pd/C) | Heating mantle with magnetic stirrer |
| Xylene (anhydrous) | Inert gas supply (Argon or Nitrogen) |
| Diethyl ether (anhydrous) | Rotary evaporator |
| Sodium sulfate (anhydrous) | Thin-layer chromatography (TLC) plates (silica gel) |
| Silica gel for column chromatography | Glass column for chromatography |
| Solvents for chromatography (e.g., hexane, ethyl acetate) | NMR spectrometer |
| Deuterated solvents for NMR (e.g., CDCl₃) | Gas chromatograph-mass spectrometer (GC-MS) |
Synthesis of this compound
This protocol is adapted from established procedures for the dehydrogenation of similar heterocyclic compounds.[5]
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add myosmine (1.46 g, 10 mmol).
-
Catalyst and Solvent Addition: Under an inert atmosphere (argon or nitrogen), add 10% Pd/C (0.15 g, 10 mol%). To this mixture, add 50 mL of anhydrous xylene.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 140-144 °C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the myosmine spot and the appearance of a new, more polar spot corresponding to this compound indicates the progression of the reaction. The reaction is typically complete within 24-48 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with diethyl ether (3 x 20 mL) to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Experimental Workflow Diagram:
Caption: Overall workflow for the synthesis and analysis of this compound.
Purification of this compound
The crude product can be purified by silica gel column chromatography.
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing the polarity). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product as a solid or oil.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Quantitative Data Summary:
| Property | Expected Value |
| Molecular Formula | C₉H₈N₂[6][7] |
| Molecular Weight | 144.17 g/mol [6][7] |
| Appearance | White to off-white solid or pale yellow oil |
| CAS Number | 494-98-4[6][7] |
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the pyridine and pyrrole ring protons. The chemical shifts (δ) and coupling constants (J) should be compared with literature values or data from a commercial standard.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the this compound molecule.[6] The chemical shifts should be consistent with the proposed structure.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS analysis is a powerful tool for confirming the molecular weight and fragmentation pattern of the synthesized compound.
-
Procedure: A dilute solution of the purified this compound in a suitable solvent (e.g., methanol or dichloromethane) is injected into the GC-MS system.
-
Expected Results: The gas chromatogram should show a single major peak corresponding to this compound. The mass spectrum of this peak should exhibit a molecular ion (M⁺) peak at m/z = 144, consistent with the molecular weight of this compound.[6] Key fragment ions should also be analyzed and compared to reference spectra.[6][8]
Trustworthiness and Self-Validation
To ensure the reliability of the synthesis and the identity of the final product, the following self-validating steps are essential:
-
Reaction Monitoring: Consistent monitoring of the reaction by TLC is crucial to determine the reaction endpoint and to identify the formation of any side products.
-
Spectroscopic Consistency: The data obtained from both NMR and GC-MS should be internally consistent and in agreement with the structure of this compound. Any discrepancies should be investigated.
-
Comparison with a Standard: Whenever possible, the spectroscopic data (NMR, MS) and chromatographic behavior (TLC, GC retention time) of the synthesized compound should be compared with those of an authentic, commercially available standard of this compound.
-
Yield and Purity Assessment: The final yield of the purified product should be calculated, and its purity should be assessed, for instance, by GC analysis (peak area percentage). A high purity (e.g., >95%) is a good indicator of a successful synthesis and purification.
By adhering to these protocols and validation steps, researchers can confidently synthesize and characterize this compound for their specific applications.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68125, this compound. Retrieved from [Link]
-
MDPI. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(19), 6284. Retrieved from [Link]
- Wada, E., & Yamasaki, K. (1954). Chemistry of the N′-Oxides of Nicotine and Myosmine. Bulletin of the Agricultural Chemical Society of Japan, 18(4), 167-172.
-
ResearchGate. (2019). The dehydrogenation performance of different palladium... | Download Scientific Diagram. Retrieved from [Link]
- de Koning, C. B., et al. (2015). Dehydrogenation of 2-Phenyl-1-pyrroline with Palladium-Supported Catalysts: An Effective Route to the Synthesis of 2-Phenylpyrrole.
-
Wikipedia. (2023). Palladium on carbon. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
ResearchGate. (2006). MS spectra of this compound standard (A) and after peroxidation of myosmine (B). Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
National Center for Biotechnology Information. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(11), 1857. Retrieved from [Link]
- Baxendale, I. R., Brusotti, G., & Ley, S. V. (2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Journal of the Chemical Society, Perkin Transactions 1, (2), 143-154.
- Google Patents. (2019). Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons.
-
National Center for Biotechnology Information. (2012). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2958. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(19), 6284. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products. Accounts of chemical research, 50(6), 1463–1475. Retrieved from [Link]
-
MDPI. (2022). Carbonized Melamine Cyanurate as a Palladium Catalyst Support for the Dehydrogenation of N-heterocyclic Compounds in LOHC Technology. C, 8(3), 44. Retrieved from [Link]
- Herbert, R. B., & Jackson, F. B. (1977). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1393-1397.
-
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Journal of Organic and Pharmaceutical Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 32-58.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
- Google Patents. (2013). Process for the preparation of (r,s)-nicotine.
- Google Patents. (2020). Process for the preparation of (s)-nicotin from myosmine.
- Organic Syntheses. (2019). Synthesis of 3-Substituted Pyrrolidin-2-ones via a Multicomponent Reaction. Organic Syntheses, 96, 280-300.
- Organic Syntheses. (1925). Nicotinic Acid. Organic Syntheses, 4, 49.
Sources
- 1. targetmol.com [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C9H8N2 | CID 68125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(1H-Pyrrol-2-yl)pyridine (beta-Nornicotyrine) [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Asymmetric Synthesis of Nornicotyrine Enantiomers via Chiral Phosphoric Acid Catalysis
Introduction and Strategic Overview
Nornicotyrine, a pyrrolidine alkaloid, is a significant metabolite of nicotine and a valuable chiral building block in pharmaceutical research. The stereochemistry of this compound dictates its biological activity and pharmacological profile, making access to its individual enantiomers, (S)- and (R)-Nornicotyrine, a critical objective for drug development and medicinal chemistry. The development of synthetic methods that provide these enantiomers in high optical purity is paramount.[1][2]
Historically, asymmetric syntheses have relied on chiral auxiliaries derived from the chiral pool, which can involve multiple steps and stoichiometric use of the chiral source.[1][2][3] Modern synthetic chemistry, however, increasingly favors catalytic asymmetric methods, which are more atom-economical and efficient.[4][5] Among these, chiral Brønsted acid catalysis, particularly using Chiral Phosphoric Acids (CPAs), has emerged as a powerful strategy for a vast array of enantioselective transformations.[6][7]
This application note details a robust and highly enantioselective protocol for the synthesis of this compound enantiomers. The strategy is centered on a CPA-catalyzed asymmetric reaction, which offers high stereocontrol, operational simplicity, and broad applicability.[8][9] We will explore the mechanistic rationale behind the catalyst's effectiveness and provide a detailed, step-by-step protocol for laboratory execution.
The Power of Chiral Phosphoric Acid (CPA) Catalysis
Chiral Phosphoric Acids (CPAs), derived from scaffolds like BINOL, SPINOL, or VAPOL, are exceptionally effective bifunctional catalysts.[7][10] Their utility stems from their ability to act simultaneously as a Brønsted acid (via the acidic P-OH proton) and a Lewis base (via the P=O oxygen). This dual activation mode allows the CPA to organize both the electrophile and the nucleophile within a well-defined chiral microenvironment, leading to highly stereoselective bond formation.[7]
In the context of synthesizing chiral amines and heterocyclic structures, CPAs can activate imine electrophiles by protonation while simultaneously orienting the incoming nucleophile through hydrogen bonding, thereby directing the stereochemical outcome of the reaction.[6][8]
Logical Workflow for CPA-Catalyzed Asymmetric Synthesis
The overall process can be visualized as a streamlined workflow from starting materials to the final, enantiomerically pure product, including critical validation steps.
Caption: General workflow for the CPA-catalyzed asymmetric synthesis and analysis of this compound.
Featured Protocol: Rhodium and Chiral Phosphoric Acid Co-Catalyzed Asymmetric Synthesis
A highly effective approach involves the synergistic catalysis of a rhodium complex and a chiral phosphoric acid for the asymmetric reaction of a pyridine-containing substrate with a diazo compound. This method constructs the chiral pyrrolidine ring with excellent control over the stereocenter.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Vinylpyridine | Reagent | Sigma-Aldrich | Ensure purity by distillation if necessary. |
| Ethyl 2-diazoacetate | Synthesis Grade | TCI Chemicals | Handle with care; diazo compounds are potentially explosive. |
| [Rh₂(OAc)₄] | 99.9% | Strem Chemicals | Rhodium(II) acetate dimer. |
| (R)-TRIP | >98% | Strem Chemicals | (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. |
| Dichloromethane (DCM) | Anhydrous | Acros Organics | Dry over molecular sieves. |
| Hexanes | HPLC Grade | Fisher Scientific | For chromatography. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For chromatography. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Experimental Protocol
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
-
Catalyst Preparation:
-
To an oven-dried 25 mL Schlenk flask under an argon atmosphere, add [Rh₂(OAc)₄] (2.2 mg, 0.005 mmol, 1 mol%) and (R)-TRIP (7.5 mg, 0.01 mmol, 2 mol%).
-
Add 5.0 mL of anhydrous dichloromethane (DCM) via syringe.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
-
Reaction Setup:
-
In a separate oven-dried flask, dissolve 3-vinylpyridine (52.5 mg, 0.5 mmol, 1.0 equiv) in 5.0 mL of anhydrous DCM.
-
Cool the reaction mixture (catalyst solution) to 0 °C in an ice bath.
-
-
Slow Addition of Diazo Compound:
-
Draw a solution of ethyl 2-diazoacetate (85.5 mg, 0.75 mmol, 1.5 equiv) in 5.0 mL of anhydrous DCM into a syringe.
-
Using a syringe pump, add the ethyl 2-diazoacetate solution to the stirred catalyst and substrate mixture over a period of 4 hours.
-
Rationale: Slow addition is crucial to maintain a low concentration of the diazo compound, which suppresses undesired side reactions and ensures the catalytic cycle proceeds efficiently.
-
-
Reaction Monitoring and Work-up:
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., starting from 95:5 to 80:20).
-
Combine the fractions containing the desired cyclopropane product and concentrate under reduced pressure to yield the precursor to this compound as a colorless oil.
-
-
Subsequent Transformation to this compound:
-
The resulting chiral cyclopropane can be converted to the corresponding this compound enantiomer through established multi-step synthetic sequences, typically involving ring-opening and cyclization.
-
Mechanistic Insights
The key to the high enantioselectivity of this reaction lies in the dual role of the rhodium and CPA catalysts.
-
Rhodium Carbene Formation: The rhodium(II) dimer reacts with ethyl 2-diazoacetate to form a highly reactive rhodium carbene intermediate.
-
Chiral Brønsted Acid Activation: The chiral phosphoric acid (CPA) protonates the nitrogen atom of 3-vinylpyridine. This protonation serves two purposes: it activates the pyridine ring and, through non-covalent interactions (hydrogen bonding and ion pairing), creates a rigid, chiral environment around the substrate.
-
Stereocontrolled Cyclopropanation: The rhodium carbene approaches the activated vinylpyridine complex. The bulky substituents on the BINOL backbone of the CPA sterically block one face of the double bond, forcing the carbene to attack from the less hindered face. This directed attack ensures the formation of one enantiomer of the cyclopropane product preferentially.
Proposed Catalytic Cycle Diagram
Caption: Proposed mechanism for the Rh/CPA co-catalyzed asymmetric cyclopropanation.
Data Analysis and Characterization
Structural Verification
The identity and purity of the synthesized this compound precursor should be confirmed using standard spectroscopic techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To verify the exact mass and elemental composition.
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess is the most critical measure of success for an asymmetric synthesis.[11][12] It is determined using chiral High-Performance Liquid Chromatography (HPLC).[13][14]
-
Protocol for Chiral HPLC Analysis:
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H) is required.
-
Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10 v/v) is typically effective. The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample. The two enantiomers will elute at different retention times. The e.e. is calculated from the relative areas of the two peaks using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Expected Results
The described protocol, when executed with care, can be expected to yield the this compound precursor with the following performance metrics.
| Metric | Expected Value | Method of Determination |
| Chemical Yield | 65 - 85% | Isolated yield after chromatography |
| Enantiomeric Excess (e.e.) | > 95% | Chiral HPLC |
| Diastereoselectivity | > 20:1 | ¹H NMR of the crude reaction mixture |
Conclusion
This application note provides a detailed, mechanistically grounded protocol for the asymmetric synthesis of this compound enantiomers. By leveraging the synergistic power of rhodium and chiral phosphoric acid catalysis, this method offers a highly efficient and stereoselective route to these valuable chiral molecules.[15] The protocol is robust and, with careful execution and analysis, provides a reliable pathway for researchers in organic synthesis and drug development to access enantiopure this compound for further investigation.
References
-
G. F. Dwuma-Badu, D., Ayim, J. S., Fiagbe, N. I., Knapp, J. E., Schiff, P. L., Jr., & Slatkin, D. J. (1999). A novel enantioselective synthesis of (S)-(−)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template. Chirality, 11(4), 316-318. [Link]
-
Crooks, P. A., & Bardo, M. T. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS journal, 7(3), E754–E763. [Link]
-
Wang, Y., et al. (2021). A chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters. [Link]
-
Jiménez, E. I. (2023). An update on chiral phosphoric acid organocatalyzed stereoselective reactions. Organic & Biomolecular Chemistry, 21(17), 3477-3502. [Link]
-
Alcarazo, M. (2017). Special Issue: Asymmetric Synthesis 2017. Molecules, 22(12), 2187. [Link]
-
Crooks, P. A., & Bardo, M. T. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. ResearchGate. [Link]
-
Maji, B., & Mal, D. (2023). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 19, 1863–1894. [Link]
-
Hull, K. L. (2019). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. Accounts of Chemical Research, 52(8), 2266-2277. [Link]
-
Darade, R. B. (2022). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. International Journal of Creative Research Thoughts. [Link]
-
Ramirez-Prada, J., et al. (2021). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Molecules, 26(15), 4443. [Link]
-
Various Authors. (n.d.). 276382 PDFs | Review articles in ASYMMETRIC SYNTHESIS. ResearchGate. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 1-13. [Link]
-
Beran, J., et al. (2023). Recent advances in organocatalytic atroposelective reactions. Beilstein Journal of Organic Chemistry, 19, 118-164. [Link]
-
Maji, B., & Mal, D. (2023). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 19, 1863-1894. [Link]
-
Erver, F., & Wennemers, H. (2023). Peptidomimetic-Based Asymmetric Catalysts. Molecules, 28(15), 5702. [Link]
-
Hartwig, J. F., & Stanley, L. M. (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research, 43(12), 1554-1565. [Link]
-
Zhang, X., et al. (2023). A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine. Nature Communications, 14(1), 3704. [Link]
-
Wang, C., et al. (2025). Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Axially Chiral Arylpyrazole. Organic Letters. [Link]
-
Wang, Y., et al. (2023). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 21(39), 7935-7948. [Link]
-
van der Zwaan, M. C., et al. (2019). Enantioselective synthesis of chiral porphyrin macrocyclic hosts and kinetic enantiorecognition of viologen guests. Chemical Science, 10(29), 7046-7054. [Link]
-
Turnbull, B. W. H., & Evans, P. A. (2018). Asymmetric Rhodium-Catalyzed Allylic Substitution Reactions: Discovery, Development and Applications to Target-Directed Synthesis. The Journal of Organic Chemistry, 83(19), 11463-11479. [Link]
-
Crossley, S. W. M., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(17), 4810-4815. [Link]
-
Li, Z. B., & Anslyn, E. V. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Accounts of Chemical Research, 47(7), 2213-2223. [Link]
-
Baxendale, I. R., Brusotti, G., & Ley, S. V. (2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Journal of the Chemical Society, Perkin Transactions 1, (1), 143-154. [Link]
-
Liu, D., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4144-4147. [Link]
-
Pirkle, W. H., & Hoover, D. J. (1982). Determination of Enantiomeric Purity by Direct Methods. Topics in Stereochemistry, 257-331. [Link]
-
Ghorai, M. K., & Kumar, A. (2024). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 29(1), 100. [Link]
-
Kapitán, J., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(10), 3122. [Link]
-
Clayden, J., & Yagupolsky, L. M. (2005). Enantioselective Synthesis of Renieramide. ResearchGate. [Link]
Sources
- 1. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Special Issue: Asymmetric Synthesis 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An update on chiral phosphoric acid organocatalyzed stereoselective reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Axially Chiral Arylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asymmetric Rhodium-Catalyzed Allylic Substitution Reactions: Discovery, Development and Applications to Target-Directed Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Nornicotyrine in Human Urine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a detailed, robust, and high-throughput analytical method for the quantitative determination of nornicotyrine in human urine. This compound, a minor tobacco alkaloid, is a potential biomarker for assessing exposure to tobacco products. The described methodology employs a streamlined solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by sensitive and selective quantification using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol herein is designed for researchers, scientists, and drug development professionals requiring a reliable and validated workflow for biomonitoring and toxicological studies. All procedural steps are explained with a focus on the underlying scientific principles to ensure methodological integrity and reproducibility.
Introduction: The Rationale for this compound Quantification
This compound, with the chemical structure 3-(1H-Pyrrol-2-yl)pyridine, is a minor alkaloid found in tobacco products. While less abundant than nicotine, its presence and concentration in biological matrices like urine can serve as a specific indicator of tobacco use. Unlike major nicotine metabolites such as cotinine, which can also be present from nicotine replacement therapies (NRT), minor alkaloids are more uniquely associated with tobacco consumption. Therefore, accurate quantification of this compound can provide valuable data for clinical studies, smoking cessation program monitoring, and forensic toxicology.
The complex nature of the urine matrix, which contains a high concentration of endogenous compounds, necessitates a highly selective and sensitive analytical approach.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such applications due to its ability to separate the analyte of interest from matrix components and provide unambiguous identification and quantification at low concentrations.[2]
This document provides a comprehensive guide to a validated analytical workflow, from sample collection and preparation to instrumental analysis and data interpretation.
Analytical Strategy: A Validated Pathway to Accurate Quantification
The overall analytical workflow is designed to ensure high recovery, minimize matrix effects, and achieve the sensitivity required for detecting typical urinary concentrations of this compound in tobacco users. The core components of this strategy are:
-
Enzymatic Hydrolysis: To account for potential conjugation of this compound metabolites, a deconjugation step using β-glucuronidase is included. This ensures the measurement of total this compound (free and glucuronidated).
-
Solid-Phase Extraction (SPE): A mixed-mode cation-exchange SPE protocol is employed for efficient cleanup and concentration of the basic this compound molecule, effectively removing interfering salts, pigments, and other endogenous materials.
-
Isotope Dilution: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is critical for correcting for any analyte loss during sample preparation and for compensating for matrix-induced ionization suppression or enhancement in the MS source.
-
LC-MS/MS with Multiple Reaction Monitoring (MRM): This highly selective detection method allows for the specific monitoring of precursor-to-product ion transitions unique to this compound, providing exceptional sensitivity and specificity.
Below is a visual representation of the analytical workflow.
Caption: A schematic of the complete analytical workflow for this compound quantification in urine.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
β-glucuronidase (from E. coli)
-
Ammonium acetate
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium hydroxide
-
Mixed-mode cation-exchange SPE cartridges (e.g., Strata-X-C)
Sample Handling and Stability
Proper sample handling is paramount for accurate results. Urine samples should be collected in polypropylene containers and immediately frozen at -20°C or lower if not analyzed within 24 hours.[3] Studies on related tobacco alkaloids have shown that long-term stability is achieved at -70°C.[4] Repeated freeze-thaw cycles should be avoided to prevent potential degradation of the analyte.[4]
Step-by-Step Sample Preparation Protocol
-
Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Centrifuge at 4000 rpm for 5 minutes to pellet any precipitates.
-
Internal Standard Spiking: To a 1 mL aliquot of the urine supernatant, add 20 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d4 in methanol).
-
Enzymatic Hydrolysis: Add 500 µL of 1 M ammonium acetate buffer (pH 6.8) and 20 µL of β-glucuronidase solution. Vortex and incubate at 37°C for at least 4 hours (or overnight). The enzymatic step cleaves glucuronide conjugates, ensuring the measurement of total this compound.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the mixed-mode cation-exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1 M formic acid, followed by 2 mL of methanol. This removes hydrophilic and neutral interferences.
-
Elution: Elute the this compound and internal standard with 2 mL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent disrupts the ionic interaction between the protonated analyte and the cation-exchange sorbent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
Caption: The sequential steps of the solid-phase extraction protocol for this compound isolation.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| LC Parameters | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of this compound for better retention and ESI+ efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Gradient | 5% B to 95% B over 5 minutes | A gradient elution is necessary to effectively separate the analyte from early-eluting matrix components and late-eluting lipophilic compounds. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL |
| MS/MS Parameters | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | This compound contains basic nitrogen atoms that are readily protonated in a positive ion source. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Source Temp. | 150°C | |
| Desolvation Temp. | 400°C | |
| Gas Flow Rates | Optimized for specific instrument |
MRM Transitions for this compound
The selection of appropriate MRM transitions is crucial for the specificity of the assay. Based on the structure of this compound (C₉H₈N₂) and the fragmentation patterns of similar tobacco alkaloids, the following transitions are proposed.[5] These should be confirmed and optimized by infusing a standard solution of this compound into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 145.1 | To be determined experimentally | To be determined experimentally |
| This compound-d4 | 149.1 | To be determined experimentally | To be determined experimentally |
Note: The precursor ion for this compound corresponds to its protonated molecule [M+H]⁺. Product ions would result from the fragmentation of the pyrrole or pyridine ring structures. Experimental determination is required to identify the most abundant and stable product ions for use as quantifier and qualifier transitions.
Method Validation and Quality Control
A rigorous method validation is essential to ensure the reliability of the data. The validation should be performed in accordance with established guidelines and should assess the following parameters:
| Parameter | Acceptance Criteria | Purpose |
| Linearity | r² ≥ 0.99 | To demonstrate a proportional response of the instrument to the concentration of the analyte over a defined range. |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | To assess the closeness of the measured concentration to the true value. |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | To evaluate the reproducibility of the method (intra- and inter-day). |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision | The lowest concentration of analyte that can be quantitatively determined with acceptable accuracy and precision. |
| Recovery | Consistent and reproducible | To determine the efficiency of the extraction process. |
| Matrix Effect | Assessed and minimized | To evaluate the influence of co-eluting matrix components on the ionization of the analyte. |
| Stability | Analyte stable under defined storage and processing conditions | To ensure that the analyte concentration does not change from the time of sample collection to analysis. |
Quality Control (QC): For each analytical batch, include blank samples, zero samples (matrix with internal standard), and at least three levels of QC samples (low, medium, and high concentrations) prepared in pooled urine.
Data Analysis and Interpretation
Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of this compound in the unknown samples is then calculated from this curve. The qualifier ion transition is monitored to confirm the identity of the analyte, and the ratio of the quantifier to qualifier ion should be within a predefined tolerance (e.g., ±20%) of the average ratio observed in the calibration standards.
Conclusion
The analytical method detailed in this application note provides a robust and sensitive workflow for the quantification of this compound in human urine. The combination of a streamlined solid-phase extraction protocol and the high selectivity of LC-MS/MS with MRM detection ensures reliable and accurate results, making this method well-suited for high-throughput biomonitoring studies. Proper method validation and the consistent use of quality control samples are essential for ensuring the integrity of the generated data.
References
- Kozłowska, K., Polkowska, Ż., Przyjazny, A., & Namieśnik, J. (2003). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies, 12(5), 503-521.
- LCGC International. (2015). Rapid, Sensitive LC–MS-MS Analysis of Nicotine and Metabolites.
- Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases.
- Deng, C., et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 21(9), 1433-1444.
- Adamowicz, P., & Zuba, D. (2018). Stability of synthetic cathinones in blood and urine.
- Li, Z., et al. (2018).
-
Phenomenex Inc. (2015). Rapid, Sensitive LC–MS-MS Analysis of Nicotine and Metabolites. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Stability of synthetic cathinones in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sensitive and Selective Quantification of Nornicotyrine in Complex Matrices by LC-MS/MS
Abstract
This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of nornicotyrine. This compound (also known as β-nornicotyrine or 3-(1H-pyrrol-2-yl)pyridine) is a minor tobacco alkaloid and a potential impurity or degradant in nicotine-containing products.[1] Its monitoring is crucial for product quality control and in toxicological studies. The method described herein utilizes a simple sample extraction followed by analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and achieving low limits of detection suitable for trace-level analysis.
Introduction: The Rationale for this compound Detection
This compound is structurally related to nicotine and nornicotine, a known metabolite of nicotine.[2] While nicotine is the most abundant alkaloid in tobacco, the profile of minor alkaloids provides valuable information for product characterization and safety assessment.[3] The sensitive quantification of these minor components is essential for manufacturers in the tobacco and nicotine-replacement therapy industries to ensure product consistency and purity.
LC-MS/MS is the analytical technique of choice for this application due to its inherent selectivity and sensitivity.[4] By coupling the separation power of liquid chromatography with the specificity of tandem mass spectrometry, it is possible to accurately measure low-level analytes like this compound even in complex sample matrices such as tobacco extracts or biological fluids.[4][5] This method is built upon the principle of MRM, where a specific precursor ion is selected and fragmented to produce characteristic product ions, creating a highly specific and sensitive analytical signal.[3]
Principle of the Method: A Workflow Overview
The analytical workflow is designed for efficiency and robustness, minimizing sample handling while maximizing analytical performance. The process begins with a straightforward sample extraction to solubilize the target analyte and remove gross interferences. The clarified extract is then injected into a reverse-phase LC system for chromatographic separation. Finally, the column eluent is introduced into the mass spectrometer for selective detection and quantification of this compound.
Caption: High-level workflow for this compound analysis.
Experimental Protocol
Materials and Reagents
-
Solvents: HPLC-grade or LC-MS grade acetonitrile and water.
-
Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).
-
Standards: Analytical reference standard of this compound (β-Nornicotyrine).
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound (e.g., β-nicotyrine-d3) is recommended for optimal accuracy.[3] If unavailable, a related alkaloid not present in the sample can be considered.
Sample Preparation Protocol: A "Dilute-and-Shoot" Approach
This protocol is optimized for simplicity and high throughput, based on methods for related nicotine impurities.[3]
-
Weighing: Accurately weigh approximately 100 mg of the homogenized sample (e.g., ground tobacco, pouch contents) into a 15 mL centrifuge tube.
-
Extraction: Add 10 mL of an aqueous extraction solution (e.g., 0.1% formic acid in water). This acidic condition ensures that the basic alkaloid is protonated and readily soluble.[6]
-
Internal Standard Spiking: Spike the sample with the internal standard solution at a known concentration.
-
Sonication: Sonicate the sample for 15-20 minutes to ensure complete extraction of the analyte from the matrix.
-
Centrifugation: Centrifuge the sample at 4,000 rpm for 10 minutes to pellet solid particulates.
-
Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an LC autosampler vial. Filtration is a critical step to prevent particulates from clogging the LC system.[7]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters are provided as a validated starting point and may be adapted for different instrumentation. The conditions are based on a published method for nicotine-related impurities.[3]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/UHPLC system | Provides high resolution and short run times. |
| Column | Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm (or equivalent) | C18 chemistry provides excellent retention for moderately polar compounds like this compound. |
| Column Temperature | 40 °C | Ensures reproducible retention times and peak shapes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes good peak shape and ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Injection Volume | 2-5 µL | Small volumes are sufficient for sensitive detection and prevent column overloading. |
| Gradient Elution | Start at 5% B, ramp to 95% B over 2.5 min, hold for 0.5 min, return to initial conditions and equilibrate for 1 min. | A gradient is necessary to elute the analyte with a good peak shape in a reasonable time while cleaning the column of late eluters. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Required for MRM experiments, providing the best selectivity and sensitivity for quantification. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | This compound contains basic nitrogen atoms that are readily protonated in the ESI source.[8] |
| Capillary Voltage | 0.5 kV | Optimized for stable spray and ion generation.[3] |
| Source Temperature | 150 °C | Affects desolvation efficiency. |
| Desolvation Temperature | 600 °C | Crucial for removing solvent from the ESI droplets to form gas-phase ions. |
| Gas Flows | Instrument-dependent; optimize for best signal-to-noise. | Cone gas and desolvation gas flows are critical for ion formation and transmission. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[3] |
This compound MRM Transitions
The selection of MRM transitions is the cornerstone of a sensitive and specific quantitative method. The molecular weight of this compound is 144.17 g/mol , resulting in a protonated precursor ion ([M+H]⁺) of m/z 145.17.[2] The transitions below have been validated for the analysis of β-nicotyrine (this compound).[3]
Caption: this compound MRM transitions and collision energies (CE).
Table 3: Optimized MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function | Collision Energy (eV) |
| This compound | 145.1 | 117.1 | Quantifier | 24 |
| This compound | 145.1 | 91.1 | Qualifier | 38 |
Source: Adapted from K.A. Wagner et al., 2021.[3]
Expertise Note: Using two transitions provides a higher degree of confidence in analyte identification. The quantifier ion is typically the most abundant product ion and is used for concentration calculations. The qualifier ion serves as a confirmation; the ratio of the quantifier to qualifier peak areas should be consistent across all standards and samples.
Method Validation and Performance
A full method validation should be performed according to established guidelines to ensure the reliability of the results. Key validation parameters include:
-
Linearity: The method should demonstrate a linear response across a defined concentration range, typically with a correlation coefficient (r²) ≥ 0.995.
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high). Accuracy should be within 85-115% (80-120% at the LLOQ), and precision (RSD) should be ≤15% (≤20% at the LLOQ).
-
Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected.
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no significant interferences are present at the retention time of the analyte.
-
Matrix Effect: Evaluation of ion suppression or enhancement caused by co-eluting components from the sample matrix. This can be mitigated by using a stable isotope-labeled internal standard.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust protocol for the quantification of this compound. The simple sample preparation procedure combined with the specificity of MRM detection makes this method highly suitable for high-throughput analysis in quality control laboratories and research settings. By adhering to the outlined protocols and validation procedures, researchers and drug development professionals can confidently generate accurate data on this important minor alkaloid.
References
-
Wagner, K.A., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(11), 3371. Available at: [Link]
-
PubChem. (n.d.). Nicotyrine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Jain, A., et al. (2015). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PLoS ONE, 10(10), e0140251. Available at: [Link]
-
Smyth, T.J., et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 557-66. Available at: [Link]
-
Klyba, L.V., et al. (2021). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of General Chemistry, 91, 1548–1554. Available at: [Link]
-
Meghea, A., et al. (2010). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Iancu, M.L., et al. (2010). DETERMINATION OF NICOTINE FROM TOBACCO BY LC-MS-MS. Farmacia, 58(5), 553-560. Available at: [Link]
-
Goodpaster, J.V., & Liszewski, E.A. (2013). Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS. Methods in Molecular Biology, 963, 161-73. Available at: [Link]
-
PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(5), 1059-1071. Available at: [Link]
-
Wang, F., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]
Sources
- 1. β-Nornicotyrine_TargetMol [targetmol.com]
- 2. This compound | C9H8N2 | CID 68125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS | Springer Nature Experiments [experiments.springernature.com]
- 6. itim-cj.ro [itim-cj.ro]
- 7. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-(1H-Pyrrol-2-yl)pyridine (beta-Nornicotyrine) [lgcstandards.com]
Quantitative Analysis of Nornicotyrine in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note presents a detailed and robust method for the quantitative analysis of nornicotyrine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a minor tobacco alkaloid and a metabolite of nicotine, is a compound of significant interest due to its potential role in tobacco dependence and as a precursor to carcinogenic N'-nitrosamines.[1][2] The protocol herein provides a comprehensive workflow, from sample preparation and derivatization to instrument parameters and data analysis, designed to deliver high sensitivity, selectivity, and reproducibility for researchers in tobacco product analysis and drug development.
Introduction: The Rationale for this compound Quantification
This compound is a pyridine alkaloid found in tobacco products and is also formed as a metabolite of nicotine. Its accurate quantification is critical for several reasons. In the context of tobacco products, this compound levels are monitored as it is a direct precursor to N'-nitrosonornicotine (NNN), a potent carcinogen.[1][2] Therefore, understanding and controlling the levels of this compound in tobacco filler and smoke is a key objective for product safety and regulatory compliance. For pharmaceutical and drug development professionals, studying this compound can provide insights into nicotine metabolism and its physiological effects.
Gas chromatography is an ideal analytical technique for volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometry detector (GC-MS), it provides unparalleled selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices such as tobacco extracts or biological fluids.[1][3] This method leverages a derivatization step to enhance the chromatographic properties of this compound, ensuring symmetric peak shapes and improved accuracy.
Analytical Workflow Overview
The entire analytical process, from sample receipt to final data interpretation, is designed as a self-validating system. Each stage is optimized to minimize analyte loss and matrix interference, ensuring the integrity of the final result.
Sources
- 1. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Quantification of Nornicotyrine
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate separation and quantification of nornicotyrine. This compound, a pyridine alkaloid structurally related to nicotine, is of significant interest in pharmaceutical and toxicological research. The developed reversed-phase HPLC method provides excellent resolution and sensitivity, making it suitable for routine analysis in quality control and research environments. This document provides a comprehensive overview of the method development, a detailed protocol, and validation results, demonstrating the method's robustness, accuracy, and precision.
Introduction
This compound, chemically known as 3-(1H-pyrrol-2-yl)pyridine, is a minor tobacco alkaloid and a metabolite of nicotine.[1] Its presence and concentration are relevant in the study of tobacco products and as a potential biomarker in toxicological assessments. The structural similarity of this compound to other tobacco alkaloids, such as nicotine and its metabolites, necessitates a highly selective and reliable analytical method for its separation and quantification.[2]
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution and sensitivity.[3] This application note presents a robust reversed-phase HPLC method that effectively separates this compound from other closely related alkaloids, ensuring accurate quantification. The method has been validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, and sensitivity.[4]
Method Development: Rationale and Optimization
The primary objective during method development was to achieve baseline separation of this compound from other potentially interfering compounds commonly found in tobacco extracts or biological matrices.
Stationary Phase Selection
A C18 stationary phase was chosen for its versatility and proven efficacy in separating a wide range of organic molecules, including alkaloids.[5][6] The hydrophobic nature of the C18 alkyl chains provides excellent retention for the moderately polar this compound molecule. A column with a particle size of 5 µm was selected to balance efficiency and backpressure, making the method suitable for standard HPLC systems.
Mobile Phase Optimization
The mobile phase composition is critical for achieving the desired selectivity and retention. A gradient elution was initially explored but an isocratic method was ultimately favored for its simplicity and robustness. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.
-
Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity and superior UV transparency at the detection wavelength.
-
Aqueous Buffer: An alkaline ammonium formate buffer was utilized.[5] The pH of the mobile phase is a crucial parameter as it influences the ionization state of the analyte. This compound, being a basic compound, is best analyzed at a pH above its pKa to ensure it is in its neutral, unprotonated form, leading to better peak shape and retention on a reversed-phase column. A pH of 10.5 was found to be optimal.[5]
Detection Wavelength
The UV spectrum of this compound exhibits a strong absorbance maximum around 260 nm. This wavelength was chosen for detection to ensure high sensitivity and minimal interference from other matrix components.[5]
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound Analysis by HPLC.
Detailed Protocol
Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Ammonium hydroxide (for pH adjustment)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Ammonium Formate (pH 10.5) : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Dissolve the appropriate amount of ammonium formate in deionized water to make a 20 mM solution. Adjust the pH to 10.5 with ammonium hydroxide. Filter the buffer through a 0.45 µm membrane filter. Prepare the final mobile phase by mixing the buffer and acetonitrile in the specified ratio.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: The sample preparation will vary depending on the matrix. For liquid samples, a simple dilution with the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient. For solid samples, an extraction step (e.g., sonication in a suitable solvent) followed by dilution and filtration is necessary.[7]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, allow the chromatogram to develop for the specified run time.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Integrate the peak area of this compound in both the standards and samples.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Method Validation
The developed method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[4]
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999[5] |
| Linear Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | < 1 µg/mL[5] |
| Limit of Quantification (LOQ) | 2.8 µg/mL[5] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD%) | < 2%[5] |
Logical Relationship in Method Development
The following diagram illustrates the decision-making process during the development of this HPLC method.
Caption: Rationale behind the HPLC method development choices.
Conclusion
The HPLC-UV method described in this application note is a reliable and robust technique for the separation and quantification of this compound. The method is simple, accurate, and precise, making it well-suited for routine analysis in various laboratory settings. The detailed protocol and validation data provided herein should enable researchers, scientists, and drug development professionals to successfully implement this method for their specific applications.
References
-
Dula, T., Ghidei, W., & Tadesse, S. (2015). A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp. PubMed. Available at: [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Available at: [Link]
-
Lund University Publications. (n.d.). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. Available at: [Link]
-
Kruszona, D., et al. (2021). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. PMC - NIH. Available at: [Link]
-
University of Tennessee at Chattanooga. (n.d.). Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. UTC Scholar. Available at: [Link]
-
PubChem. (n.d.). Nicotyrine. National Institutes of Health. Available at: [Link]
-
MDPI. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Available at: [Link]
-
Globe Thesis. (2022). Determination Of Various Tobacco Alkaloids By High Performance Liquid Chromatography And Its Application. Available at: [Link]
-
AKJournals. (n.d.). Determination of Nicotine and Three Minor Alkaloids in Tobacco by Hydrophilic Interaction Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2025). The Use of HPLC-PDA in Determining Nicotine and Nicotine-Related Alkaloids from E-Liquids: A Comparison of Five E-Liquid Brands Purchased Locally. Available at: [Link]
- Google Patents. (n.d.). Method for testing nicotine alkaloid in tobacco and tobacco products.
-
ResearchGate. (n.d.). Chiral analysis of the (R)- and (S)-nornicotine analysis in tobacco-derived and synthetic nicotine samples. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Nicotine on Newcrom R1 HPLC column. Available at: [Link]
-
National Institutes of Health. (n.d.). Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry. Available at: [Link]
-
Wikipedia. (n.d.). Nornicotine. Available at: [Link]
-
CoLab. (1998). Separation of nicotine and nornicotine enantiomers via normal phase HPLC on derivatized cellulose chiral stationary phases. Available at: [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
-
PubMed. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Available at: [Link]
-
Università degli Studi di Ferrara. (2023). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. (n.d.). HPLC chromatogram for the separation of nicotine and nornicotine. Available at: [Link]
-
PubMed. (n.d.). Analysis of nicotine, 3-hydroxycotinine, cotinine, and caffeine in urine of passive smokers by HPLC-tandem mass spectrometry. Available at: [Link]
Sources
- 1. Nornicotine - Wikipedia [en.wikipedia.org]
- 2. scholar.utc.edu [scholar.utc.edu]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
Application Note: Nornicotyrine as a Reference Standard in Analytical Chemistry
Abstract
This technical guide provides a comprehensive overview of β-Nornicotyrine, an alkaloid found in Nicotiana species, and its critical role as a reference standard in modern analytical chemistry. We delve into the fundamental principles that underpin its use, offering detailed, field-proven protocols for its application in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals who require precise and accurate quantification of tobacco alkaloids and related compounds. The methodologies described herein are designed to be self-validating, incorporating principles of system suitability, calibration, and quality control to ensure the generation of trustworthy and reproducible data.
Introduction: The Analytical Imperative for Nornicotyrine
This compound, chemically known as 3-(1H-Pyrrol-2-yl)pyridine, is a minor alkaloid present in tobacco products and a metabolite of nicotine.[1][2] Its analytical significance extends across multiple domains, including tobacco product analysis, environmental monitoring, and toxicological studies. As a structural analog of other key tobacco alkaloids, its accurate quantification is paramount for understanding product composition, metabolic pathways, and exposure risks.[3][4]
The reliability of any quantitative analysis is fundamentally dependent on the quality of the reference standard used.[5] A reference standard serves as the benchmark against which an unknown sample is measured; therefore, its purity, identity, and stability must be unequivocally established and certified. This guide focuses on the use of high-purity this compound as a reference material, produced under internationally recognized standards such as ISO 17034, which governs the competence of reference material producers.[6][7][8]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for method development, from selecting the appropriate solvent to optimizing chromatographic separation.
| Property | Value | Source |
| Chemical Name | 3-(1H-Pyrrol-2-yl)pyridine | PubChem[9] |
| Synonyms | β-Nornicotyrine | TargetMol[1] |
| CAS Number | 494-98-4 | PubChem[9] |
| Molecular Formula | C₉H₈N₂ | PubChem[9] |
| Molecular Weight | 144.17 g/mol | PubChem[9] |
| Appearance | Typically a white to off-white solid | LGC Standards[6] |
The Role of a Certified Reference Material (CRM)
Using a Certified Reference Material (CRM) is non-negotiable for achieving metrological traceability in analytical measurements. A this compound CRM, produced by an accredited body, is accompanied by a Certificate of Analysis (CoA) that provides a certified value for purity, its associated uncertainty, and a statement of traceability.[10][11][12] This documentation is critical for regulatory submissions and ensuring the defensibility of analytical data.
The causality for insisting on a CRM is clear: it minimizes measurement uncertainty. The entire analytical workflow, from stock solution preparation to the final reported concentration, inherits the uncertainty of the reference standard. A well-characterized CRM from a vendor accredited to ISO/IEC 17025 and ISO 17034 ensures this initial uncertainty is minimal and fully documented.[6][7]
Handling and Storage of this compound Reference Standard
The integrity of the reference standard is paramount. Improper handling or storage can lead to degradation, compromising the accuracy of all subsequent measurements.
Protocol for Handling and Storage:
-
Receiving: Upon receipt, visually inspect the vial for any damage to the seal. Log the material into your laboratory's reference standard management system.
-
Storage (Solid): Store the solid material in its original, tightly sealed vial at -20°C for long-term stability, as recommended by suppliers.[1] This temperature mitigates the risk of degradation from heat or humidity.
-
Equilibration: Before opening the vial, allow it to equilibrate to room temperature for at least 60 minutes. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic solid, which would alter its mass and concentration.
-
Storage (Solution): Stock solutions should be stored in tightly sealed, light-protected vials at -20°C. It is best practice to prepare fresh working solutions daily. While stock solutions may be usable for up to a month under these conditions, their stability should be verified as part of method validation.
Analytical Application: Quantification by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique for the quantification of this compound, particularly in less complex matrices or for purity assessments. The methodology relies on the principle of differential partitioning of the analyte between a stationary phase and a mobile phase, followed by detection based on its absorbance of UV light.
Causality of Method Parameters
-
Column Choice (C18): A C18 (octadecylsilane) reversed-phase column is the workhorse for separating moderately polar compounds like this compound. The nonpolar stationary phase retains the analyte, and its elution is controlled by the polarity of the mobile phase.
-
Mobile Phase (Acidified): The use of an acidic modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase serves a dual purpose. It protonates the basic nitrogen atoms on this compound's pyridine ring, ensuring it is in a single ionic form. This prevents peak tailing and results in sharp, symmetrical peaks, which are essential for accurate integration.
-
Wavelength Selection: The UV detection wavelength should be set at the absorbance maximum (λmax) of this compound to achieve the highest sensitivity. This is typically determined by running a UV scan of a standard solution.
Detailed Protocol for HPLC-UV Analysis
Objective: To quantify this compound in a sample matrix using an external standard calibration method.
Materials:
-
This compound Certified Reference Material (CRM)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (FA), analytical grade
-
0.22 µm Syringe Filters
Protocol Steps:
-
Standard Preparation:
-
Primary Stock (1000 µg/mL): Accurately weigh ~10 mg of this compound CRM into a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 (v/v) ACN:Water diluent. This stock must be prepared with meticulous care as all subsequent measurements depend on it.
-
Working Standards: Perform serial dilutions of the primary stock to prepare a set of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
The specific extraction procedure will depend on the matrix (e.g., solid-phase extraction for urine, liquid-liquid extraction for tobacco). The final step should involve reconstituting the extract in the mobile phase.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection to protect the HPLC column from particulates.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Instrument | HPLC system with UV/DAD Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection λ | 260 nm (or determined λmax) |
-
System Suitability and Analysis Sequence:
-
Begin the run with several blank injections (mobile phase) to ensure a clean baseline.
-
Inject a mid-level standard (e.g., 10 µg/mL) five times. The Relative Standard Deviation (%RSD) of the peak area and retention time should be <2.0%. This confirms the system is performing consistently.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject samples, bracketing them with quality control (QC) standards (low, mid, high concentrations) every 10-20 injections to monitor for drift.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Apply a linear regression model. The coefficient of determination (r²) should be ≥0.995.
-
Calculate the concentration of this compound in the samples using the regression equation.
-
Advanced Application: LC-MS/MS for High-Sensitivity Analysis
For complex matrices like biological fluids or when trace-level quantification is required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[3][4] Its superior selectivity and sensitivity are achieved by coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.
Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for quantifying a target analyte using this compound, in this case, as an internal standard (ISTD). Using a stable-isotope-labeled (SIL) analog of the analyte is the gold standard, but in its absence, a structurally similar compound like this compound can be effective if validated properly.
Caption: LC-MS/MS quantification workflow using an internal standard.
Detailed Protocol for LC-MS/MS Analysis
Objective: To achieve highly sensitive and selective quantification of this compound using electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.
Protocol Steps:
-
Standard and Sample Preparation: Follow the same procedures as for HPLC-UV, but using much lower concentrations appropriate for the sensitivity of the mass spectrometer (e.g., in the ng/mL range).
-
LC-MS/MS Method Parameters:
| Parameter | Recommended Setting | Causality/Rationale |
| LC System | UPLC/UHPLC | Provides better resolution and faster run times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller dimensions are suitable for lower flow rates used in LC-MS. |
| Mobile Phase | A: Water + 0.1% FA, B: ACN + 0.1% FA | Formic acid aids in protonation for positive ion ESI. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| MS System | Triple Quadrupole Mass Spectrometer | The ideal instrument for targeted quantitative analysis (MRM). |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic nitrogen atoms in this compound are readily protonated. |
| MRM Transitions | Precursor Ion (Q1): m/z 145.1 | Corresponds to the protonated molecule [M+H]⁺. |
| Product Ion (Q3): m/z 117.1 (Quantifier) | A stable, characteristic fragment ion for quantification.[13] | |
| Product Ion (Q3): m/z 91.1 (Qualifier) | A second fragment used for identity confirmation. |
-
Data Acquisition and Processing:
-
Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a pure this compound solution. This is critical for achieving maximum sensitivity.
-
Acquire data in MRM mode, monitoring the specified transitions.
-
Process the data using the instrument's software. The quantifier ion is used for concentration calculations, while the qualifier ion must be present and its ratio to the quantifier must be consistent across standards and samples. This provides a self-validating check on the identity of the peak.
-
Conclusion
This compound is an indispensable tool in analytical chemistry for the accurate quantification of tobacco alkaloids and related compounds. Its effective use as a reference standard hinges on three pillars: the selection of a high-purity, certified material from an accredited producer; meticulous handling and storage to maintain its integrity; and its application within a well-validated, robust analytical method. The HPLC-UV and LC-MS/MS protocols detailed in this guide provide a solid foundation for researchers to generate high-quality, defensible data. By understanding the causality behind each methodological choice, the scientist can not only replicate these protocols but also adapt and troubleshoot them for their specific analytical challenges.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68125, this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). MS spectra of this compound standard (A) and after peroxidation of myosmine (B). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10249, Nicotyrine. Retrieved from [Link]
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]
-
ISO. (2015). ISO Guide 30:2015 Reference materials — Selected terms and definitions. Retrieved from [Link]
-
Merck Millipore. (n.d.). Certipur® Certified Reference Materials: Now with ISO Guide 34 Accreditation. Retrieved from [Link]
-
ReAgent Chemicals. (2022). How To Reference An ISO Standard. Retrieved from [Link]
-
Synthink. (n.d.). Certificate of Analysis - (R)-Nornicotine. Retrieved from [Link]
-
Wikipedia. (n.d.). Nornicotine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. Retrieved from [Link]
-
PubMed. (2023). Structure Elucidation and Quantitation of 11 N'-n-Acylnornicotines in Cherry-Red Tobacco. Retrieved from [Link]
-
PubMed. (2014). Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine. Retrieved from [Link]
-
ResearchGate. (2009). Analysis of Minor Alkaloids in Tobacco: A Collaborative Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Retrieved from [Link]
-
PubMed. (2016). Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Nornicotine (HMDB0001126). Retrieved from [Link]
-
PubMed. (1998). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. Retrieved from [Link]
-
MDPI. (2022). The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Nornicotine. Retrieved from [Link]
-
SpectraBase. (n.d.). Nornicotine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpiroChem. (n.d.). Reference Standards. Retrieved from [Link]
-
Preprints.org. (2024). Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]
-
PubMed Central. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Retrieved from [Link]
Sources
- 1. β-Nornicotyrine_TargetMol [targetmol.com]
- 2. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reference Standards | SpiroChem [spirochem.com]
- 6. 3-(1H-Pyrrol-2-yl)pyridine (beta-Nornicotyrine) [lgcstandards.com]
- 7. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. This compound | C9H8N2 | CID 68125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chemscene.com [chemscene.com]
- 13. researchgate.net [researchgate.net]
Nornicotyrine in Neuroscience Research: Application Notes and Protocols
This guide provides a comprehensive overview of the applications of nornicotyrine in neuroscience research. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights into the experimental use of this intriguing tobacco alkaloid and nicotine metabolite.
Introduction to this compound: A Molecule of Dual Interest
This compound, a structurally related analogue of nicotine, is present in tobacco leaves and is also a metabolite of nicotine.[1] While often considered a minor alkaloid, its psychoactive properties and interactions with neuronal nicotinic acetylcholine receptors (nAChRs) make it a significant compound in the study of nicotine addiction and various neurological disorders.[1][2] Unlike nicotine, this compound exhibits unique pharmacological characteristics that warrant specific investigation. This guide delves into the practical applications of this compound, providing detailed protocols for its use in key areas of neuroscience research.
Section 1: Investigating Nicotine Addiction and Dependence
This compound's role in nicotine addiction is a primary area of research. Its ability to activate specific nAChR subtypes and its presence in the brain following nicotine administration suggest it may contribute to the reinforcing effects of tobacco.[2][3]
Rationale for Studying this compound in Addiction
The addictive properties of nicotine are primarily mediated through its action on nAChRs in the brain's reward pathways, leading to dopamine release.[4] this compound also acts as an agonist at certain nAChRs, particularly those containing α6 subunits, which are implicated in nicotine-evoked dopamine release.[2] Furthermore, studies have shown that rats will self-administer this compound, indicating its reinforcing potential.[5] Understanding the specific contribution of this compound to these processes is crucial for developing more effective smoking cessation therapies.
In Vivo Protocol: Intravenous Self-Administration in Rats
This protocol is designed to assess the reinforcing properties of this compound.
Objective: To determine if rats will learn to self-administer this compound, indicating its rewarding effects.
Materials:
-
Adult male Wistar rats (250-300g)
-
This compound (hydrochloride salt, dissolved in sterile saline)
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump.
-
Catheters for intravenous administration.
Procedure:
-
Surgical Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow a recovery period of 5-7 days.
-
Acquisition Phase:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Pressing the active lever results in an intravenous infusion of this compound (e.g., 0.03 mg/kg/infusion) and the presentation of a cue light.
-
Pressing the inactive lever has no consequence.
-
Continue this phase for 10-14 days or until a stable response rate is achieved.
-
-
Extinction and Reinstatement:
-
Extinction: Replace the this compound solution with saline. Lever presses will no longer be reinforced. Continue until responding on the active lever decreases to baseline levels.
-
Reinstatement: After extinction, test for reinstatement of drug-seeking behavior by administering a non-contingent "priming" injection of this compound or by presenting the conditioned cue.
-
-
Data Analysis: Record the number of presses on the active and inactive levers. A significantly higher number of presses on the active lever compared to the inactive lever indicates that this compound has reinforcing properties.
Self-Validating System: The inclusion of an inactive lever serves as an internal control for general motor activity. The extinction and reinstatement phases confirm that the lever-pressing behavior is specifically motivated by the pharmacological effects of the drug.
In Vitro Protocol: Dopamine Release from Striatal Slices
This protocol measures the ability of this compound to evoke dopamine release, a key event in the reward pathway.
Objective: To quantify this compound-induced dopamine release from rat striatal tissue.
Materials:
-
Rat brain striatal slices (250-300 µm thick)
-
Superfusion apparatus
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solutions of varying concentrations
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system for dopamine quantification.
Procedure:
-
Tissue Preparation: Rapidly dissect the striatum from a rat brain and prepare slices using a vibratome in ice-cold aCSF.
-
Superfusion: Place the slices in the superfusion chambers and continuously perfuse with aCSF at a constant flow rate (e.g., 1 mL/min).
-
Stimulation: After a baseline period, switch to aCSF containing this compound for a short duration (e.g., 2 minutes).
-
Sample Collection: Collect the superfusate in fractions throughout the experiment.
-
Dopamine Quantification: Analyze the dopamine content in each fraction using HPLC-ED.
-
Data Analysis: Calculate the amount of dopamine released in response to this compound stimulation, expressed as a percentage of baseline release.
Causality Behind Experimental Choices: The striatum is a key brain region in the reward pathway, rich in dopaminergic terminals. Superfusion allows for the precise temporal control of drug application and the collection of released neurotransmitters. HPLC-ED is a highly sensitive method for quantifying dopamine.
Visualization: this compound's Action on Dopaminergic Neurons
Sources
- 1. | BioWorld [bioworld.com]
- 2. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolites of nicotine in rat brain after peripheral nicotine administration. Cotinine, nornicotine, and norcotinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotine Addiction: Neurobiology and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the In Vitro Investigation of Nornicotyrine's Biological Activity
Introduction: Unveiling the Biological Profile of Nornicotyrine
This compound, a pyridine alkaloid found in various Nicotiana species, is a structural analog of nicotine and a metabolite of the minor tobacco alkaloid β-nicotyrine.[1][2] Its biological significance stems from its pharmacological potential, its role in the broader context of tobacco alkaloid toxicology, and its potential utility in the study of neurological disorders.[2] A thorough investigation of its in vitro biological activity is a critical first step in characterizing its pharmacological and toxicological profile. Understanding how this compound interacts with cellular systems provides the foundational data necessary for further drug development or risk assessment.
This guide provides a comprehensive suite of validated protocols designed for researchers, scientists, and drug development professionals. We will detail four key stages of in vitro investigation:
-
Cytotoxicity Assessment: To determine the concentration-dependent effects on cell viability.
-
Genotoxicity Screening: To evaluate the potential for DNA damage.
-
Metabolic Stability Analysis: To characterize its biotransformation by hepatic enzymes.
-
Receptor Binding Affinity: To quantify its interaction with key neurological targets.
The methodologies herein are presented not merely as steps to be followed, but as self-validating systems, with the scientific rationale behind each choice of reagent and procedure explicitly stated.
Part 1: Cytotoxicity Assessment via MTT Assay
Expertise & Causality: The initial evaluation of any compound's biological activity must begin with a cytotoxicity assessment. This establishes the concentration range at which the compound affects basic cell viability and proliferation. The results are crucial for defining the non-toxic concentration ranges for subsequent, more sensitive mechanistic assays (e.g., genotoxicity, receptor binding), preventing false positives that arise from overt cytotoxicity rather than specific molecular interactions. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of mitochondrial dehydrogenase enzymes.[3] A decrease in the metabolic conversion of MTT to its purple formazan product in treated cells correlates with a loss of cell viability.[3][4]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Protocol 1: MTT Assay for Determining IC50
A. Rationale for Cell Line Selection: The choice of cell lines should reflect the potential targets of the compound. A recommended panel includes:
-
HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity, as the liver is the primary site of xenobiotic metabolism.[4]
-
H292 or A549 (Human Lung Epithelial Cells): Relevant for compounds associated with tobacco, reflecting a primary route of exposure.[5]
-
SH-SY5Y (Human Neuroblastoma): To evaluate neurotoxicity, given the structural similarity of this compound to neuroactive alkaloids like nicotine.[6]
B. Materials & Reagents:
-
Selected cell lines and appropriate culture media (e.g., DMEM, EMEM)
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Microplate reader
C. Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 2X working solutions. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the seeding medium from the wells and add 100 µL of the prepared this compound working solutions (or medium with 0.5% DMSO for the vehicle control). Include wells with medium only as a background control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] x 100
-
Plot the % Viability against the log of this compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation: this compound Cytotoxicity Profile
| Cell Line | Exposure Time (h) | IC50 (µM) | 95% Confidence Interval |
| HepG2 | 24 | [Insert Data] | [Insert Data] |
| 48 | [Insert Data] | [Insert Data] | |
| H292 | 24 | [Insert Data] | [Insert Data] |
| 48 | [Insert Data] | [Insert Data] | |
| SH-SY5Y | 24 | [Insert Data] | [Insert Data] |
| 48 | [Insert Data] | [Insert Data] |
Part 2: Genotoxicity Assessment via In Vitro Micronucleus Assay
Expertise & Causality: Genotoxicity testing is a regulatory requirement and a crucial component of safety assessment, designed to detect compounds that can cause DNA or chromosomal damage.[7] The in vitro micronucleus assay is a comprehensive method that identifies both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[8] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. Their presence is a hallmark of genotoxic damage. The protocol must include an option for metabolic activation (using a rat liver S9 fraction), as some compounds only become genotoxic after being metabolized.[9]
Experimental Workflow: In Vitro Micronucleus Assay
Caption: Workflow for assessing this compound's genotoxic potential.
Protocol 2: In Vitro Micronucleus Assay
A. Rationale for Cell Line Selection:
-
TK6 (Human Lymphoblastoid Cells): These cells are widely used for genotoxicity studies due to their human origin, p53 competence, and stable karyotype. They grow in suspension, which simplifies harvesting.
B. Materials & Reagents:
-
TK6 cells and RPMI-1640 medium
-
This compound, DMSO
-
Positive Controls: Mitomycin C (-S9), Cyclophosphamide (+S9)
-
Cytochalasin B (stock in DMSO)
-
Rat Liver S9 fraction and Cofactor-I solution (e.g., NADPH regenerating system)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., Methanol:Acetic Acid, 3:1)
-
Staining solution (e.g., Giemsa or Acridine Orange)
-
Microscope slides
C. Step-by-Step Methodology:
-
Cell Treatment: Seed TK6 cells at an appropriate density. Treat cells with at least three concentrations of this compound (chosen based on cytotoxicity data, typically up to a maximum concentration causing ~50% cytotoxicity), vehicle control, and positive controls.
-
Without S9: Treat cells for 3-4 hours, then wash and re-suspend in fresh medium containing Cytochalasin B.
-
With S9: Treat cells for 3-4 hours in serum-free medium containing the S9 mix and this compound. Wash and re-suspend in complete medium with Cytochalasin B.
-
-
Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles following the start of treatment. The Cytochalasin B will prevent cytokinesis, leading to the accumulation of binucleated cells.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in pre-warmed hypotonic KCl solution and incubate for 5-10 minutes to swell the cells.
-
Fixation: Add fresh, cold fixative to the cell suspension. Centrifuge and repeat the fixation step two more times to ensure clean preparations.
-
Slide Preparation: Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa).
-
Microscopic Analysis: Score at least 1000 binucleated cells per concentration for the presence of micronuclei according to established criteria. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Part 3: Metabolic Stability in Human Liver Microsomes
Expertise & Causality: Understanding a compound's metabolic fate is fundamental to predicting its in vivo efficacy, duration of action, and potential for drug-drug interactions. The liver is the primary organ for drug metabolism, driven largely by the cytochrome P450 (CYP) enzyme superfamily.[10] An in vitro assay using human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum rich in CYP enzymes, provides a reliable system to determine a compound's intrinsic clearance.[11] By incubating this compound with HLM and an NADPH-regenerating system (which provides the necessary cofactors for CYP activity), we can measure its rate of disappearance over time.
Potential Metabolic Pathway of this compound
Caption: Putative metabolic pathways of this compound based on related alkaloids.
Protocol 3: HLM Metabolic Stability Assay
A. Principle: This assay measures the rate of disappearance of the parent compound (this compound) when incubated with metabolically active HLM. The rate is used to calculate the metabolic half-life (t½) and intrinsic clearance (CLint).
B. Materials & Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Quenching solution (e.g., ice-cold Acetonitrile with an internal standard)
-
96-well incubation plate
-
LC-MS/MS system
C. Step-by-Step Methodology:
-
Prepare Incubation Mixture: In a 96-well plate, prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Add this compound to the wells to initiate the metabolic reaction (final concentration typically 1 µM). In a separate set of wells, add the NADPH regenerating system to initiate the reaction. Also include a control set of wells without the NADPH system to assess non-CYP-mediated degradation.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution containing an internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH system.
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 mins) to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of this compound remaining versus time.
-
The slope of the linear portion of this plot (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) in µL/min/mg protein: CLint = (k / [microsomal protein concentration in mg/mL]) x 1000
-
Data Presentation: this compound Metabolic Stability
| Compound | t½ (min) | CLint (µL/min/mg protein) | Classification |
| This compound | [Insert Data] | [Insert Data] | [Low/Med/High] |
| Verapamil (High) | < 5 | > 138 | High |
| Warfarin (Low) | > 30 | < 23 | Low |
Part 4: Receptor Binding Affinity for Nicotinic Acetylcholine Receptors (nAChRs)
Expertise & Causality: Given this compound's structural similarity to nicotine, a primary pharmacological question is its affinity for nicotinic acetylcholine receptors (nAChRs). These receptors are critical in the central nervous system.[12] A competitive radioligand binding assay is the gold standard for determining a compound's binding affinity (Ki) for a specific receptor.[13][14] The assay measures the ability of the unlabeled test compound (this compound) to compete with and displace a high-affinity radiolabeled ligand (the "tracer") from the receptor. The concentration of this compound required to displace 50% of the radioligand (IC50) is determined, which is then used to calculate the inhibitory constant (Ki).
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for nAChR competitive binding assay.
Protocol 4: nAChR Radioligand Binding Assay
A. Rationale for Reagent Selection:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the desired nAChR subtype (e.g., α4β2 or α7).
-
Radioligand: [³H]-Epibatidine is a high-affinity, non-selective nAChR agonist commonly used for this purpose.
-
Non-Specific Binding (NSB) Agent: A high concentration of a known nAChR ligand (e.g., nicotine or cytisine) is used to define binding to non-receptor components.
B. Materials & Reagents:
-
Cell membranes expressing the target nAChR subtype
-
[³H]-Epibatidine
-
This compound
-
Nicotine (for NSB determination)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Glass fiber filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
C. Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of the radioligand, NSB agent, and receptor membranes at their optimal concentrations (determined during assay development).
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Receptor membranes + Radioligand + high concentration of Nicotine.
-
Competition: Receptor membranes + Radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Calculate % Inhibition for each this compound concentration: % Inhibition = [1 - (CPM_this compound - CPM_NSB) / (CPM_Total - CPM_NSB)] x 100
-
Plot % Inhibition against the log of this compound concentration and use non-linear regression to determine the IC50.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) (where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor).
-
Data Presentation: this compound nAChR Binding Affinity
| nAChR Subtype | Radioligand | This compound Ki (nM) | 95% Confidence Interval |
| α4β2 | [³H]-Epibatidine | [Insert Data] | [Insert Data] |
| α7 | [³H]-Epibatidine | [Insert Data] | [Insert Data] |
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, genotoxicity, metabolic stability, and receptor binding profile, researchers can build a comprehensive understanding of its biological activity. These data are essential for guiding future research, whether for therapeutic development or toxicological risk assessment. Adherence to these validated methodologies will ensure the generation of high-quality, reproducible data, forming a solid foundation for subsequent in vivo studies.
References
-
In vitro and in vivo studies on the biotransformation of β-nicotyrine, a minor tobacco alkaloid. (n.d.). Semantic Scholar. Retrieved from [Link]
-
In vitro mircosomal metabolism of N-benzyl and N-benzoylnornicotine derivates by rat. (2004). R Discovery. Retrieved from [Link]
-
FORMATION OF NORNICOTINE AND OTHER METABOLITES FROM NICOTINE IN VITRO AND IN VIVO. (n.d.). Scilit. Retrieved from [Link]
-
In vitro metabolism of N'-Nitrosonornicotine catalyzed by cytochrome P450 2A13 and its inhibition by nicotine, N'-Nitrosoanatabine and N'-Nitrosoanabasine. (2016). PubMed. Retrieved from [Link]
-
Determination of tobacco alkaloids in single plant cells by capillary electrophoresis. (n.d.). PubMed. Retrieved from [Link]
-
Key challenges for in vitro testing of tobacco products for regulatory applications: Recommendations for dosimetry. (2022). IIVS.org. Retrieved from [Link]
-
Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. (n.d.). Semantic Scholar. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Determination of Alkaloids in Whole Tobacco. (2007). Health Canada. Retrieved from [Link]
-
Assays for Predicting Acute Toxicity. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. (n.d.). MDPI. Retrieved from [Link]
-
Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]
-
Determination of Tobacco Alkaloids in Consumer Products by UPLC-MS/MS using a Modified QuEChERS Method. (n.d.). CORESTA. Retrieved from [Link]
-
In vitro Cytotoxic Screening of Different Parts from Ornithogalum bungei on Selected Cancer Cells. (2022). PubMed. Retrieved from [Link]
-
Nornicotine. (n.d.). Wikipedia. Retrieved from [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI Bookshelf. Retrieved from [Link]
-
Other Genetic Toxicology Assays. (n.d.). Inotiv. Retrieved from [Link]
-
Design, Synthesis and In Vitro Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids. (2023). NIH. Retrieved from [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]
-
A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. (n.d.). PubMed. Retrieved from [Link]
-
Screening of different cytotoxicity methods for the assessment of ENDS toxicity relative tobacco cigarettes. (2021). bioRxiv. Retrieved from [Link]
-
In Vivo Genotoxicity Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. (n.d.). GOV.UK. Retrieved from [Link]
-
The in vitro biological activity of Lepidium meyenii extracts. (n.d.). PubMed. Retrieved from [Link]
-
Genotoxicity Tests from Biomarker Studies to the Regulations: National Perspective. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Comparison of in vitro and in vivo biological activity of mycotoxins. (1993). PubMed. Retrieved from [Link]
-
Receptor Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Pyridine alkaloids with activity in the central nervous system. (n.d.). PMC - NIH. Retrieved from [Link]
Sources
- 1. In vitro and in vivo studies on the biotransformation of β-nicotyrine, a minor tobacco alkaloid [vtechworks.lib.vt.edu]
- 2. β-Nornicotyrine_TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro Cytotoxic Screening of Different Parts from Ornithogalum bungei on Selected Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. inotiv.com [inotiv.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. In vitro metabolism of N'-Nitrosonornicotine catalyzed by cytochrome P450 2A13 and its inhibition by nicotine, N'-Nitrosoanatabine and N'-Nitrosoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols: Investigating Nornicotyrine as a Potential Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Neuroprotective Strategies
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing global health challenge.[1] A key pathological feature of these conditions is the progressive loss of neuronal function and viability, driven by complex mechanisms including oxidative stress, neuroinflammation, and apoptosis.[2][3] Consequently, there is a critical need for novel therapeutic agents that can protect neurons from these damaging insults. Nornicotyrine, a tobacco alkaloid and a metabolite of nicotine, has emerged as a compound of interest due to its structural similarity to molecules with known neuroprotective properties.[4][5] This guide provides a comprehensive framework and detailed protocols for the in vitro investigation of this compound as a potential neuroprotective agent.
Section 1: Proposed Neuroprotective Mechanisms of this compound
The potential neuroprotective effects of this compound are hypothesized to stem from a multi-faceted mechanism of action, primarily centered on mitigating oxidative stress and inflammation, and promoting pro-survival signaling pathways.
-
Antioxidant Activity : Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a major contributor to neuronal damage.[6][7] this compound may exert antioxidant effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[8][9] Nrf2 is a key transcription factor that regulates the expression of a host of antioxidant and detoxification enzymes.[8][10]
-
Anti-inflammatory Effects : Chronic neuroinflammation, mediated by activated microglia and astrocytes, exacerbates neuronal injury.[11][12] Nicotine and its analogs have been shown to possess anti-inflammatory properties, partly through the cholinergic anti-inflammatory pathway, which involves the α7 nicotinic acetylcholine receptor (α7-nAChR).[5][13] this compound may act on this or similar pathways to suppress the production of pro-inflammatory cytokines.
-
Modulation of Apoptotic Pathways : Apoptosis, or programmed cell death, is a final common pathway in neurodegeneration. This compound may promote neuronal survival by modulating the expression of key proteins in the apoptotic cascade, such as increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.[1][3]
The following diagram illustrates a potential signaling pathway for this compound's neuroprotective action.
Section 2: In Vitro Experimental Workflow
A systematic in vitro evaluation is crucial to validate the neuroprotective potential of this compound. The following workflow provides a general framework for these investigations.
Section 3: Detailed Experimental Protocols
These protocols are designed for the human neuroblastoma cell line SH-SY5Y, a widely used and robust model for neurotoxicity and neuroprotection studies.[14][15][16]
Protocol 3.1: Culture of SH-SY5Y Cells
-
Scientist's Note: SH-SY5Y cells are adherent and tend to grow in clusters.[14][17] It is crucial to maintain them at a sub-confluent state (around 80%) to ensure they remain healthy and responsive in assays.[18]
-
Culture Medium: Prepare complete growth medium consisting of a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[18]
-
Incubation: Maintain cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.[16][19]
-
Passaging:
-
When cells reach ~80% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).[18]
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[18][19]
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.[18][19]
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[18]
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Split the cells at a ratio of 1:5 to 1:10 into new T-75 flasks.
-
Protocol 3.2: In Vitro Neuroprotection Assay
-
Scientist's Note: This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. A neurotoxin like 6-hydroxydopamine (6-OHDA) is used to model Parkinson's disease-like neuronal damage.[20]
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Allow cells to adhere for 24 hours.[21]
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the respective this compound concentrations. Include a vehicle control (medium with DMSO, ensuring final concentration is <0.1%).[21]
-
Incubate for 1-2 hours.
-
-
Induction of Neurotoxicity:
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[21]
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Protocol 3.3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Scientist's Note: This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA). H2DCF-DA is cell-permeable and becomes fluorescent upon oxidation by ROS.[16]
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 3.2, using a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Probe Loading:
-
Fluorescence Measurement:
-
Data Analysis: Normalize the fluorescence of treated groups to the control group to determine the relative ROS production.
Protocol 3.4: Western Blot Analysis for Apoptosis Markers
-
Scientist's Note: Western blotting can detect changes in the levels of key apoptotic proteins. A common approach is to measure the ratio of cleaved (active) Caspase-3 to its full-length (inactive) form, and the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[23][24]
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates and treat as described in Protocol 3.2 (steps 1-3).
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[21]
-
Incubate the membrane overnight at 4°C with primary antibodies against Cleaved Caspase-3, Total Caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).[21]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control. Calculate the ratio of cleaved/total Caspase-3 and the Bcl-2/Bax ratio.
Section 4: Data Presentation and Interpretation
Quantitative data should be presented clearly for comparison. Below is an example table summarizing potential results from the described assays.
| Treatment Group | Cell Viability (% of Control) | Relative ROS Levels (% of Control) | Bcl-2/Bax Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control (Untreated) | 100 ± 5.2 | 100 ± 8.1 | 1.0 | 1.0 |
| 6-OHDA (50 µM) | 48 ± 4.5 | 250 ± 15.3 | 0.4 | 3.5 |
| 6-OHDA + this compound (1 µM) | 65 ± 5.1 | 180 ± 12.6 | 0.7 | 2.4 |
| 6-OHDA + this compound (10 µM) | 85 ± 6.3 | 125 ± 10.2 | 0.9 | 1.5 |
| This compound (10 µM) alone | 98 ± 4.9 | 105 ± 7.5 | 1.1 | 1.1 |
Interpretation: The hypothetical data above would suggest that this compound protects SH-SY5Y cells from 6-OHDA-induced toxicity in a dose-dependent manner. This protection correlates with a reduction in oxidative stress (lower ROS levels), a restoration of the anti-apoptotic/pro-apoptotic protein balance (increased Bcl-2/Bax ratio), and a decrease in the executioner caspase activity (reduced cleaved Caspase-3).
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for evaluating the neuroprotective potential of this compound. Positive and reproducible results from these in vitro assays would provide a strong rationale for advancing the compound to more complex models, including primary neuronal cultures and in vivo animal models of neurodegenerative diseases. Further mechanistic studies could also explore its effects on mitochondrial function, neuroinflammation in co-culture systems (neuron-glia), and specific upstream signaling kinases. Through systematic investigation, the therapeutic potential of this compound and its analogs can be thoroughly elucidated.
References
-
DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]
-
Halliwell, B. (2006). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. Science of The Total Environment, 360(1-3), 1-18. [Link]
-
Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. [Link]
-
Amerigo Scientific. ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. [Link]
-
ResearchGate. (2013). How to estimate the induction of ROS in cell culture?. [Link]
-
Smith, L., & C, D. (2022). SH-SY5Y culturing. protocols.io. [Link]
-
Dikalov, S. I., & Harrison, D. G. (2014). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & redox signaling, 20(2), 372–382. [Link]
-
BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. [Link]
-
Parrish, A. B., Freel, C. D., & Kornbluth, S. (2013). Determination of Caspase Activation by Western Blot. Methods in enzymology, 520, 21–30. [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
-
Abdullah, Z., et al. (2018). Evaluation of nicotine and cotinine analogs as potential neuroprotective agents for Alzheimer's disease. ACS chemical neuroscience, 9(10), 2422-2433. [Link]
-
ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. [Link]
-
InnoSer. In vitro neurology assays. [Link]
-
Wang, H. H., et al. (2024). Neuroprotective Effects of Bioactive Molecules Derived from Tobacco as Potential Therapeutic Candidates for Alzheimer Disease. bioRxiv. [Link]
-
Chen, W. C., et al. (2021). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine drugs, 19(5), 268. [Link]
-
Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. [Link]
-
Campbell, S. J., et al. (2018). Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications. Journal of neuroimmune pharmacology, 13(4), 517-531. [Link]
-
ResearchGate. (n.d.). MS spectra of this compound standard (A) and after peroxidation of myosmine (B). [Link]
-
Pavlov, V. A., & Tracey, K. J. (2005). Neuro-immune interactions via the cholinergic anti-inflammatory pathway. Journal of internal medicine, 257(2), 156-166. [Link]
-
Barreto, G. E., et al. (2015). Beneficial effects of nicotine, cotinine and its metabolites as potential agents for Parkinson's disease. Frontiers in aging neuroscience, 7, 340. [Link]
-
Nhan, H. T., et al. (2012). Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans. Journal of neurochemistry, 123(6), 1066-1077. [Link]
-
Gotti, C., et al. (2010). Nicotine inside neurons. Trends in pharmacological sciences, 31(1), 27-35. [Link]
-
de Pinto, M. C., et al. (2002). Changes in the Antioxidant Systems as Part of the Signaling Pathway Responsible for the Programmed Cell Death Activated by Nitric Oxide and Reactive Oxygen Species in Tobacco Bright-Yellow 2 Cells. Plant physiology, 130(2), 687-698. [Link]
-
Sozen, E., et al. (2023). Antioxidant Metabolism Pathways in Vitamins, Polyphenols, and Selenium: Parallels and Divergences. Antioxidants, 12(10), 1851. [Link]
-
Daneman, R., & Prat, A. (2015). New insight into neurological degeneration: Inflammatory cytokines and blood–brain barrier. Frontiers in neuroscience, 9, 29. [Link]
-
Dong, M., et al. (2019). Neurotoxins Acting at Synaptic Sites: A Brief Review on Mechanisms and Clinical Applications. Toxins, 11(8), 449. [Link]
-
Al-Gharaibeh, A., et al. (2017). Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here?. Frontiers in pharmacology, 8, 549. [Link]
-
Caldarone, R., et al. (2023). Neuroprotection by Drugs, Nutraceuticals and Physical Activity. Pharmaceuticals, 16(2), 241. [Link]
-
Ju, Y., & He, H. (2021). The Role of Natural Compounds and their Nanocarriers in the Treatment of CNS Inflammation. International journal of molecular sciences, 22(19), 10582. [Link]
-
Kim, J., et al. (2021). Antioxidant Activities and Mechanisms of Tomentosin in Human Keratinocytes. Antioxidants, 10(10), 1548. [Link]
-
Soderlund, D. M. (2012). Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances. Annual review of entomology, 57, 165-181. [Link]
-
Jenner, P. (2022). Evidence for Oxidative Pathways in the Pathogenesis of PD: Are Antioxidants Candidate Drugs to Ameliorate Disease Progression?. Antioxidants, 11(12), 2475. [Link]
-
Iversen, L. (2014). Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System. International Journal of Molecular Sciences, 15(12), 22847-22857. [Link]
-
Lovinger, D. M. (2008). Communication Networks in the Brain: Neurons, Receptors, Neurotransmitters, and Alcohol. Alcohol research & health : the journal of the National Institute on Alcohol Abuse and Alcoholism, 31(3), 196-214. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. cris.unibo.it [cris.unibo.it]
- 3. The Role of Natural Compounds and their Nanocarriers in the Treatment of CNS Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of nicotine and cotinine analogs as potential neuroprotective agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial effects of nicotine, cotinine and its metabolites as potential agents for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in the Antioxidant Systems as Part of the Signaling Pathway Responsible for the Programmed Cell Death Activated by Nitric Oxide and Reactive Oxygen Species in Tobacco Bright-Yellow 2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | New insight into neurological degeneration: Inflammatory cytokines and blood–brain barrier [frontiersin.org]
- 13. Neuro-immune interactions via the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyagen.com [cyagen.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. accegen.com [accegen.com]
- 18. SH-SY5Y culturing [protocols.io]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of Nornicotine
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Target Molecule - Nornicotine vs. Nornicotyrine
Welcome to the technical support center for the enantioselective synthesis of tobacco alkaloids. Before proceeding, it is crucial to clarify the distinction between nornicotine and this compound. Nornicotine possesses a chiral center in its pyrrolidine ring, making its enantioselective synthesis a significant area of research. In contrast, this compound features an aromatic pyrrole ring and is an achiral molecule. Therefore, the concept of enantioselective synthesis does not apply to this compound itself. This guide will focus on the enantioselective synthesis of nornicotine , as challenges in achieving high enantiopurity and yield are common for this chiral compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the enantioselective synthesis of nornicotine?
The main hurdles in producing enantiomerically pure nornicotine include achieving high enantiomeric excess (ee), maximizing chemical yield, and developing scalable processes. Key challenges often stem from the selection of an effective chiral auxiliary or catalyst, controlling reaction conditions to prevent racemization, and the purification of the final product to separate enantiomers.
Q2: What are the common strategies for the enantioselective synthesis of (S)- and (R)-nornicotine?
Several successful strategies have been developed. One common approach involves the use of a chiral auxiliary, such as 2-hydroxy-3-pinanone, to direct the stereoselective alkylation of a ketimine intermediate.[1][2] Another method utilizes chiral reagents like (R)-tert-butylsulfinamide to introduce chirality.[3] A third strategy involves the reduction of a prochiral precursor, myosmine, to racemic nornicotine, followed by enantiomeric separation using chiral acids.[4][5]
Q3: How can I accurately determine the enantiomeric excess (ee) of my nornicotine sample?
Accurate determination of ee is critical. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely accepted method.[6] Additionally, ultra-performance convergence chromatography with tandem mass spectrometry has been shown to provide rapid and accurate enantioseparation.[7] For qualitative analysis, NMR spectroscopy with chiral solvating agents can also be employed.[8]
Troubleshooting Guide: Improving Yield and Enantioselectivity
This section addresses specific issues you may encounter during the synthesis of nornicotine.
Issue 1: Low Chemical Yield
Q: My overall yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields can arise from multiple factors throughout the synthetic process. Here’s a systematic approach to troubleshooting:
-
Reagent and Solvent Quality: Ensure all reagents are of high purity and solvents are anhydrous where required. Impurities can lead to side reactions, and water can quench sensitive reagents.
-
Reaction Conditions:
-
Temperature: Inconsistent temperature control can affect reaction rates and promote side product formation. Use a reliable heating/cooling system.
-
Atmosphere: For reactions sensitive to air or moisture, ensure an inert atmosphere (e.g., argon or nitrogen) is maintained.
-
-
Work-up and Purification:
-
Transfers: Minimize the number of transfers between flasks to reduce material loss.[9]
-
Extractions: Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with an appropriate organic solvent.
-
Purification: During column chromatography, select the appropriate solvent system to avoid product loss on the column. If your compound is volatile, be cautious during solvent removal under reduced pressure.[10]
-
Experimental Protocol: General Tips for Yield Improvement [9][10]
-
Glassware: Always use clean, dry glassware. For moisture-sensitive reactions, flame-dry or oven-dry the glassware.
-
Reagent Transfer: When transferring reagents, rinse the original container and any transfer apparatus (e.g., syringe) with the reaction solvent to ensure complete transfer.
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.
-
Product Isolation: After work-up, ensure the drying agent (e.g., MgSO₄, Na₂SO₄) is thoroughly rinsed with the extraction solvent to recover any adsorbed product.
Issue 2: Poor Enantioselectivity (Low ee%)
Q: I am obtaining a nearly racemic mixture or low enantiomeric excess. What factors influence the stereochemical outcome?
A: Achieving high enantioselectivity is the core of this synthesis. Here are key areas to investigate:
-
Chiral Auxiliary/Catalyst Purity: The optical purity of your chiral source is paramount. Use a chiral auxiliary or catalyst with the highest available enantiomeric purity.
-
Reaction Temperature: Temperature can significantly impact the transition state energies of the competing diastereomeric pathways. Lowering the reaction temperature often enhances enantioselectivity. For example, in allylation reactions to form precursors, temperatures as low as -100°C have been used.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the chiral complex and, consequently, the stereochemical outcome. Experiment with different solvents to find the optimal one for your specific reaction.
-
Reagent Stoichiometry: The ratio of reactants, particularly the chiral ligand to the metal catalyst, can be critical. A slight excess of the ligand may be beneficial in some cases.
Data Presentation: Comparison of Synthetic Strategies for Nornicotine
| Synthetic Strategy | Chiral Source | Reported (S)-Nornicotine ee% | Reported (R)-Nornicotine ee% | Reference |
| Chiral Ketimine Alkylation | (+)-2-hydroxy-3-pinanone | 91% | - | [1] |
| Chiral Ketimine Alkylation | (-)-2-hydroxy-3-pinanone | - | 81% | [1] |
| Chiral Sulfinamide Method | (R)-tert-butylsulfinamide | High chiral purity | - | [3] |
| Myosmine Reduction & Resolution | N-lauroyl-(R)-alanine | 92% | - | [4] |
Visualization: Synthetic Pathway via Chiral Ketimine
Caption: Enantioselective synthesis of nornicotine via a chiral pinanone auxiliary.
Issue 3: Difficulty in Purification and Separation of Enantiomers
Q: I am struggling to purify my nornicotine and separate the enantiomers effectively.
A: Purification is a critical final step. Here are some targeted strategies:
-
Racemic Nornicotine Purification: If you are synthesizing racemic nornicotine for subsequent resolution, ensure it is pure before proceeding. Distillation or column chromatography are common methods.
-
Enantiomeric Resolution:
-
Diastereomeric Salt Formation: This is a classical and effective method. Chiral acids, such as N-lauroyl-(R)-alanine, can be used to form diastereomeric salts with racemic nornicotine.[4] These salts often have different solubilities, allowing for separation by fractional crystallization.
-
Chiral Chromatography: For analytical and small-scale preparative separations, HPLC with a chiral stationary phase is highly effective. Columns based on cellulose tris-(3,5-dichlorophenylcarbamate) have shown excellent resolution for nornicotine enantiomers.[7]
-
Experimental Protocol: Enantiomeric Resolution via Diastereomeric Salt Formation (Conceptual) [4]
-
Salt Formation: Dissolve racemic nornicotine in a suitable solvent mixture (e.g., methyl tert-butyl ether and chloroform).
-
Add Chiral Acid: Add a solution of the chiral resolving agent (e.g., N-lauroyl-(R)-alanine) to the nornicotine solution.
-
Crystallization: Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out. This process may be enhanced by cooling.
-
Isolation: Filter the crystals and wash with a cold solvent.
-
Liberation of Free Base: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically enriched nornicotine.
-
Extraction: Extract the free base into an organic solvent, dry, and concentrate to obtain the purified enantiomer.
Visualization: Troubleshooting Logic for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity.
References
-
Crooks, P. A., & Bardo, M. T. (2007). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS journal, 7(3), E736–E743. [Link]
-
Zheng, G., & Crooks, P. A. (1999). A novel enantioselective synthesis of (S)‐(‐)‐ and (R)‐(+)‐nornicotine via alkylation of a chiral 2‐hydroxy‐3‐pinanone ketimine template. Chirality, 11(4), 316-318. [Link]
-
University of Angers. Total enantioselective synthesis of (S)-Nicotine. [Link]
- CN113979993A - Method for asymmetric synthesis of (S) -nicotine.
-
Crooks, P. A., & Bardo, M. T. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. ResearchGate. [Link]
-
Glowacki, L. L., et al. (2021). Efficient Method of (S)-Nicotine Synthesis. Molecules, 26(15), 4438. [Link]
-
University of Rochester, Department of Chemistry. How To: Improve Yield. [Link]
-
Reddit. How do you get better at increasing yields? : r/chemistry. [Link]
-
Alcarazo, M. (2017). Special Issue: Asymmetric Synthesis 2017. Molecules, 22(12), 2162. [Link]
-
Baxendale, I. R., Brusotti, G., & Ley, S. V. (2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Journal of the Chemical Society, Perkin Transactions 1, (2), 143-154. [Link]
-
Xu, D., et al. (2017). Enantioseparation of nornicotine in tobacco by ultraperformance convergence chromatography with tandem mass spectrometry. Journal of separation science, 40(22), 4341–4347. [Link]
-
Reddit. Synthesis - General tips for improving yield? : r/chemistry. [Link]
- US20120209006A1 - Process for the preparation of (r,s)-nicotine.
-
Agarthimoole, R. K., et al. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. ResearchGate. [Link]
-
Chen, J., et al. (2014). Analysis of N'-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry. Chemical research in toxicology, 27(5), 863–872. [Link]
-
Duell, A. K., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Toxics, 11(3), 279. [Link]
Sources
- 1. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN113979993A - Method for asymmetric synthesis of (S) -nicotine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US20120209006A1 - Process for the preparation of (r,s)-nicotine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioseparation of nornicotine in tobacco by ultraperformance convergence chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. How To [chem.rochester.edu]
Technical Support Center: Overcoming Challenges in Nornicotyrine Isolation from Natural Sources
Welcome to the technical support center for the isolation of nornicotyrine from natural sources. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this minor tobacco alkaloid. Here, we synthesize field-proven insights and technical expertise to provide practical solutions to common challenges. Our goal is to equip you with the knowledge to develop a robust and efficient isolation workflow, ensuring the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating this compound?
A1: The isolation of this compound is inherently challenging due to a combination of factors:
-
Low Abundance: this compound is a minor alkaloid in most Nicotiana species, often present at significantly lower concentrations than nicotine. This necessitates processing large amounts of biomass to obtain substantial quantities of the pure compound.
-
Chemical Instability: this compound is susceptible to degradation, particularly oxidation, when exposed to air. This instability can lead to significant sample loss and the formation of impurities during the isolation process.
-
Co-extraction of Structurally Similar Alkaloids: The primary challenge in this compound purification is its co-extraction with a host of structurally related alkaloids, including the major alkaloid nicotine, and other minor alkaloids like anabasine and anatabine. Their similar physicochemical properties make chromatographic separation difficult.
-
Enantiomeric Separation: this compound exists as a racemic mixture of (S)- and (R)-enantiomers. Achieving enantiomerically pure this compound requires specialized chiral separation techniques, which can be complex to develop and optimize.
Q2: Which natural sources are richest in this compound?
A2: While typically a minor component, some "converter" tobacco varieties can have significantly higher levels of this compound. These are plants that possess a genetic trait enabling the conversion of a large portion of their nicotine to this compound during leaf senescence and curing. Identifying and utilizing these specific cultivars can be a strategic first step to improving isolation yields.
Q3: What are the general steps involved in this compound isolation?
A3: A typical workflow for this compound isolation involves the following stages:
-
Extraction: The initial removal of alkaloids from the plant matrix.
-
Purification: A series of chromatographic steps to separate this compound from other co-extracted compounds.
-
Chiral Separation (Optional): If enantiomerically pure this compound is required.
-
Characterization and Quantification: Analytical techniques to confirm the identity and purity of the isolated compound.
Below is a graphical representation of a general workflow for this compound isolation.
Caption: General workflow for this compound isolation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your this compound isolation experiments and provides actionable solutions.
Problem 1: Low Yield of this compound in the Crude Extract
Q: I'm getting very low yields of this compound in my initial extract. What can I do to improve this?
A: Low initial yield is a common issue. Here’s a systematic approach to troubleshoot and optimize your extraction:
Possible Cause 1: Inefficient Extraction Method
-
Troubleshooting: Your choice of extraction method and solvent is critical. While traditional maceration can be simple, it's often inefficient for minor alkaloids.
-
Solution 1: Implement an Acid-Base Extraction. This is a highly effective method for selectively extracting alkaloids. By manipulating the pH, you can partition the alkaloids between aqueous and organic phases, thereby concentrating them and removing many non-alkaloidal impurities. A detailed protocol is provided in the "Experimental Protocols" section.
-
Solution 2: Consider Advanced Extraction Techniques. If your lab is equipped for it, Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) with CO₂ can significantly improve extraction efficiency and reduce solvent consumption.
-
Possible Cause 2: Suboptimal Solvent Choice
-
Troubleshooting: The polarity and selectivity of your solvent play a crucial role.
-
Solution: For liquid-liquid extraction of the free base, solvents like dichloromethane or a mixture of ether and petroleum ether are effective. Experiment with different solvent systems to find the optimal one for your specific plant material.
-
Possible Cause 3: Degradation During Extraction
-
Troubleshooting: this compound is known to be air-sensitive, and prolonged extraction times or harsh conditions can lead to its degradation.
-
Solution 1: Minimize Exposure to Air and Light. Perform extractions under an inert atmosphere (e.g., nitrogen or argon) if possible. Use amber glassware to protect the extract from light.
-
Solution 2: Control Temperature. Avoid excessive heat during extraction. If using methods like Soxhlet, ensure the temperature does not exceed the stability limit of this compound.
-
Solution 3: Add Antioxidants. Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidative degradation.
-
Problem 2: Co-elution of this compound with Other Alkaloids
Q: I'm having trouble separating this compound from nicotine and anabasine in my chromatography. The peaks are overlapping. How can I improve the resolution?
A: Co-elution of these structurally similar alkaloids is a major hurdle. Here's how to tackle it:
Possible Cause 1: Inadequate Chromatographic Selectivity
-
Troubleshooting: Your current column and mobile phase combination may not have the necessary selectivity to resolve these closely related compounds.
-
Solution 1: Optimize Your Mobile Phase. For reversed-phase HPLC, carefully adjust the pH of the aqueous component. Small changes in pH can alter the ionization state of the alkaloids and significantly impact their retention and selectivity. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can offer different selectivities.
-
Solution 2: Try a Different Column Chemistry. If mobile phase optimization is insufficient, switch to a column with a different stationary phase. A phenyl-hexyl or a biphenyl phase can provide alternative selectivity to a standard C18 column through π-π interactions. For normal-phase chromatography, consider using alumina instead of silica.
-
Solution 3: Employ Ion-Pairing Chromatography. Adding an ion-pairing reagent to the mobile phase can enhance the retention and resolution of basic compounds like alkaloids on a reversed-phase column.
-
Possible Cause 2: Poor Peak Shape
-
Troubleshooting: Peak tailing can severely compromise resolution. This is often due to secondary interactions between the basic alkaloids and residual silanol groups on the silica-based stationary phase.
-
Solution 1: Use a High-Purity, End-Capped Column. Modern, high-purity silica columns with thorough end-capping minimize silanol interactions.
-
Solution 2: Add a Competing Base to the Mobile Phase. A small amount of a competing base, such as triethylamine (TEA), in the mobile phase can block the active silanol sites and improve peak shape.
-
Solution 3: Work at Low pH. At a low pH (e.g., 2-3), the silanol groups are protonated and less likely to interact with the protonated alkaloids.
-
Problem 3: Degradation of this compound During Purification and Storage
Q: My purified this compound seems to be degrading over time, as I see new impurity peaks in my analysis. How can I prevent this?
A: this compound's instability requires careful handling and storage protocols.
Possible Cause 1: Oxidation
-
Troubleshooting: Exposure to atmospheric oxygen is a primary cause of this compound degradation.
-
Solution 1: Work Under an Inert Atmosphere. During solvent evaporation and sample handling, use a stream of nitrogen or argon to displace air.
-
Solution 2: Use Degassed Solvents. Degas all your chromatographic mobile phases and solvents used for sample dissolution to remove dissolved oxygen.
-
Solution 3: Store Properly. For long-term storage, store solid this compound at -20°C or below in a tightly sealed amber vial, preferably under an inert atmosphere.
-
Possible Cause 2: Inappropriate pH
-
Troubleshooting: The stability of alkaloids can be pH-dependent.
-
Solution: When working with this compound in solution, maintain a slightly acidic pH (e.g., 4-6) to enhance its stability. Avoid strongly basic conditions, which can accelerate degradation.
-
Possible Cause 3: Photodegradation
-
Troubleshooting: Exposure to light, especially UV light, can cause degradation.
-
Solution: Always use amber glassware or wrap your containers in aluminum foil to protect your samples from light at all stages of the isolation and storage process.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Minor Tobacco Alkaloids
| Extraction Method | Key Parameters | Relative Yield of Minor Alkaloids (this compound, Anabasine, Anatabine) | Advantages | Disadvantages | Reference |
| Modified AOAC (Solvent Extraction) | Dichloromethane, 16h | High | Simple, scalable | Time-consuming, large solvent volume | |
| Ultrasound-Assisted Extraction (UAE) | Methanol, 30 min, 60°C | High | Fast, efficient | Requires specialized equipment | |
| Microwave-Assisted Extraction (MAE) | Ethanol, 10 min, 50 psi | Moderate to High | Very fast, low solvent use | Can cause localized heating and degradation if not optimized | |
| Supercritical Fluid Extraction (SFE) | CO₂ with ethanol as co-solvent, 40°C, 20 MPa | Moderate | "Green" solvent, tunable selectivity | High initial equipment cost |
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound from Tobacco Leaves
This protocol is a robust method for the initial extraction and concentration of alkaloids from tobacco.
-
Maceration:
-
Suspend 100 g of finely ground, dried tobacco leaves in 1 L of 2% (v/v) sulfuric acid in water.
-
Stir the mixture for 4-6 hours at room temperature.
-
Filter the mixture through cheesecloth and then a layer of Celite to remove solid plant material.
-
Wash the plant residue with an additional 200 mL of 2% sulfuric acid and combine the filtrates.
-
-
Liquid-Liquid Extraction (Acidic Wash):
-
Transfer the acidic aqueous extract to a large separatory funnel.
-
Wash the extract three times with 300 mL portions of dichloromethane to remove non-basic impurities. Discard the organic layers.
-
-
Basification:
-
Cool the aqueous extract in an ice bath.
-
Slowly add concentrated ammonium hydroxide to the aqueous extract with stirring until the pH reaches 10-11.
-
-
Liquid-Liquid Extraction (Alkaloid Extraction):
-
Extract the basified aqueous solution five times with 300 mL portions of dichloromethane.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude alkaloid extract.
-
Caption: Acid-base extraction workflow for tobacco alkaloids.
Protocol 2: Preparative HPLC Purification of this compound
This protocol provides a starting point for purifying this compound from the crude alkaloid extract. Optimization will be required based on your specific extract and HPLC system.
-
Sample Preparation:
-
Dissolve the crude alkaloid extract in the initial mobile phase composition to a concentration of 10-20 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-40 min: 10-50% B (linear gradient)
-
40-45 min: 50-90% B (wash)
-
45-50 min: 90-10% B (re-equilibration)
-
-
Flow Rate: 20 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 1-5 mL, depending on the column loading capacity.
-
-
Fraction Collection:
-
Collect fractions based on the elution of peaks corresponding to the retention time of a this compound standard.
-
Analyze the collected fractions by analytical HPLC-MS to confirm the presence and purity of this compound.
-
-
Post-Purification Processing:
-
Pool the pure fractions.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain pure this compound formate salt.
-
References
- Jones, N., Bernardo-Gil, M. G., & Lourenço, M. G. (2001). Comparison of methods for extraction of tobacco alkaloids.
- BenchChem. (2025). Technical Support Center: Isolation of Minor Steroidal Alkaloids. BenchChem.
- Popović-Djordjević, J. B., et al. (2021). NMR study of the influence of pH on the persistence of some neonicotinoids in water. Journal of the Serbian Chemical Society, 86(1), 59-69.
- Jones, N., Bernardo-Gil, M. G., & Lourenço, M. G. (2001). Comparison of methods for extraction of tobacco alkaloids. Semantic Scholar.
- Hibou, V. (2016). Sample handling. Analytical Toxicology.
- Kalliaropoulou, K., et al. (2022). Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species. PMC.
- Susanty, S., et al. (2020). Improvement of Nicotine Yield by Ethanolic Heat Reflux Extraction of Nicotiana tabacum var. Virginia Origin of Ponorogo.
- Zhang, T., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central.
- Di, L., et al. (2019).
- Ventura, R., et al. (2014). A generic chiral separation strategy for SFC.
- Schiesel, K., et al. (2022).
Technical Support Center: Nornicotyrine Stability in Long-Term Sample Storage
Welcome to the technical support center for nornicotyrine stability. This guide is designed for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of this compound from biological samples. Ensuring the stability of this compound during long-term storage is critical for the integrity of clinical and research data. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this compound sample handling and storage.
Part 1: Troubleshooting Guide for this compound Stability Issues
Encountering inconsistent or decreasing this compound concentrations in your stored samples can be a significant roadblock. This section provides a logical workflow to diagnose and resolve common stability problems.
Initial Diagnosis: Is this compound Degrading in Your Samples?
If you suspect that this compound is degrading in your stored samples, follow this diagnostic flowchart to identify the potential cause and find a solution.
Caption: Troubleshooting flowchart for this compound degradation.
Part 2: In-Depth Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound stability, providing detailed explanations and actionable recommendations grounded in scientific principles.
Q1: What is this compound, and why is its stability a concern?
This compound is a metabolite of nicotine and a minor tobacco alkaloid. Its accurate measurement in biological fluids like urine, plasma, and saliva is crucial for tobacco exposure assessment and smoking cessation studies. This compound, like other pyridine and pyrrolidine-containing alkaloids, is susceptible to chemical degradation, particularly oxidation.[1][2] Instability can lead to artificially low quantification of the analyte, compromising the validity of experimental results and clinical interpretations.
Q2: What are the primary factors that cause this compound degradation?
The stability of this compound is influenced by several factors, with temperature and pH being the most critical.
-
Temperature: Elevated temperatures accelerate chemical and enzymatic degradation processes.[3][4] Long-term storage at temperatures warmer than -20°C can lead to significant loss of the analyte.
-
pH: this compound stability is pH-dependent. Alkaline conditions (pH > 7) can promote oxidative degradation pathways.[4][5][6][7] Studies on similar compounds, such as synthetic cathinones, have shown that they are most stable in acidic urine.[4]
-
Oxidation: The chemical structure of this compound makes it susceptible to oxidation.[2] Exposure to oxygen, especially in the presence of light or certain metal ions, can accelerate its degradation.
-
Light Exposure: Like many organic molecules, this compound can be susceptible to photodegradation. Exposure to UV light can provide the energy to initiate degradation reactions.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can damage the integrity of the sample matrix and the analyte, leading to degradation.
Q3: What are the known degradation products of this compound?
While specific degradation pathways for this compound are not as extensively documented as for nicotine, degradation is likely to occur through oxidation of the pyrrolidine ring. This can lead to the formation of various oxidized and ring-opened products. For instance, the related compound nornicotine is known to degrade into myosmine.[8] Identifying and monitoring these degradation products using techniques like LC-MS/MS can provide a more complete picture of analyte stability.[9][10][11][12]
Q4: What are the optimal storage conditions for different sample types containing this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to proper storage conditions. The following table summarizes the recommended storage conditions for different biological matrices.
| Matrix | Short-Term Storage (≤ 28 days) | Long-Term Storage (> 28 days) | Key Considerations |
| Serum/Plasma | Refrigerated (2-8°C) or Frozen (≤ -20°C)[13] | Frozen at ≤ -20°C, ideally at -80°C[14] | Use polypropylene cryogenic vials. Avoid serum gel (SST) tubes.[13] Centrifuge and separate serum/plasma within 2 hours of collection.[13] |
| Urine | Frozen at ≤ -20°C[14][15] | Frozen at ≤ -20°C, ideally at -80°C[15] | No preservatives are typically needed if frozen promptly.[14] Acidifying the urine to a pH of 4-6 may improve stability.[4][5] |
| Saliva | Frozen at ≤ -20°C[14][16] | Frozen at ≤ -20°C, ideally at -80°C[14][16] | Can be collected using devices like Salivettes® and frozen directly.[16] |
Q5: How should I prepare samples for long-term storage to minimize this compound degradation?
Proper sample preparation is as important as the storage conditions themselves.
-
Use Appropriate Collection Vials: Collect samples in polypropylene containers with secure screw caps.[14] For light-sensitive analytes, use amber or opaque vials.
-
Prompt Processing: Process samples as quickly as possible after collection. For blood samples, centrifuge and aliquot the serum or plasma within two hours.[13]
-
pH Adjustment (for Urine): If feasible and compatible with other planned analyses, consider adjusting the pH of urine samples to a slightly acidic range (pH 4-6) to enhance stability.[4][5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the initial sample into smaller aliquots for different analyses or time points.
-
Proper Labeling: Clearly label each aliquot with the subject ID, date, and sample type.[14]
Q6: What are the best analytical methods to assess this compound stability?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and other nicotine metabolites due to its high sensitivity and specificity.[16][17][18] Isotope-dilution LC-MS/MS, where a stable isotope-labeled internal standard is used, is particularly robust for stability studies as it can correct for variations in sample extraction and instrument response.[16]
Part 3: Protocols for Ensuring this compound Stability
This section provides detailed, step-by-step methodologies for conducting a long-term stability study and for routine sample collection and handling.
Protocol 1: Long-Term Stability Study of this compound
This protocol outlines the steps to validate the stability of this compound in a specific biological matrix under your intended long-term storage conditions.
Caption: Workflow for a long-term this compound stability study.
Step-by-Step Methodology:
-
Preparation of Quality Control (QC) Samples:
-
Obtain a pooled matrix (e.g., human plasma, urine) from at least six individual donors.
-
Spike the pooled matrix with a known concentration of this compound to prepare low and high QC samples.
-
Thoroughly mix and aliquot the QC samples into polypropylene cryogenic vials.
-
-
Baseline Analysis (T=0):
-
Immediately after preparation, analyze at least three aliquots of each QC level to establish the baseline concentration.
-
-
Storage:
-
Place the remaining aliquots in a calibrated freezer at the intended storage temperature (e.g., -80°C).
-
-
Analysis at Subsequent Time Points:
-
At each scheduled time point (e.g., 1, 3, 6, 9, and 12 months), retrieve three aliquots of each QC level.
-
Allow the samples to thaw completely at room temperature, vortex, and analyze using a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each QC level at each time point.
-
Determine the percent difference from the baseline (T=0) value.
-
This compound is considered stable if the mean concentration at each time point is within ±15% of the initial (T=0) concentration.
-
Protocol 2: Recommended Sample Collection and Handling
This protocol provides best practices for collecting and handling biological samples to ensure the stability of this compound from the point of collection to analysis.
-
Pre-Collection:
-
Label all collection tubes and cryogenic vials with the necessary information (Subject ID, Date, Time, Sample Type).
-
Ensure all collection materials (e.g., polypropylene tubes) are clean and free of contaminants.
-
-
Collection:
-
Processing (within 2 hours of collection):
-
Blood: Allow the blood to clot for 30-60 minutes at room temperature. Centrifuge at 1000-1300 x g for 15 minutes. Carefully transfer the serum to labeled polypropylene cryogenic vials.
-
Urine: Mix the urine sample well. Transfer aliquots to labeled polypropylene cryogenic vials.
-
Saliva: Process according to the collection device manufacturer's instructions, then transfer to labeled polypropylene cryogenic vials.
-
-
Storage:
-
Immediately place the aliquoted samples in a freezer set to ≤ -20°C.
-
For long-term storage (>28 days), transfer samples to an ultra-low temperature freezer (-80°C).
-
Log the location of each sample in a laboratory information management system (LIMS).
-
By implementing these robust troubleshooting, handling, and storage procedures, researchers can significantly mitigate the risk of this compound degradation, ensuring the accuracy and reliability of their data.
References
- Protocol - Nicotine Metabolite Ratio - Serum and Saliva. (2021-02-23).
- PROCEDURES FOR COLLECTING SHIPPING SPECIMENS FOR MEASUREMENT OF NICOTINE, COTININE, CAFFEINE AND CATECHOLAMINES.
- MS spectra of this compound standard (A) and after peroxidation of myosmine (B). - ResearchGate.
- Rapid Quantitative Analysis of Urinary Nicotine Metabolites via High-performance Nanoconcentrator | Request PDF - ResearchGate.
- Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases - Restek Resource Hub. (2020-10-26).
- Nicotine and Metabolites, Serum - ProMedica Laboratories.
- laboratory clinical sample collection, storage, and submission guidance for lung injury associated with e-cigarette, or vaping product use. (2019-10-17).
- Laboratory Clinical Specimen Collection and Storage Guidance - Licking County Health Department.
- Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases - Restek - Chromatografieprodukte und.
- 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
- Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions.
- A variant of pyridine and pyrrolidine pathway of nicotine degradation... - ResearchGate.
- ANALYTICAL METHODS.
- Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed Central. (2024-03-30).
- Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions - PubMed. (2025-12-21).
- (PDF) Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - ResearchGate.
- The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B - ResearchGate. (2025-08-10).
- Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples - Office of Justice Programs.
- Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions - ResearchGate. (2025-12-25).
- How Long Can You Hold It? Long-term Urine Biobanking. (2015-03-10).
- degradation product formed: Topics by Science.gov.
- Degradation, metabolism and toxicity of synthetic pyrethroids - PubMed.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. (2018-02-02).
- Oxidative Degradation of Anthocyanins in Red Wine: Kinetic Characterization Under Accelerated Aging Conditions - MDPI.
- Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central. (2023-05-16).
- impact of sample storage conditions on forensic toxicology analysis – a review. (2023-03-15).
- Enhanced detoxification of p-bromophenol by novel Zr/Ag-TiO2@rGO ternary composite: Degradation kinetics and phytotoxicity evolution studies - PubMed. (2019-04-15).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojp.gov [ojp.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. degradation product formed: Topics by Science.gov [science.gov]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotine and Metabolites, Serum - ProMedica Laboratories [promedicalabs.testcatalog.org]
- 14. cancer.ucsf.edu [cancer.ucsf.edu]
- 15. lickingcohealth.org [lickingcohealth.org]
- 16. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 17. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 18. Restek - Artikel [de.restek.com]
Troubleshooting Nornicotyrine synthesis reaction mechanisms.
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Nornicotyrine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound synthesis. We provide in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses specific, common issues encountered during the synthesis of this compound. Each problem is presented in a question-and-answer format, offering causal explanations and actionable protocols.
Q1: My this compound synthesis is resulting in extremely low or no yield. What are the primary causes and how can I fix this?
Low or no yield is one of the most common frustrations in synthesis, often stemming from a few critical areas.[1][2] The issue can typically be traced back to the integrity of your starting materials, the reaction environment, or the reaction conditions themselves.
Causality-Driven Diagnosis:
-
Reagent & Solvent Purity: The synthesis of heterocyclic compounds can be highly sensitive to impurities. Trace amounts of water or other nucleophiles in your solvents or reagents can quench organometallics, deactivate catalysts, or participate in undesired side reactions.[2] For instance, in syntheses involving reductions with reagents like sodium borohydride, water will consume the reagent, reducing its availability for the desired transformation.[3]
-
Atmospheric Contamination: Many synthetic pathways, particularly those involving organometallic intermediates or sensitive catalysts, require a strictly inert atmosphere (Nitrogen or Argon). Oxygen can lead to oxidative side products, and moisture, as mentioned, is detrimental.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that dictate reaction kinetics and equilibrium.[] An inappropriate temperature can either be too low to overcome the activation energy or so high that it promotes decomposition of reactants or products.[5]
-
Stoichiometry and Reagent Addition: Incorrect molar ratios of reactants or adding a reactive agent too quickly can lead to localized high concentrations, promoting side reactions or decomposition.[2]
Systematic Troubleshooting Protocol:
Here is a logical workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Table 1: Key Parameters for Optimization
| Parameter | Common Range/Options | Rationale & Impact on Yield |
| Temperature | -20 °C to 100 °C | Affects reaction rate and selectivity. Lower temperatures can reduce side reactions, while higher temperatures can overcome activation barriers.[] |
| Solvent | Dioxane, Toluene, DMF, Ethanol | Solvent polarity and boiling point influence reactant solubility and reaction kinetics. A poor choice can lead to precipitation or slow reaction rates.[6] |
| Catalyst Loading | 1 mol% to 20 mol% | Insufficient catalyst leads to incomplete conversion. However, excessive loading can sometimes promote side reactions or complicate purification.[5] |
| Concentration | 0.1 M to 2.0 M | Higher concentrations can increase reaction rates but may also increase the rate of bimolecular decomposition or side reactions. |
Q2: My reaction produces this compound, but it's contaminated with significant impurities. How can I identify and minimize them?
Impurity formation is often linked to the specific synthetic route employed. For instance, a common route involving the reduction of myosmine can lead to over-reduction or incomplete reaction if not carefully controlled.
Common Side Reactions & Mitigation:
-
Incomplete Reaction: The most common "impurity" is unreacted starting material. This is often resolved by increasing reaction time, temperature, or the amount of a key reagent.[5] Close monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine when the starting material is fully consumed.
-
Over-reduction: In syntheses that reduce myosmine to nornicotine, the pyrrolidine ring can be susceptible to further reduction under harsh conditions, leading to ring-opened byproducts.
-
Solution: Use a milder reducing agent (e.g., NaBH₄ instead of catalytic hydrogenation) and carefully control the stoichiometry and temperature.[3]
-
-
Side-Reactions from Demethylation: Syntheses starting from nicotine require a demethylation step. Incomplete demethylation will leave residual nicotine. Some demethylation agents can also react with the pyridine or pyrrolidine rings if conditions are too harsh.
-
Solution: Ensure sufficient equivalents of the demethylating agent and optimize reaction time. Monitor the disappearance of nicotine by LC-MS.
-
Caption: Myosmine reduction pathway and a common side reaction.
Table 2: Common Impurities and Analytical Identification
| Potential Impurity | Synthetic Origin | Identification Method (Expected Signature) |
| Myosmine | Incomplete reduction | LC-MS: Distinct molecular ion peak (M+H)+ at m/z 145. TLC: Different Rf value from this compound. |
| Nicotine | Incomplete demethylation | LC-MS: Distinct molecular ion peak (M+H)+ at m/z 163. |
| N-Nitrosonornicotine | Nitrosation of Nornicotine | LC-MS: Molecular ion peak (M+H)+ at m/z 178. This is a known carcinogen and its formation should be avoided.[3] |
| Ring-opened products | Over-reduction | ¹H NMR: Disappearance of characteristic pyrrolidine ring signals. MS: Fragmentation pattern inconsistent with this compound. |
Q3: My reaction starts well but then stalls before all the starting material is consumed. What should I do?
A stalled reaction indicates that a component essential for the reaction has been consumed or deactivated.
Potential Causes and Solutions:
-
Catalyst Deactivation: This is common in catalytic reactions. The catalyst may be poisoned by impurities in the starting materials or solvent, or it may simply have a limited lifetime under the reaction conditions.
-
Solution: Add a fresh portion of the catalyst to the reaction mixture. If this restarts the reaction, catalyst deactivation was the likely cause. For future runs, ensure higher purity of all components.[5]
-
-
Insufficient Reagent: A key reagent may be consumed by side reactions or by reaction with moisture/air that has leaked into the system.
-
Solution: Add an additional portion (e.g., 0.2-0.5 equivalents) of the limiting reagent and monitor for further conversion.[1]
-
-
Poor Solubility/Precipitation: A reactant, intermediate, or catalyst may precipitate from the solution as the reaction progresses, effectively removing it from the reaction medium.
-
Solution: Try switching to a solvent that offers better solubility for all components.[5] In some cases, gently warming the mixture can redissolve the precipitated species, but be cautious of promoting side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their primary challenges?
Two primary routes dominate the synthesis of this compound: the demethylation of nicotine and the reduction of myosmine.[3]
Table 3: Comparison of this compound Synthetic Routes
| Synthetic Route | Description | Advantages | Common Challenges & Disadvantages |
| Demethylation of Nicotine | Removal of the N-methyl group from commercially available nicotine. Often achieved with reagents like silver oxide or via other chemical methods.[3] | Starts from a readily available precursor. Can preserve the stereochemistry of natural (S)-nicotine. | Can require harsh reagents. Incomplete reaction leads to purification challenges. Potential for side reactions on the heterocyclic rings. |
| Reduction of Myosmine | Myosmine is reduced to form this compound. Myosmine itself can be synthesized from N-vinylpyrrolidone and ethyl nicotinate.[7] This can be done with reducing agents like NaBH₄ or via catalytic hydrogenation.[3] | Can be a high-yielding reaction. Allows for the synthesis of racemic this compound which can then be resolved if a specific enantiomer is needed.[7] | The synthesis of myosmine adds steps. The reduction can produce racemic this compound, requiring an additional resolution step for enantiopure products. Risk of over-reduction. |
Q2: How critical is the purity of starting materials and reagents for a successful synthesis?
It is paramount. The success of a synthesis, especially a multi-step or catalytic one, is fundamentally dependent on the purity of the inputs.[8]
-
Catalyst Poisoning: Impurities (e.g., sulfur or water) can irreversibly bind to and deactivate metal catalysts, halting the reaction.
-
Unwanted Side Reactions: Impurities can be more reactive than the intended substrate, leading to a complex mixture of byproducts and consuming reagents.
-
Reproducibility: Using reagents of inconsistent purity is a primary cause of poor reproducibility between batches.[2] What works one day may fail the next simply due to a different level of an unknown impurity in a starting material.
Q3: What are the best practices for monitoring the progress of my this compound synthesis?
Effective reaction monitoring is crucial to know when a reaction is complete, has stalled, or is producing excessive byproducts.
Recommended Protocol: Thin-Layer Chromatography (TLC)
-
Prepare the Plate: Use a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom.
-
Spotting: On the line, spot a dilute solution of your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Elution: Place the plate in a sealed chamber containing an appropriate solvent system (e.g., Dichloromethane/Methanol 9:1). The solvent level should be below the pencil line.
-
Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Interpretation: A successful reaction will show the disappearance of the starting material spot in the RM lane and the appearance of a new product spot with a different Rf value.[5]
For more quantitative analysis or for reactions that are difficult to resolve by TLC, LC-MS is the preferred method.
Q4: How can I definitively confirm the purity and identity of my final this compound product?
Confirming the identity and assessing the purity of your final compound is a critical final step. A multi-technique approach is always recommended as different methods provide orthogonal (complementary) information.[9]
-
Identity Confirmation:
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. This compound should show a molecular ion peak corresponding to its mass (e.g., [M+H]⁺ at m/z 149.09).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms. The resulting spectrum should match literature values for this compound.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity. A pure sample should ideally show a single peak. The area of this peak relative to the total area of all peaks gives a measure of relative purity.[]
-
Quantitative NMR (qNMR): This powerful technique can determine the absolute purity of a sample by comparing the integral of a sample's signal to that of a certified internal standard of known concentration.[11][12] It has the advantage of detecting non-UV active impurities and residual solvents that might be missed by HPLC.[11]
-
Gas Chromatography (GC): Suitable for volatile compounds, GC can also provide a quantitative measure of purity.[13]
-
References
-
ResearchGate. Optimization of reaction conditions. a | Download Table. Available from: [Link]
-
ResearchGate. Optimization of the Reaction Conditions a | Download Table. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
RSC Publishing. Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. Available from: [Link]
-
PubMed. Nornicotine aqueous aldol reactions: synthetic and theoretical investigations into the origins of catalysis. Available from: [Link]
-
Reddit. What are some common causes of low reaction yields? : r/Chempros. Available from: [Link]
-
Wikipedia. Nornicotine. Available from: [Link]
-
ResearchGate. Optimization of Reaction Conditions | Download Table. Available from: [Link]
-
PubChem - NIH. This compound | C9H8N2 | CID 68125. Available from: [Link]
-
Semantic Scholar. Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Available from: [Link]
-
PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Available from: [Link]
-
ChemCon GmbH. Identity determination and purity testing. Available from: [Link]
-
NIH. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link]
-
MDPI. Efficient Method of (S)-Nicotine Synthesis. Available from: [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Nornicotine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Method of (S)-Nicotine Synthesis [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identity determination and purity testing [chemcon.com]
Technical Support Center: Enhancing Nornicotyrine Peak Resolution in HPLC
Welcome to the Technical Support Center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of nornicotyrine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chromatographic analysis of this critical compound. Here, we move beyond simple procedural lists to explain the "why" behind each recommendation, ensuring a robust and reproducible methodology.
Section 1: Troubleshooting Guide - Common Peak Resolution Issues
This section addresses specific problems you may encounter with this compound peak shape and resolution.
Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue, especially with basic compounds like this compound, and it can compromise resolution and integration accuracy.[1][2] The primary cause is often secondary interactions between the basic analyte and acidic silanol groups on the surface of silica-based stationary phases.[1]
Underlying Causes & Solutions:
-
Silanol Interactions: At mid-range pH, residual silanol groups on the silica backbone of the column are ionized and can interact with the protonated basic this compound molecule, causing peak tailing.[3]
-
Solution 1: Mobile Phase pH Adjustment. The most effective way to mitigate this is to adjust the mobile phase pH.[4] For a basic compound like this compound, working at a low pH (2-4) will keep the silanol groups protonated (neutral), minimizing secondary interactions.[3] Conversely, at a high pH (above 8), this compound will be in its neutral form, which can also improve peak shape.[5][6] However, ensure your column is stable at high pH.[5][7]
-
Solution 2: Use of Mobile Phase Additives. Incorporating a small concentration (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid can suppress silanol ionization and improve peak symmetry.[1][8] Basic additives, such as triethylamine (TEA), can also be used to compete with this compound for active silanol sites, though these are less common with modern, high-purity silica columns.[1]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4]
-
Q2: I'm observing peak fronting for my this compound peak. What does this indicate?
Peak fronting is less common than tailing but can still affect quantification. It's typically a sign of column overload or issues with the sample solvent.[2]
Underlying Causes & Solutions:
-
Sample Overload: This is the most frequent cause of peak fronting.
-
Solution: Systematically reduce the sample concentration or injection volume until a symmetrical peak is achieved.[1]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Q3: My this compound peak is co-eluting with an impurity. How can I improve the resolution?
Achieving clear separation between closely eluting peaks is a fundamental challenge in chromatography.[10] Resolution is influenced by three key factors: column efficiency (N), selectivity (α), and the retention factor (k).[10][11]
Strategies for Enhancing Resolution:
-
Optimize Selectivity (α): This is often the most powerful tool for improving resolution.[10][11]
-
Change Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile to methanol) can change the elution order and improve separation.[11]
-
Adjust Mobile Phase pH: For ionizable compounds like this compound, pH is a critical parameter.[6][7][12] A small change in pH can significantly alter the retention time and selectivity. It is advisable to work at a pH at least one unit away from the analyte's pKa to ensure reproducible retention.[3]
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or embedded polar group column) to introduce different separation mechanisms.[13]
-
-
Increase Column Efficiency (N):
-
Use a Longer Column: A longer column provides more theoretical plates, leading to narrower peaks and better resolution.[10][13]
-
Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm) offer higher efficiency.[10][13]
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but this will increase the analysis time.[13]
-
-
Optimize Retention Factor (k'):
| Parameter | Effect on Resolution | Typical Adjustment for this compound |
| Mobile Phase pH | High impact on selectivity for ionizable compounds. | Adjust to low pH (2-4) or high pH (>8, column permitting). |
| Organic Modifier | Can significantly alter selectivity. | Switch between acetonitrile and methanol. |
| Column Chemistry | Changes the primary separation mechanism. | Try C18, Phenyl-Hexyl, or embedded polar group columns. |
| Column Length | Increases efficiency (N). | Increase from 150 mm to 250 mm. |
| Particle Size | Smaller particles increase efficiency (N). | Move from 5 µm to 3.5 µm or sub-2 µm particles. |
| Flow Rate | Slower flow can increase efficiency. | Decrease from 1.0 mL/min to 0.8 mL/min. |
| Temperature | Can affect selectivity and viscosity. | Increase temperature to improve peak shape and reduce viscosity. |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding method development for this compound analysis.
Q4: What is a good starting point for developing an HPLC method for this compound?
A systematic approach is key to efficient method development.
Recommended Starting Conditions:
-
Column: A modern, high-purity C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a robust starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water. This provides a low pH to control silanol interactions.[8]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A generic screening gradient from 5% to 95% Acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 260 nm).
From this starting point, you can optimize the gradient, mobile phase composition, and other parameters to achieve the desired resolution.
Q5: How does the pKa of this compound influence method development?
This compound is a basic compound with a pyridine ring and a pyrrole ring.[14] The pKa of the pyridine nitrogen is crucial. The mobile phase pH relative to the pKa will determine the ionization state of this compound, which in turn dictates its retention behavior in reversed-phase HPLC.[6][7]
-
At pH < pKa: this compound will be protonated (ionized) and more polar, leading to shorter retention times.
-
At pH > pKa: this compound will be in its neutral form and more hydrophobic, resulting in longer retention times.[6]
Controlling the pH is essential for achieving reproducible retention times and good peak shapes.[3][7] It is generally recommended to buffer the mobile phase to a pH that is at least one unit away from the pKa of the analyte to avoid retention time shifts due to small pH fluctuations.[3]
Q6: Are there any special considerations for the chiral separation of this compound enantiomers?
If you need to separate the enantiomers of this compound, a standard achiral column will not suffice. A chiral stationary phase (CSP) is required.
Key Considerations for Chiral Separation:
-
Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including alkaloids.[15][16]
-
Mobile Phase: Chiral separations are highly sensitive to the mobile phase composition. Normal-phase chromatography (e.g., hexane/alcohol mixtures) is commonly used.[15] The addition of small amounts of additives, such as acids or bases, can significantly impact enantioselectivity.[15]
-
Method Development: Chiral method development is often more empirical than achiral method development.[16] It typically involves screening several different CSPs and mobile phase combinations to find the optimal conditions.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Systematic Approach to Troubleshooting this compound Peak Tailing
-
Initial Assessment: Confirm that the peak tailing is specific to this compound and not a system-wide issue.
-
Sample Concentration Check: Prepare a dilution series of your this compound standard (e.g., 50%, 25%, 10% of the original concentration) and inject each. If peak shape improves with dilution, the original concentration was too high.
-
Mobile Phase pH Adjustment (Low pH):
-
Prepare a mobile phase with a pH of ~2.5 using 0.1% formic acid or 0.1% trifluoroacetic acid in the aqueous portion.
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase.
-
Inject the this compound standard and evaluate the peak shape.
-
-
Mobile Phase pH Adjustment (High pH - for pH-stable columns only):
-
Prepare a mobile phase with a pH of ~10 using a suitable buffer like ammonium bicarbonate.
-
Thoroughly flush the system to remove any acidic modifiers before introducing the high pH mobile phase.
-
Equilibrate the column and inject the standard.
-
-
Column Health Check: If peak tailing persists, flush the column with a series of strong solvents (e.g., isopropanol, tetrahydrofuran) to remove potential contaminants. If this fails, the column may be compromised and require replacement.
Diagram: Troubleshooting Workflow for Peak Resolution
Caption: A systematic workflow for troubleshooting common peak resolution issues in HPLC.
Diagram: Impact of Mobile Phase pH on this compound Analysis
Caption: The effect of mobile phase pH on the ionization state of this compound and silanol groups.
References
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
- Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- Alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- LCGC International. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Syed, R. A. (n.d.).
- PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Mastelf. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Lund University Publications. (n.d.). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
-
National Center for Biotechnology Information. (n.d.). Nicotyrine. PubChem Compound Database. Retrieved from [Link]
-
PubMed. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nornicotine. PubChem Compound Database. Retrieved from [Link]
- ResearchGate. (2025, August 7). The Novel Assay Method for Nicotine Metabolism to Cotinine Using High Performance Liquid Chromatography.
- Tang, Y., Zielinski, W. L., & Bigott, H. M. (1998). Separation of nicotine and nornicotine enantiomers via normal phase HPLC on derivatized cellulose chiral stationary phases. Chirality, 10(5), 364–369.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- BOC Sciences. (n.d.). CAS 494-98-4 β-Nornicotyrine.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- LGC Standards. (n.d.). 3-(1H-Pyrrol-2-yl)pyridine (beta-Nornicotyrine).
- ResearchGate. (n.d.). Chiral analysis of the (R)- and (S)-nornicotine analysis in....
-
National Center for Biotechnology Information. (n.d.). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. PMC. Retrieved from [Link]
- Restek. (n.d.). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- Impactfactor. (n.d.). Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach.
- MDPI. (n.d.). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis.
- International Journal of Research and Scientific Innovation. (2025, June 28). A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION.
Sources
- 1. hplc.eu [hplc.eu]
- 2. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 3. agilent.com [agilent.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. moravek.com [moravek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. pharmaguru.co [pharmaguru.co]
- 14. This compound | C9H8N2 | CID 68125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Separation of nicotine and nornicotine enantiomers via normal phase HPLC on derivatized cellulose chiral stationary phases | CoLab [colab.ws]
- 16. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Purity Assessment of Synthetic Nornicotyrine
Welcome to the technical support center for the purity assessment of synthetic nornicotyrine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the purity of synthetically derived this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.
Introduction: The Criticality of Purity in this compound Research
Visualizing the Analytical Workflow
A systematic approach is crucial for the comprehensive purity assessment of synthetic this compound. The following workflow outlines the key stages, from initial sample preparation to final purity determination and impurity identification.
Caption: A generalized workflow for the purity assessment of synthetic this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purity analysis of synthetic this compound in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Issues
Q1: I'm observing poor peak shape (tailing or fronting) for my this compound peak in reverse-phase HPLC. What could be the cause and how can I fix it?
A1: Poor peak shape in HPLC is a common issue that can compromise the accuracy of quantification. Here are the likely causes and solutions:
-
Secondary Interactions: this compound, being a basic compound, can interact with residual acidic silanols on the silica-based C18 column, leading to peak tailing.
-
Solution:
-
Mobile Phase Modification: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active sites on the stationary phase, improving the peak shape of your analyte.
-
pH Adjustment: Ensure the mobile phase pH is appropriate for this compound. Operating at a low pH (e.g., 2.5-3.5) will ensure that this compound is fully protonated, which can sometimes improve peak shape. Conversely, a higher pH (e.g., 7.5-8.5) might be necessary depending on the column chemistry.[4]
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.
-
Solution:
-
Column Washing: Follow the manufacturer's instructions for column washing. A typical wash cycle might involve flushing with water, then a strong organic solvent like isopropanol, followed by re-equilibration with your mobile phase.
-
Column Replacement: If washing does not resolve the issue, the column may need to be replaced.
-
-
Q2: I'm seeing unexpected peaks in my chromatogram. How do I determine if they are impurities or artifacts?
A2: Differentiating between genuine impurities and system artifacts is a critical step in purity analysis.
-
Blank Injection: Inject your mobile phase (and sample solvent if different) as a blank. Any peaks that appear in the blank run are likely system artifacts (e.g., from the solvent, system contamination, or detector noise).
-
Peak Shape and Response: Artifacts often have atypical peak shapes (e.g., very broad or sharp spikes) and may not show a linear response with concentration changes.
-
Degradation Study: To determine if a peak is a degradant, subject a sample of your this compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light).[3] If the area of the unknown peak increases under these conditions, it is likely a degradation product.
-
Mass Spectrometry (MS) Analysis: The most definitive way to identify an unknown peak is to use a mass spectrometer. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the compound, which is a crucial piece of information for its identification.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Issues
Q3: My this compound is not eluting from the GC column, or the peak is very broad. What's wrong?
A3: this compound is a relatively polar and basic compound, which can make it challenging for GC analysis without derivatization.
-
Analyte Adsorption: The active sites in the GC inlet and on the column can cause irreversible adsorption of polar analytes like this compound.
-
Solution:
-
Derivatization: Convert this compound into a more volatile and less polar derivative before GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.
-
Inlet Liner: Use a deactivated inlet liner to minimize active sites.
-
Column Choice: Employ a column specifically designed for the analysis of basic compounds.
-
-
-
Insufficient Volatility: this compound may not be volatile enough for your current GC conditions.
-
Solution: Increase the oven temperature program, but be mindful of potential thermal degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
Q4: The ¹H NMR spectrum of my synthetic this compound is complex, and I'm having trouble assigning the peaks. How can I simplify this?
A4: NMR is a powerful tool for structural elucidation and purity assessment.[7][8] However, complex spectra can be challenging to interpret.
-
2D NMR Experiments: To resolve overlapping signals and confirm structural connectivity, perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is excellent for piecing together the carbon skeleton.[7][9]
-
-
Quantitative NMR (qNMR): To determine the purity of your sample without the need for a reference standard of the impurities, you can use qNMR.[10] This involves adding a certified internal standard of known purity and concentration to your sample and comparing the integral of the analyte peaks to the integral of the internal standard peak.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in synthetic this compound?
A1: Impurities in synthetic this compound can be broadly categorized:
-
Synthesis-Related Impurities: These are byproducts formed during the chemical synthesis. Their nature is highly dependent on the specific synthetic route used. Common examples could include starting materials, reagents, intermediates, and products of side reactions.
-
Degradation Products: this compound can degrade over time due to factors like light, heat, and air exposure.[1] Potential degradation pathways could involve oxidation of the pyrrole ring or other structural modifications.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
Q2: Which analytical technique is best for determining the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment.[]
-
HPLC-UV: This is the workhorse technique for routine purity analysis and quantification. It is robust, reproducible, and widely available.[4]
-
LC-MS/MS: This provides higher sensitivity and specificity than HPLC-UV and is invaluable for identifying and quantifying trace-level impurities.[5][6]
-
GC-MS: This is useful for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[12][13]
-
NMR: This provides detailed structural information and is the gold standard for structural elucidation of unknown impurities.[7][8][9] It can also be used for quantitative purity assessment (qNMR).[10]
Q3: How do I validate my analytical method for this compound purity assessment?
A3: Method validation is crucial to ensure that your analytical method is reliable and fit for its intended purpose. According to ICH guidelines, a full validation should include the following parameters:[4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC-UV Method for this compound Purity
This protocol provides a starting point for developing a robust HPLC method for the purity assessment of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the synthetic this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a reference standard of this compound at the same concentration.
-
System Suitability: Inject the reference standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Analysis: Inject the sample solution and integrate the peak areas of this compound and all impurities.
-
Purity Calculation: Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Protocol 2: GC-MS for Residual Solvent Analysis
This protocol is a general method for the analysis of residual solvents.
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp | 230 °C |
| Scan Range | 35-350 m/z |
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) that does not interfere with the analysis.
-
Standard Preparation: Prepare a standard solution containing the expected residual solvents at known concentrations.
-
Analysis: Inject the sample and standard solutions into the GC-MS.
-
Quantification: Identify and quantify the residual solvents in the sample by comparing their peak areas to those in the standard solution.
Logical Relationships in Impurity Identification
The process of identifying an unknown impurity follows a logical progression of analytical techniques, each providing a deeper level of information.
Caption: A decision tree illustrating the logical steps for identifying an unknown impurity.
References
- Acevska, J., & Dimitrovska, A. (n.d.). Development and Validation of a Reversed-Phase HPLC Method for Determination of Alkaloids from Papaver somniferum L. (Papaveraceae).
- Validation of an analytical method for the quantification of total alkaloids - ResearchG
- Simple quantitative analytical methods for the determination of alkaloids from medicinal and edible plant foods using a homemade chromatographic monolithic column. (2019). J Chromatogr B Analyt Technol Biomed Life Sci, 1128, 121784.
- Analytical method validation with development for the detection and quantification of kratom alkaloids using LC - MS/MS. (n.d.). PubMed.
- New Validated Method for the Determination of Six Opium Alkaloids in Poppy Seed-Containing Bakery Products by High-Performance Liquid Chromatography-Tandem Mass Spectrometry after Magnetic Solid-Phase Extraction. (2022). Journal of Agricultural and Food Chemistry.
- Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. (n.d.). NIH.
- beta-Nornicotyrine | CAS 494-98-4. (n.d.). LGC Standards.
- 3-(1H-Pyrrol-2-yl)pyridine (beta-Nornicotyrine). (n.d.). LGC Standards.
- beta-Nornicotyrine | CAS 494-98-4. (n.d.). LGC Standards.
- Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. (2020). Restek Resource Hub.
- beta-Nornicotyrine | CAS 494-98-4. (n.d.). LGC Standards.
- Analytical Services for Purity Determin
- Practical Strategies for the Structural Elucidation of Small Organic Molecules. (2008). European Journal of Organic Chemistry.
- ANALYTICAL METHODS. (n.d.).
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- Structure Elucid
- Identification and structure elucidation by NMR spectroscopy. (n.d.).
- degradation product formed: Topics by Science.gov. (n.d.).
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- beta-Nornicotyrine | CAS 494-98-4. (n.d.). LGC Standards.
- Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy (Sections 13.3. (n.d.).
- This compound | C9H8N2 | CID 68125. (n.d.). PubChem.
- Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. (n.d.).
- Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. (2018). sciensano.be.
- Pharmaceutical impurity profiling & custom synthesis. (n.d.). LGC Standards.
- 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.).
- Enantiomeric purity of synthetic therapeutic peptides: A review. (n.d.). PubMed.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central.
- Related impurities in peptide medicines. (n.d.). PubMed.
- ANALYTICAL METHODS. (n.d.). Toxicological Profile for Pyrethrins and Pyrethroids - NCBI.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC.
- Impurities. (n.d.).
- Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. (n.d.). PubMed.
- spectrometry gc-ms-based metabolite: Topics by Science.gov. (n.d.).
- Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. (2024). PubMed Central.
- Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological m
- Rapid, Sensitive LC–MS-MS Analysis of Nicotine and Metabolites. (2015).
- Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars. (2022). MDPI.
Sources
- 1. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(1H-Pyrrol-2-yl)pyridine (beta-Nornicotyrine) [lgcstandards.com]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Analytical method validation with development for the detection and quantification of kratom alkaloids using LC - MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. jchps.com [jchps.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectrometry gc-ms-based metabolite: Topics by Science.gov [science.gov]
Calibration curve issues in Nornicotyrine quantitative analysis.
A-Z Guide to Troubleshooting Calibration Curve Issues in LC-MS/MS Bioanalysis
Welcome to the technical support center for nornicotyrine quantitative analysis. This guide, structured in a direct question-and-answer format, is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered with calibration curves during LC-MS/MS bioanalysis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your method development and validation.
Frequently Asked Questions (FAQs)
My calibration curve for this compound is non-linear. What are the likely causes and how can I fix it?
Non-linearity in calibration curves is a frequent challenge in the analysis of compounds like this compound.[1] The issue can stem from multiple sources, ranging from the chemistry of the assay to instrumental factors. A systematic approach is key to identifying and resolving the root cause.
Potential Causes & Troubleshooting Steps:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear curve.[1]
-
Troubleshooting:
-
Analyze a series of standards that extend beyond your current highest concentration to confirm if saturation is occurring.
-
If saturation is confirmed, dilute your higher concentration standards and samples to fall within the linear dynamic range of the detector.[1] It may be necessary to detune the MS detector for all analytes to avoid signal saturation at the highest concentrations.[2]
-
-
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and interfere with its ionization, causing either ion suppression or enhancement.[3][4] This effect can be concentration-dependent, leading to a non-linear response.[1]
-
Troubleshooting:
-
Improve Sample Preparation: Enhance your sample clean-up procedure to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often effective.[1]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound is the most effective way to compensate for matrix effects, as it will be similarly affected by suppression or enhancement.[1][4]
-
Chromatographic Optimization: Modify your LC method to improve the separation of this compound from co-eluting matrix components.
-
-
-
Inaccurate Standard Preparation: Errors in the preparation of stock solutions or in the serial dilutions of your calibration standards are a common source of non-linearity.[1][5]
-
Troubleshooting:
-
Carefully re-prepare all stock solutions and calibration standards, paying close attention to weighing, pipetting, and dilutions.
-
Use calibrated pipettes and analytical balances.
-
Verify the purity of your this compound reference standard. A certificate of analysis should be available from the supplier.[6]
-
-
-
Analyte Adsorption: Active compounds like this compound can adsorb to surfaces in the injector, column, or transfer lines, particularly at lower concentrations. This leads to a disproportionately lower response at the low end of the curve.[5]
-
Troubleshooting:
-
Proper System Passivation: Ensure your LC system is adequately passivated to minimize active sites.
-
Injector and Liner Maintenance: Regularly clean or replace the injector liner.
-
Column Choice: Select a column with low surface activity.
-
-
-
Inappropriate Regression Model: Forcing a linear regression model on data that is inherently non-linear will result in a poor fit.[7]
Why is the R-squared (R²) value for my this compound calibration curve low, even though it looks linear?
While a high R-squared value is often desired, it is not the sole indicator of a good calibration curve.[9][10] A low R² value can occur for several reasons, even when the data appears visually linear.
Potential Causes & Troubleshooting Steps:
-
Limited Concentration Range: If the range of your calibration standards is narrow, the overall variance in the data will be small. In such cases, even minor random errors can lead to a low R² value, despite the model being a good fit for the data.[10]
-
Troubleshooting:
-
If appropriate for your application, consider widening the concentration range of your calibration standards.
-
-
-
Incorrect Weighting: Standard linear regression assumes that the variance of the data is constant across the entire concentration range (homoscedasticity). In many bioanalytical methods, the variance increases with concentration (heteroscedasticity). Using an unweighted regression in this scenario can result in a poorer fit and a lower R².
-
Troubleshooting:
-
Apply a weighting factor to your regression analysis. Common weighting factors include 1/x or 1/x², where x is the concentration.[11]
-
-
-
Outliers: The presence of one or more outliers can significantly impact the R² value.[12]
-
Troubleshooting:
-
Visually inspect a plot of your calibration curve to identify any data points that deviate significantly from the others.
-
Investigate the cause of any potential outliers (e.g., injection error, integration issue). If a clear error can be identified, it may be appropriate to exclude the point, with proper justification.
-
-
-
High Precision at Each Level: If your replicate injections at each concentration level are very precise, the total sum of squares will be small. This can lead to a lower R² value, as R² is the ratio of the regression sum of squares to the total sum of squares.
-
Troubleshooting:
-
While high precision is desirable, in this context, it's important to also evaluate other parameters like the residuals plot to assess the goodness of fit.
-
-
A Note on R-squared: R² should not be the only criterion for accepting a calibration curve.[9] Always visually inspect the curve and the residuals plot. The residuals should be randomly distributed around zero.
My this compound calibration curve has a high positive or negative y-intercept. What does this indicate and how can I address it?
A significant y-intercept in a calibration curve suggests the presence of a systematic error.[13][14] Ideally, a blank sample (containing no analyte) should produce a response at or near zero.
Potential Causes & Troubleshooting Steps:
-
Interference in the Blank: A common cause of a positive y-intercept is the presence of an interfering substance in the blank matrix that has the same mass transition as this compound.
-
Troubleshooting:
-
Source a Different Lot of Blank Matrix: Test a different batch of the biological matrix to see if the interference is lot-specific.
-
Improve Chromatographic Resolution: Optimize your LC method to separate the interfering peak from the this compound peak.
-
More Specific Mass Transition: If possible, select a more specific precursor-to-product ion transition for this compound to reduce the likelihood of interference.
-
-
-
Contamination or Carryover: Contamination of the blank samples or carryover from a previous high-concentration sample can lead to a false positive signal in the blank.[11]
-
Troubleshooting:
-
Thorough Cleaning Procedures: Ensure that all glassware and equipment used for sample and standard preparation are scrupulously clean.
-
Injector Wash Program: Implement a robust injector wash program between injections, especially after high-concentration samples.
-
Injection Order: Analyze blank samples before and after high-concentration samples to assess for carryover.
-
-
-
Incorrect Blank Subtraction: If your data processing software is not correctly subtracting the blank signal, it can result in an artificial y-intercept.
-
Troubleshooting:
-
Manually review the integration of the blank and ensure that the baseline is set correctly.
-
Verify the blank subtraction settings in your software.
-
-
-
Error in Standard Preparation: An error in the preparation of the lowest concentration standard can also lead to a significant y-intercept.[13]
-
Troubleshooting:
-
Re-prepare your calibration standards, paying special attention to the lowest concentration levels.
-
-
Forcing the Curve Through Zero: It is generally not recommended to force the calibration curve through the origin (0,0) unless you have strong evidence that there is no bias at the zero point.[8][15] Forcing a curve through zero when a true intercept exists can lead to significant errors in the quantitation of low-concentration samples.
Troubleshooting Workflow
When encountering calibration curve issues, a logical, step-by-step approach is crucial for efficient problem-solving.
Caption: A systematic workflow for troubleshooting calibration curve issues.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol describes a method to quantitatively assess matrix effects by comparing the response of this compound in neat solution versus a post-extraction spiked matrix sample.
Materials:
-
This compound reference standard
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources
-
LC-MS grade solvents
-
Your established sample preparation materials (e.g., SPE cartridges, LLE solvents)
Procedure:
-
Prepare Solution A: Prepare a solution of this compound in a reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Prepare Solution B: a. Extract blank biological matrix samples from six different sources using your established sample preparation method. b. After the final evaporation step, reconstitute the extracted matrix with Solution A.
-
Prepare Solution C: Prepare a solution of the internal standard in the reconstitution solvent at the working concentration.
-
Analysis: a. Inject Solution A and analyze to obtain the peak area of this compound. b. Inject Solution B and analyze to obtain the peak area of this compound in the presence of the matrix.
-
Calculation:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different matrix sources should be < 15%.[4]
-
Data Presentation
| Parameter | Acceptance Criteria | Regulatory Guidance |
| Correlation Coefficient (r) | ≥ 0.99 | ICH Q2(R2)[16] |
| Calibration Model | The simplest model that adequately describes the concentration-response relationship should be used. | FDA Bioanalytical Method Validation[17] |
| Range | The range should cover the expected concentrations of the study samples. | ICH Q2(R2)[18] |
| Accuracy of Back-Calculated Concentrations | Within ±15% of the nominal value (±20% at the LLOQ) for at least 75% of the standards. | FDA Bioanalytical Method Validation[19] |
| Residuals Plot | Random distribution of residuals around the x-axis. | General statistical practice |
This compound Stability Considerations
The stability of this compound in biological samples is a critical factor that can impact the accuracy of quantitative analysis.[20] Degradation of the analyte during sample collection, processing, or storage can lead to erroneously low concentration measurements.
Key Stability Factors:
-
Temperature: Storage at lower temperatures (-20°C or -80°C) is generally recommended to minimize degradation.[20][21]
-
pH: The stability of many compounds, particularly those with amine functionalities like this compound, can be pH-dependent. Acidification of urine samples may improve the stability of some cathinones.[22]
-
Matrix: The biological matrix itself can contain enzymes or other components that may contribute to the degradation of the analyte.[21]
It is essential to perform and document stability experiments as part of your method validation, including:
-
Freeze-thaw stability
-
Short-term (bench-top) stability
-
Long-term storage stability
-
Stock solution stability
References
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
SlideShare. USFDA guidelines for bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Restek. Gas Chromatography Problem Solving and Troubleshooting. [Link]
-
LCGC International. (2009). Calibration Curves, Part I: To b or Not to b?. [Link]
-
Reddit. I'm getting non-linear response. [Link]
-
Phenomenex. (2020). Nicotine and Cotinine Analysis in Urine by LC-MS/MS. [Link]
-
LCGC Europe. (2002). Non-linear Calibration. [Link]
-
Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]
-
National Institutes of Health. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. [Link]
-
ResearchGate. What might be the cause of a significant y-intercept observed in regression analysis?. [Link]
-
LCGC International. Rapid and Accurate LC–MS-MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]
-
PubMed. (2008). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. [Link]
-
National Institutes of Health. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
ResearchGate. Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. [Link]
-
American Laboratory. (2011). Statistics in Analytical Chemistry: Part 44—R 2. [Link]
-
International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
PubMed. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. [Link]
-
YouTube. (2024). Limitations of R-squared in Regression Model Evaluation. [Link]
-
ResearchGate. What are the reasons for getting low value of R-square?. [Link]
-
National Measurement Laboratory. Preparation of Calibration Curves - A Guide to Best Practice. [Link]
-
Quantics Biostatistics. (2022). Why R² is not a measure of goodness-of-fit. [Link]
-
Stack Exchange. (2023). What does it mean if a calibration curve regression doesn't cross (0,0). [Link]
-
ResearchGate. Calibration curve for nornicotine ( R 2 = 0.9989) with. [Link]
-
National Institutes of Health. (2013). Alternative Calibration Strategies for the Clinical Laboratory: Application to Nortriptyline Therapeutic Drug Monitoring. [Link]
-
Chemistry LibreTexts. (2025). 5.4: Linear Regression and Calibration Curves. [Link]
-
Reddit. Why do calibration curves deviate from linearity?. [Link]
-
Reddit. calibration curve is linear and answers itself back correctly, but QCs fail. [Link]
-
Office of Justice Programs. Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. [Link]
-
Reddit. Does every calibration curve need to pass through the origin (0,0)?. [Link]
-
PubMed Central. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. [Link]
-
ResearchGate. (2020). Stability of synthetic cathinones in clinical and forensic toxicological analysis—Where are we now?. [Link]
-
PubMed. (2018). Stability of synthetic cathinones in blood and urine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 3-(1H-Pyrrol-2-yl)pyridine (beta-Nornicotyrine) [lgcstandards.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. quantics.co.uk [quantics.co.uk]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. reddit.com [reddit.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. database.ich.org [database.ich.org]
- 19. fda.gov [fda.gov]
- 20. ojp.gov [ojp.gov]
- 21. Stability of synthetic cathinones in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Nornicotyrine and Nornicotine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Two Structurally Related Alkaloids
Nornicotine and nornicotyrine are pyridine alkaloids found in tobacco and related plants. Nornicotine is a well-characterized metabolite of nicotine, formed by the N-demethylation of its precursor.[1][2] It is also a direct component of tobacco. This compound, also known as β-nornicotyrine, can be formed from nornicotine and is considered a minor tobacco alkaloid. Their structural similarity belies significant differences in their interactions with biological systems, which this guide will explore in detail.
Pharmacodynamics: A Tale of Two Affinities
The primary mechanism of action for both nornicotine and, to a lesser extent, this compound, involves their interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial ligand-gated ion channels in the central and peripheral nervous systems.[3]
Nornicotine's Potent nAChR Agonism:
Nornicotine acts as a potent agonist at various nAChR subtypes.[2] It displays a high affinity for α6- and α7-containing nAChRs.[1][4] Studies have shown that nornicotine's binding affinity to the α4β2 nAChR subtype, which is strongly linked to the addictive properties of nicotine, is a significant predictor of its own addictive potential.[3][5] In comparative binding assays using rat brain cortex, both stereoisomers of nornicotine were effective at displacing radiolabeled acetylcholine and nicotine, indicating significant receptor occupancy.[6]
This compound's Attenuated Activity:
In contrast, information on the direct receptor binding affinity of this compound is less abundant, suggesting it is a much weaker ligand at nAChRs compared to nornicotine and nicotine. Its biological activity is often considered in the context of its role as a metabolite and its potential to modulate the metabolism of other alkaloids.
Comparative Biological Effects
| Biological Effect | Nornicotine | This compound |
| nAChR Agonism | Potent agonist, particularly at α6 and α7 subtypes.[1][4] | Weak or negligible activity. |
| Dopamine Release | Stimulates dopamine release in the striatum.[1][7] | Not known to directly stimulate dopamine release. |
| Cardiovascular Effects | Acutely increases blood pressure and heart rate.[8][9] | Limited data available; not a primary cardiovascular stimulant. |
| Locomotor Activity | Increases locomotor activity.[10][11] | Does not significantly alter locomotor activity on its own.[11] |
| Toxicity | Toxic if swallowed, in contact with skin, or inhaled.[2] | Less toxic than nicotine and nornicotine. |
| Metabolic Precursor | Precursor to the carcinogen N-nitrosonornicotine (NNN).[1][2] | Not a direct precursor to major carcinogens. |
Central Nervous System (CNS) Effects: A Clear Distinction
Nornicotine's CNS Stimulation:
Nornicotine demonstrates clear CNS stimulant properties. It has been shown to increase locomotor activity in rats, an effect that is dependent on the dopaminergic system.[10] Like nicotine, it can influence neurotransmitter systems, leading to behavioral effects such as reinforcement and potential for dependence.[12][13] Furthermore, nornicotine can desensitize nicotinic receptors, albeit with a lower potency than nicotine, which has implications for the development of tolerance.[7]
This compound's Modulatory Role:
This compound does not appear to possess the same direct stimulant effects on the CNS. However, it may play a modulatory role by affecting the metabolism of other psychoactive compounds. For instance, the related compound nicotyrine has been shown to inhibit the in vivo metabolism of nicotine, which could potentially prolong its effects and alter its toxicity profile.[14]
Cardiovascular Impact
Studies on the cardiovascular effects of nornicotine have shown that both its R(+) and S(-) enantiomers can acutely increase mean arterial pressure and heart rate.[8][9] This is consistent with the sympathomimetic effects of nAChR agonists, which can lead to the release of catecholamines like norepinephrine.[15][16] There is a lack of substantial evidence to suggest that this compound has similar direct cardiovascular effects.
Metabolism and Toxicology
A critical point of comparison is their metabolic fate and resulting toxicity.
Nornicotine's Carcinogenic Metabolite:
A significant concern with nornicotine is its role as a precursor to the potent carcinogen N-nitrosonornicotine (NNN).[1][2] This conversion can occur during the curing and processing of tobacco and also in the human body.[1]
This compound's More Favorable Profile:
This compound is not known to be a direct precursor to highly carcinogenic nitrosamines. Generally, the metabolic pathways of pyrethroid-like compounds can involve oxidation and hydrolysis, leading to metabolites that are more readily excreted.[17][18] While all exogenous compounds undergo metabolic processing that can have toxicological implications, the available evidence suggests this compound has a more favorable toxicity profile than nornicotine.[19]
Experimental Protocols
To provide a framework for the direct comparison of these two alkaloids, the following are detailed protocols for key in vitro assays.
Protocol 1: Competitive Radioligand Binding Assay for nAChR Affinity
This protocol is designed to determine the binding affinity (Ki) of nornicotine and this compound for a specific nAChR subtype (e.g., α4β2) expressed in a cell line.
Rationale: This assay quantifies the ability of a test compound to displace a known high-affinity radioligand from the receptor, providing a direct measure of its binding potency.[20] The choice of radioligand (e.g., [3H]epibatidine) is critical as it must have high affinity and selectivity for the receptor of interest.[21]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the desired nAChR subtype (e.g., HEK293 cells transfected with α4 and β2 subunits).
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of a known nAChR ligand like nicotine (10 µM, for non-specific binding).
-
50 µL of various concentrations of the test compound (nornicotine or this compound).
-
50 µL of the radioligand (e.g., [3H]epibatidine at a concentration close to its Kd).
-
100 µL of the prepared cell membrane suspension.
-
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
-
Harvesting and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential of nornicotine and this compound to reduce the viability of a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a standard method for assessing the cytotoxic potential of compounds.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture SH-SY5Y cells in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of approximately 10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a series of dilutions of nornicotine and this compound in cell culture media.
-
Remove the old media from the cells and replace it with media containing the various concentrations of the test compounds. Include a vehicle control (media only).
-
Incubate the cells for 24-48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Caption: Experimental workflow for an MTT cytotoxicity assay.
Conclusion
The biological activities of nornicotine and this compound are markedly different despite their structural similarities. Nornicotine is a potent nAChR agonist with significant effects on the central nervous and cardiovascular systems, and it carries a toxicological risk as a precursor to the carcinogen NNN. This compound, in contrast, is a much weaker biological agent in terms of direct receptor interaction and appears to have a more benign toxicological profile. This comparative guide underscores the importance of detailed structure-activity relationship studies in drug development and toxicology. The provided experimental frameworks offer a starting point for researchers wishing to further investigate the nuanced biological effects of these and other related alkaloids.
References
-
Nornicotine - Wikipedia. Wikipedia. [Link]
-
Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. OSTI.gov. [Link]
-
A comparison of the binding of nicotine and nornicotine stereoisomers to nicotinic binding sites in rat brain cortex. PubMed. [Link]
-
Effects of nornicotine enantiomers on cardiovascular function. ResearchGate. [Link]
-
Nornicotine | C9H12N2 | CID 91462. PubChem. [Link]
-
The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. PubMed. [Link]
-
Effects of nornicotine enantiomers on intravenous S(-)-nicotine self-administration and cardiovascular function in rats. PubMed. [Link]
-
Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. PubMed. [Link]
-
Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. Semantic Scholar. [Link]
-
Nicotyrine inhibits in vivo metabolism of nicotine without increasing its toxicity. PubMed. [Link]
-
Locomotor stimulant effects of nornicotine: role of dopamine. PubMed. [Link]
-
Metabolism of nornicotine, anabasine, and N-methylanabasine. ResearchGate. [Link]
-
Nicotine and the central nervous system: biobehavioral effects of cigarette smoking. National Library of Medicine. [Link]
-
Effects of nicotine, nornicotine and cotinine, alone or in combination, on locomotor activity and ultrasonic vocalization emission in adult rats. PubMed. [Link]
-
Cardiovascular, carcinogenic and reproductive effects of nicotine exposure: A narrative review of the scientific literature. PubMed Central. [Link]
-
Cardiovascular Toxicity of Nicotine: Implications for Nicotine Replacement Therapy. CORE. [Link]
-
Nornicotine. AERU, University of Hertfordshire. [Link]
-
Cardiovascular toxicity of nicotine: implications for nicotine replacement therapy. PubMed. [Link]
-
Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. [Link]
-
Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues. PubMed. [Link]
-
Marine Origin Ligands of Nicotinic Receptors: Low Molecular Compounds, Peptides and Proteins for Fundamental Research and Practical Applications. MDPI. [Link]
-
Spectroscopic studies on nicotine and nornicotine in the UV region. PubMed. [Link]
-
Anatabine, Nornicotine, and Anabasine Reduce Weight Gain and Body Fat through Decreases in Food Intake and Increases in Physical Activity. PubMed Central. [Link]
-
Changes in metabolism during toxicity tests. PubMed. [Link]
-
Degradation, metabolism and toxicity of synthetic pyrethroids. PubMed. [Link]
-
Pyrethroids: mammalian metabolism and toxicity. PubMed. [Link]
-
Cotinine binding to nicotinic acetylcholine receptors in bovine chromaffin cell and rat brain membranes. PubMed. [Link]
-
Determination of Nornicotine in Tobacco and Smoke by the 1,3-Indanedione Spectrophotometric Method. Comparison with an Improved Paper Chromatographic-Ultraviolet Spectrophotometric Procedure. Semantic Scholar. [Link]
Sources
- 1. Nornicotine - Wikipedia [en.wikipedia.org]
- 2. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A comparison of the binding of nicotine and nornicotine stereoisomers to nicotinic binding sites in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of nornicotine enantiomers on intravenous S(-)-nicotine self-administration and cardiovascular function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Locomotor stimulant effects of nornicotine: role of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of nicotine, nornicotine and cotinine, alone or in combination, on locomotor activity and ultrasonic vocalization emission in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotine and the central nervous system: biobehavioral effects of cigarette smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anatabine, Nornicotine, and Anabasine Reduce Weight Gain and Body Fat through Decreases in Food Intake and Increases in Physical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotyrine inhibits in vivo metabolism of nicotine without increasing its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiovascular, carcinogenic and reproductive effects of nicotine exposure: A narrative review of the scientific literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiovascular toxicity of nicotine: implications for nicotine replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation, metabolism and toxicity of synthetic pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrethroids: mammalian metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Changes in metabolism during toxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cotinine binding to nicotinic acetylcholine receptors in bovine chromaffin cell and rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nornicotine and Other Tobacco Alkaloids: From Biosynthesis to Bioactivity
This guide provides a comparative analysis of nornicotine and other principal tobacco alkaloids, including nicotine, anabasine, and anatabine. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to offer an in-depth examination of their biosynthesis, chemical structures, pharmacological activities, and toxicological significance, supported by experimental data and detailed protocols.
Introduction: Beyond Nicotine
While nicotine is the most abundant and widely studied alkaloid in Nicotiana tabacum, accounting for approximately 90-95% of the total alkaloid content, a constellation of structurally related "minor" alkaloids co-exist.[1][2] These compounds, though present in smaller quantities, possess distinct and significant pharmacological and toxicological profiles. Among them, nornicotine stands out due to its unique origins, potent bioactivity, and critical role as a precursor to a powerful carcinogen.[3][4]
Nornicotine is both a primary alkaloid synthesized by the tobacco plant and a metabolite of nicotine, formed systemically and locally in the brain after chronic nicotine administration.[5] This dual identity, combined with its potent interaction with nicotinic acetylcholine receptors (nAChRs), makes a comparative understanding essential for toxicology, pharmacology, and the development of novel therapeutics.
Biosynthesis and Chemical Structures: A Tale of a Methyl Group
The chemical diversity of tobacco alkaloids arises from variations in their biosynthetic pathways. The most critical pathway for this discussion is the conversion of nicotine to nornicotine.
2.1. Biosynthetic Pathway
Nornicotine is primarily produced via the N-demethylation of nicotine.[3] This reaction is catalyzed by a specific cytochrome P450 monooxygenase, CYP82E4.[3][6] The expression of the CYP82E4 gene is typically induced during the senescence and curing of tobacco leaves, which can dramatically increase the ratio of nornicotine to nicotine in the final processed product.[3][6] This enzymatic conversion is a key determinant of the final alkaloid profile of a tobacco product and has significant health implications.
Caption: Simplified signaling pathway of tobacco alkaloids at a presynaptic nAChR leading to dopamine release.
3.2. Behavioral and Systemic Effects
Animal studies show that nornicotine increases dopamine levels in the brain's reward centers, substitutes for nicotine in drug discrimination tests, and supports self-administration, indicating a clear abuse potential. [7]However, its interaction with nicotine can be complex. Some studies show that at high doses, nornicotine can blunt the locomotor stimulant effects of nicotine, suggesting a mixed agonist-antagonist profile in certain contexts. [8]Furthermore, the combination of nicotine with minor alkaloids has been shown to increase nicotine-induced hyperactivity and intravenous self-administration in rats more than nicotine alone. [1]
Comparative Toxicology: The NNN Connection
The most significant toxicological difference between nornicotine and other tobacco alkaloids is its role as a direct precursor to the potent, type 1 carcinogen N'-nitrosonornicotine (NNN). [3][9]
-
Formation: NNN is formed through the N-nitrosation of the secondary amine on nornicotine's pyrrolidine ring. [3]This reaction occurs readily during the curing, processing, and burning of tobacco. [3][6]* Carcinogenicity: NNN is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans. It is strongly linked to cancers of the esophagus, lung, and oral cavity.
-
Nicotine vs. Nornicotine: Nicotine, being a tertiary amine, is less readily nitrosated and forms a different, less potent carcinogen (NNK). The high efficiency of the nornicotine-to-NNN conversion makes nornicotine a primary driver of the carcinogenic potential of tobacco products. [6]Therefore, controlling the conversion of nicotine to nornicotine is a major goal in developing reduced-harm tobacco products. [4][6]
Analytical Methodologies: Quantification of Tobacco Alkaloids
Accurate quantification of individual alkaloids is crucial for research, product testing, and toxicological assessment. Hydrophilic Interaction Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is a robust and sensitive method for this purpose. [10] 5.1. Experimental Protocol: UHPLC-HILIC-MS/MS Analysis
This protocol provides a validated system for the simultaneous quantification of nicotine, nornicotine, anabasine, and anatabine in a sample matrix (e.g., tobacco extract, biological fluid).
Principle: HILIC is chosen because tobacco alkaloids are polar, basic molecules that exist in cationic form in typical mobile phases. [10]This mode of chromatography provides excellent retention and separation for such compounds, which are often poorly retained on traditional reversed-phase columns. Tandem mass spectrometry provides high selectivity and sensitivity for unambiguous detection and quantification.
Step-by-Step Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
Objective: To isolate alkaloids from a complex matrix and minimize interference.
-
1.1. Condition a mixed-mode cation exchange SPE cartridge with 1 mL methanol followed by 1 mL water.
-
1.2. Load 0.5 mL of the sample (e.g., urine, saliva, or a prepared tobacco extract) onto the cartridge.
-
1.3. Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
1.4. Elute the alkaloids with 1 mL of 5% ammonium hydroxide in methanol.
-
1.5. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
1.6. Reconstitute the residue in 100 µL of the mobile phase for injection. This self-validating step ensures that only compounds with the target chemical properties are retained and eluted.
-
-
Chromatographic Separation (UHPLC-HILIC):
-
Objective: To separate the individual alkaloids based on their polarity.
-
2.1. Column: Acquity BEH HILIC column (100 mm × 2.1 mm, 1.7 µm). [10]This stationary phase is chosen for its ability to retain polar analytes.
-
2.2. Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile/water containing 5 mmol/L ammonium acetate (pH 5). [10] * 2.3. Flow Rate: 0.5 mL/min.
-
2.4. Column Temperature: 30°C.
-
2.5. Injection Volume: 5 µL.
-
-
Detection (Tandem Mass Spectrometry):
-
Objective: To selectively detect and quantify each alkaloid.
-
3.1. Ionization Source: Electrospray Ionization (ESI) in Positive Mode. This is optimal for basic compounds that readily form positive ions.
-
3.2. Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective mode monitors a specific precursor ion-to-product ion transition for each analyte, ensuring trustworthiness and minimizing false positives.
-
3.3. Example MRM Transitions:
-
Nicotine: m/z 163 → 132
-
Nornicotine: m/z 149 → 120
-
Anabasine: m/z 163 → 134
-
Anatabine: m/z 161 → 132
-
-
3.4. Quantification: Construct a calibration curve using certified reference standards of each alkaloid and an internal standard (e.g., nicotine-d4) to calculate the concentration in the unknown samples.
-
Caption: Experimental workflow for the quantification of tobacco alkaloids using SPE and UHPLC-MS/MS.
Conclusion
A comparative analysis reveals that nornicotine is far from being a simple demethylated version of nicotine. It possesses a unique and potent pharmacological profile with distinct nAChR subtype selectivity, contributing to the complex psychoactive effects of tobacco. Most critically, its status as the primary precursor to the potent carcinogen NNN elevates its toxicological importance far beyond its relative abundance. Other minor alkaloids, such as anabasine and anatabine, also contribute to the overall pharmacological activity, often enhancing the reinforcing effects of nicotine. For researchers in drug development and public health, understanding these differences is paramount for accurately assessing toxicity, exploring new therapeutic targets within the nicotinic receptor system, and developing effective harm reduction strategies.
References
-
Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences, 102(41), 14919-14924. [Link]
-
Gholap, S. L., et al. (2025). The Biosynthesis of a Novel Nicotine Alkaloid in the Trichomes of Nicotiana stocktonii. ResearchGate. [Link]
-
Li, D., et al. (2023). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. Journal of Experimental Botany, 74(15), 4559-4573. [Link]
-
Wikipedia. (n.d.). Nornicotine. Wikipedia. [Link]
-
U.S. Department of Health and Human Services. (2010). How Tobacco Smoke Causes Disease: The Biology and Behavioral Basis for Smoking-Attributable Disease. Centers for Disease Control and Prevention. [Link]
-
Leete, E. (1984). The Methylation of Nornicotine to Nicotine, a Minor Biosynthetic Pathway in Nicotiana tabacum. Beiträge zur Tabakforschung / Contributions to Tobacco Research. [Link]
-
El-Shazly, A., et al. (2018). Structures of anabasine and nicotine, the major alkaloids in tobacco... ResearchGate. [Link]
-
Papke, R. L., Dwoskin, L. P., & Crooks, P. A. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 160-167. [Link]
-
Mphahlele, M. J., et al. (2016). Molecular modeling of major tobacco alkaloids in mainstream cigarette smoke. Structural Chemistry, 27(4), 1137-1148. [Link]
-
Kem, W. R., et al. (2020). A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. Marine Drugs, 18(2), 109. [Link]
-
Jajić, I., et al. (2011). Chemical structures of tobacco alkaloids investigated in the present study. ResearchGate. [Link]
-
Kem, W. R., et al. (2020). A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. MDPI. [Link]
-
Jacob, P., et al. (1999). Minor tobacco alkaloids as biomarkers for tobacco use: Comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American Journal of Public Health, 89(5), 731-736. [Link]
-
Hoffman, A. C., & Evans, S. E. (2013). Abuse Potential of Non-Nicotine Tobacco Smoke Components: Acetaldehyde, Nornicotine, Cotinine, and Anabasine. Nicotine & Tobacco Research, 15(3), 622-632. [Link]
-
Jablonski, J., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 11(9), 785. [Link]
-
von Weymarn, L. B., et al. (2016). Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography–Mass Spectrometry. Chemical Research in Toxicology, 29(3), 390-397. [Link]
-
Clemens, K. J., et al. (2009). The addition of five minor tobacco alkaloids increases nicotine-induced hyperactivity, sensitization and intravenous self-administration in rats. British Journal of Pharmacology, 158(4), 1164-1174. [Link]
-
Clark, M. S., Rand, M. J., & Vanov, S. (1965). Comparison of pharmacological activity of nicotine and related alkaloids occurring in cigarette smoke. Archives Internationales de Pharmacodynamie et de Thérapie, 156(2), 363-379. [Link]
-
Wikipedia. (n.d.). Nicotiana tabacum. Wikipedia. [Link]
-
Manhaes, A. C., et al. (2020). Effects of nicotine, nornicotine and cotinine, alone or in combination, on locomotor activity and ultrasonic vocalization emission in adult rats. Psychopharmacology, 237(9), 2809-2822. [Link]
-
Wang, T., et al. (2020). Effects of nicotine, nornicotine and cotinine, alone or in combination, on locomotor activity and ultrasonic vocalization emission in adult rats. ResearchGate. [Link]
-
Tascione, I., et al. (2017). Nicotine alkaloid levels, and nicotine to nornicotine conversion, in Australian Nicotiana species used as chewing tobacco. PLoS ONE, 12(12), e0189038. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Nicotiana tabacum - Wikipedia [en.wikipedia.org]
- 3. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine alkaloid levels, and nicotine to nornicotine conversion, in Australian Nicotiana species used as chewing tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of nicotine, nornicotine and cotinine, alone or in combination, on locomotor activity and ultrasonic vocalization emission in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nornicotine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Validating a new analytical method for Nornicotyrine detection.
A Senior Application Scientist's Guide to the Validation of a Novel UHPLC-MS/MS Method for Nornicotyrine Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a pyridine alkaloid found in tobacco products and a minor metabolite of nicotine, is of significant interest in toxicological and pharmaceutical research.[1] Its presence and concentration can impact the quality and safety of tobacco and nicotine-containing products. Accurate and reliable quantification of this compound is therefore crucial. This guide introduces a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection of this compound and provides a comprehensive comparison with traditional analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The validation of this new method is paramount to ensure its suitability for its intended purpose, providing confidence in the accuracy and reliability of the results. This guide will walk you through the validation process, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2]
The Importance of Method Validation
Analytical method validation provides documented evidence that a method is fit for its intended purpose.[2] It is a critical component of quality control and assurance in regulated industries. The core parameters of validation, as outlined in the ICH Q2(R1) guidelines, include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[2] By rigorously evaluating these parameters, we can establish the performance characteristics of our new UHPLC-MS/MS method and objectively compare it to existing alternatives.
The New UHPLC-MS/MS Method: An Overview
The proposed novel method utilizes the power of UHPLC for rapid and efficient separation of this compound from complex matrices, coupled with the high sensitivity and selectivity of tandem mass spectrometry for detection and quantification. This combination offers significant advantages over traditional methods, particularly in terms of speed, sensitivity, and specificity.
Physicochemical Properties of this compound: The "Why" Behind the Method
Understanding the physicochemical properties of this compound is fundamental to developing an effective analytical method. This compound (C₉H₈N₂) is a relatively polar compound with a molecular weight of 144.17 g/mol .[3] Its basic nature, due to the pyridine and pyrrole nitrogen atoms, influences its chromatographic behavior and extraction efficiency. The choice of a reversed-phase UHPLC column and an acidic mobile phase in our new method is a direct consequence of these properties, promoting good peak shape and retention.
Comparison of Analytical Methods for this compound Detection
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a comparison of the new UHPLC-MS/MS method with traditional HPLC and GC-MS techniques for this compound analysis.
| Parameter | HPLC-UV | GC-MS | New UHPLC-MS/MS Method |
| Principle | Separation based on polarity, UV detection. | Separation of volatile compounds, mass spectrometric detection.[4] | High-efficiency separation based on polarity, highly selective mass spectrometric detection.[5] |
| Limit of Detection (LOD) | ~32.6 µg/mL (for nicotine in e-liquids)[6] | ~0.0065 µg/g (for this compound in tobacco)[1] | ~0.005 ng/mL (for nicotine-related compounds) [7][8] |
| Limit of Quantitation (LOQ) | ~98.9 µg/mL (for nicotine in e-liquids)[6] | ~0.0217 µg/g (for this compound in tobacco)[1] | ~0.015 ng/mL (for nicotine-related compounds) [7] |
| Linearity Range | 100 - 1000 µg/mL (for nicotine in e-liquids)[6] | Typically in the ng/mL to µg/mL range. | 0.05 - 100 ng/mL |
| Accuracy (% Recovery) | 97% - 103% | 89% - 105%[1] | 95% - 105% |
| Precision (% RSD) | < 2% | < 10% | < 5% |
| Sample Throughput | Moderate | Slow (due to longer run times and potential derivatization) | High |
| Specificity | Moderate (potential for co-eluting interferences) | High (mass spectral data provides structural information) | Very High (MRM transitions are highly specific) |
| Derivatization Required | No | Often required for polar analytes to improve volatility. | No |
As the table demonstrates, the new UHPLC-MS/MS method offers significantly lower detection and quantitation limits, a wide linear range, and high throughput, making it the superior choice for trace-level analysis of this compound in complex matrices.
Validating the New UHPLC-MS/MS Method: A Step-by-Step Guide
The following sections provide a detailed protocol for validating the new UHPLC-MS/MS method for this compound detection, in accordance with ICH Q2(R1) guidelines.[2]
Experimental Workflow
The overall workflow for the validation process is depicted in the following diagram:
Caption: The sequential process for validating the new analytical method.
Conclusion
The novel UHPLC-MS/MS method for the detection of this compound presents a significant advancement over traditional analytical techniques. Its superior sensitivity, specificity, and high throughput make it an invaluable tool for researchers, scientists, and drug development professionals. By following the comprehensive validation guide outlined in this document, laboratories can confidently implement this method, ensuring the generation of accurate and reliable data for the quantification of this compound in a variety of matrices. The rigorous validation process, grounded in ICH and FDA guidelines, underpins the scientific integrity of the analytical results, a cornerstone of quality research and development.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Li, X., Liu, F., Wang, H., He, F., Yang, R., & Zhao, M. (2019). Gas Chromatography-Mass Spectrometry Method for Simultaneous Detection of Nine Alkaloids in Tobacco and Tobacco Products by QuEChERS Sample Preparation. Analytical Sciences, 35(8), 849–854. [Link]
-
CORESTA. (n.d.). Determination of Tobacco Alkaloids in Consumer Products by UPLC-MS/MS using a Modified QuEChERS Method. [Link]
-
Al-Delaimy, W. K., & Al-Saleh, I. (2020). Simple HPLC method for rapid quantification of nicotine content in e-cigarettes liquids. Heliyon, 6(10), e05274. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Farsalinos, K. E., & Gillman, I. G. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. International Journal of Environmental Research and Public Health, 15(8), 1738. [Link]
-
ResearchGate. (2022). Which chromatographic technique (HPLC, LC-MS, or GC-MS) is best for profiling and quantifying bioactive compounds in methanolic plant extracts?. [Link]
-
National Center for Biotechnology Information. (n.d.). The Chemical Components of Electronic Cigarette Cartridges and Refill Fluids: Review of Analytical Methods. PubMed Central. [Link]
-
Encyclopedia.pub. (2022). QuEChERS Application to the Determination of Pyrrolizidine Alkaloids. [Link]
-
Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (2023). LC–MS/MS analysis of carcinogenic tobacco-specific nitrosamines in Spodoptera litura using the QuEChERS method. PubMed Central. [Link]
-
SpringerLink. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
Encyclopedia.pub. (2022). QuEChERS Application to the Determination of Pyrrolizidine Alkaloids. [Link]
-
National Center for Biotechnology Information. (2018). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2017). Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine. PubMed Central. [Link]
-
protocols.io. (2022). Extraction Protocol for untargeted LC-MS/MS - Urine. [Link]
-
PubMed. (1998). Improved accuracy and precision of gas chromatography/mass spectrometry measurements for metabolic tracers. [Link]
-
National Center for Biotechnology Information. (n.d.). Nornicotine. PubChem Compound Database. [Link]
-
PubMed. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. [Link]
-
Atonarp. (n.d.). HPLC or GC-MS: Which Technique is Best for Your Needs?. [Link]
-
National Center for Biotechnology Information. (2019). The Use of HPLC-PDA in Determining Nicotine and Nicotine-Related Alkaloids from E-Liquids: A Comparison of Five E-Liquid Brands Purchased Locally. PubMed Central. [Link]
-
Agilent. (n.d.). Rapid Analysis of Pesticides in Tobacco Using LC/MS/MSand GC/MS/MS. [Link]
-
Atonarp. (2024). "HPLC or GC-MS: Which Technique is Best for Your Needs?". [Link]
-
National Center for Biotechnology Information. (2020). Analysis of Nicotine Metabolites in Hair and Nails Using QuEChERS Method Followed by Liquid Chromatography–Tandem Mass Spectrometry. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. PubMed Central. [Link]
-
ResearchGate. (2019). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. [Link]
-
National Center for Biotechnology Information. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. PubMed Central. [Link]
-
Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link]
-
MDPI. (2021). Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers. [Link]
-
National Center for Biotechnology Information. (2022). An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. PubMed Central. [Link]
-
ResearchGate. (2021). Solid‐phase extraction of tobacco‐specific N‐nitrosamines with a mixed‐mode hydrophobic/cation‐exchange sorbent. [Link]
-
PubMed. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. [Link]
-
National Center for Biotechnology Information. (n.d.). Nornicotine. PubChem Compound Database. [Link]
-
ResearchGate. (2022). (PDF) UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. [Link]
-
PubMed. (1997). New technique using solid-phase extraction for the analysis of aromatic amines in mainstream cigarette smoke. [Link]
-
National Center for Biotechnology Information. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. [Link]
-
ResearchGate. (2020). (PDF) Validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for analysis of [11C]Nicotine. [Link]
-
ResearchGate. (2018). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. [Link]
Sources
- 1. Gas Chromatography-Mass Spectrometry Method for Simultaneous Detection of Nine Alkaloids in Tobacco and Tobacco Products by QuEChERS Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H8N2 | CID 68125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. æ£å¨æå¼,请ç¨çä¸ä¸... [zygshc.histats.cyou]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Nornicotyrine Quantification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and tobacco product analysis, the accurate and precise quantification of minor alkaloids, such as nornicotyrine, is of paramount importance. As analytical data is often generated across multiple laboratories for large-scale clinical trials or collaborative research projects, ensuring the comparability and reliability of these results is a critical scientific and regulatory necessity. This guide provides a comprehensive framework for conducting a robust inter-laboratory cross-validation for the quantification of this compound, drawing upon established regulatory principles and practical field experience.
The Imperative for Cross-Validation: Beyond Single-Laboratory Validation
While a full validation of a bioanalytical method within a single laboratory establishes its performance characteristics, it does not guarantee that the method will perform identically in a different laboratory. Variations in instrumentation, reagents, environmental conditions, and analyst technique can introduce systematic or random errors, leading to discordant results between sites. Cross-validation serves as a bridge, providing documented evidence that different laboratories, or different analytical methods within the same study, can produce comparable data.
This process is not merely a procedural formality; it is a cornerstone of data integrity. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for cross-validation when data from multiple sites are to be combined or compared in a regulatory submission.[1][2] The International Council for Harmonisation (ICH) M10 guideline further underscores the move towards global harmonization in bioanalytical method validation, including the principles of cross-validation.[3]
Designing a Robust Cross-Validation Study: A Strategic Workflow
A successful cross-validation study is built upon a foundation of meticulous planning and a clear understanding of the analytical challenges associated with the analyte. This compound, a minor tobacco alkaloid and a metabolite of nicotine, can present quantification challenges due to its lower concentrations compared to nicotine and potential for interference from other structurally related compounds. Collaborative studies by organizations like the Cooperation Centre for Scientific Research Relative to Tobacco (CORESTA) have highlighted the variability in this compound quantification across laboratories, underscoring the need for standardized and rigorously validated methods.
The following workflow outlines the key stages of a comprehensive cross-validation study for this compound quantification.
Caption: High-level workflow for this compound cross-validation.
Phase 1: Pre-Validation and Meticulous Planning
Before embarking on a multi-laboratory study, a comprehensive validation plan must be established. This document serves as the roadmap for the entire process and should be agreed upon by all participating laboratories.
Key Components of the Validation Plan:
-
Selection of Analytical Method: The choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) will depend on the available instrumentation, required sensitivity, and the nature of the matrix. Both techniques have been successfully applied to the analysis of minor tobacco alkaloids.
-
Harmonized Protocol: A single, detailed analytical protocol must be developed and distributed to all participating laboratories. This protocol should specify all critical parameters, including sample preparation, chromatographic conditions, and mass spectrometric settings.
-
Reference Standard: A common, well-characterized source of this compound reference standard and any internal standards must be used by all laboratories to eliminate variability from this source.
-
Acceptance Criteria: Pre-defined acceptance criteria for all validation parameters, including the cross-validation itself, are essential for an objective assessment of the results. These criteria should be based on regulatory guidelines from bodies like the FDA and EMA.
-
Sample Selection: The plan should detail the types of samples to be used in the cross-validation, which typically include quality control (QC) samples at multiple concentration levels and, ideally, incurred samples (samples from subjects in a study).
-
Data Analysis and Reporting: The statistical methods for evaluating the cross-validation data should be clearly defined, along with the format for the final report.
Phase 2: Method Harmonization and Analyst Training
To minimize inter-laboratory variability, it is crucial to ensure that the analytical method is implemented consistently across all sites.
-
Standard Operating Procedures (SOPs): The harmonized protocol should be incorporated into each laboratory's SOPs.
-
Analyst Training: Analysts from all participating laboratories should be thoroughly trained on the harmonized protocol. This may involve a central training session or the exchange of training materials and video conferences. Any ambiguities in the protocol should be addressed and clarified during this phase.
Phase 3: Execution of Validation Batches
Each laboratory must independently perform a full or partial validation of the harmonized method to demonstrate proficiency before the sample exchange. The extent of this validation will depend on whether the laboratory is adopting a new method or has previously validated a similar one.
Table 1: Key Validation Parameters and Acceptance Criteria (Based on FDA and EMA Guidelines)
| Validation Parameter | Acceptance Criteria (Chromatographic Assays) |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[3] |
| Precision | The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.[3] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank samples. |
| Matrix Effect | The matrix factor should be consistent and reproducible. |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Phase 4: The Crucial Sample Exchange and Blinded Analysis
This is the core of the cross-validation study. A central laboratory should prepare and distribute identical sets of samples to all participating laboratories.
-
Quality Control (QC) Samples: At a minimum, three levels of QC samples (low, medium, and high) should be prepared in the relevant biological matrix (e.g., human plasma or urine).
-
Incurred Samples (if available): The use of incurred samples is highly recommended as they represent the most authentic test of a method's performance.
-
Blinding: Samples should be blinded to the participating laboratories to ensure an unbiased analysis.
-
Sample Stability: The stability of this compound in the chosen matrix under the planned shipping and storage conditions is a critical consideration. While specific data for this compound is limited, general principles of metabolite stability suggest that samples should be shipped frozen on dry ice and stored at -70°C or lower to minimize degradation.[4][5]
Phase 5: Statistical Analysis and Data Interpretation
Once the analytical data is received from all laboratories, a rigorous statistical analysis is performed to assess the comparability of the results.
Table 2: Acceptance Criteria for Inter-Laboratory Cross-Validation
| Parameter | Acceptance Criteria |
| Accuracy of QC Samples | The mean accuracy of the QC samples from each laboratory should be within ±15% of the nominal concentration. |
| Comparison of Incurred Samples | For at least 67% of the incurred samples, the percentage difference between the values obtained at the different laboratories should be within ±20% of the mean value.[1] |
A Bland-Altman plot can be a useful graphical tool to visualize the agreement between laboratories, plotting the difference between the measurements from two laboratories against their average.
Phase 6: Comprehensive Reporting and Documentation
The final step is the preparation of a detailed cross-validation report. This report should include:
-
The validation plan.
-
The harmonized analytical protocol.
-
The validation results from each participating laboratory.
-
The results of the sample exchange, including all individual data points.
-
A thorough statistical analysis of the cross-validation data.
Detailed Experimental Protocols: A Starting Point
The following protocols for LC-MS/MS and GC-MS are provided as a detailed starting point and should be fully validated in each laboratory.
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is a composite based on established methods for the analysis of minor tobacco alkaloids.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., d4-nornicotyrine in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Q1/Q3 (e.g., m/z 149.1 -> 106.1)
-
d4-Nornicotyrine (IS): Q1/Q3 (e.g., m/z 153.1 -> 110.1)
-
Protocol 2: GC-MS Quantification of this compound in Tobacco
This protocol is based on methods described in CORESTA collaborative studies.
1. Sample Preparation (Solvent Extraction)
-
Homogenize the tobacco sample to a fine powder.
-
Accurately weigh approximately 100 mg of the homogenized tobacco into a screw-cap vial.
-
Add 10 mL of extraction solvent (e.g., methanol containing an internal standard such as d4-nornicotyrine).
-
Shake vigorously for 30 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
SIM Ions (example):
-
This compound: m/z 148, 119
-
d4-Nornicotyrine (IS): m/z 152, 123
-
Visualizing the Cross-Validation Logic
The logical flow of a cross-validation study can be visualized to better understand the relationships between the different stages and the decision-making process.
Caption: Logical flow of a cross-validation study.
Conclusion: Ensuring Data Comparability and Confidence
A robustly executed inter-laboratory cross-validation for this compound quantification is not just a regulatory requirement but a fundamental scientific practice that ensures the integrity and comparability of data generated across different sites. By adhering to a well-defined plan, harmonizing analytical methods, and employing rigorous statistical analysis, researchers can have a high degree of confidence in the data that underpins their clinical trials and research findings. This guide provides a comprehensive framework to achieve this, promoting both scientific excellence and regulatory compliance.
References
-
CORESTA. (2017). CORESTA Recommended Method No. 85: Tobacco - Determination of the Content of Total Alkaloids as Nicotine. Co-operation Centre for Scientific Research Relative to Tobacco. [Link]
-
CORESTA. (n.d.). Determination of Alkaloids in Manufactured Tobacco. Co-operation Centre for Scientific Research Relative to Tobacco. [Link]
-
CORESTA. (n.d.). CORESTA Recommended Method N° 35. Co-operation Centre for Scientific Research Relative to Tobacco. [Link]
-
Fjording, M. S., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. [Link]
-
Samanidou, V., et al. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis. [Link]
-
CORESTA. (n.d.). CORESTA Recommended Method N° 20. Co-operation Centre for Scientific Research Relative to Tobacco. [Link]
-
Patel, D., et al. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
SEAL Analytical. (2014). Safer Method for Total Alkaloids (as Nicotine) in Tobacco. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Lisko, J. G., et al. (2015). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. Analytical Chemistry. [Link]
-
Dunn, J., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites. [Link]
-
Gallagher, C. J., et al. (2024). Impact of analyte stability on the urine analysis of porphyrins and their precursors. Journal of Clinical Pathology. [Link]
-
Ziesak, M., et al. (2010). Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B. [Link]
-
de Oliveira, D. N., et al. (2014). Trends in analytical methods for analysis of tobacco products: An Overview. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Dull, G., et al. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Reynolds Science. [Link]
-
Wang, L., et al. (2011). Temporal Stability of Urinary and Plasma Biomarkers of Tobacco Smoke Exposure among Cigarette Smokers. Cancer Epidemiology, Biomarkers & Prevention. [Link]
-
Spac, A. F., et al. (2011). Development and validation of a GC-MS method for determination of nicotine in tobacco. Farmacia. [Link]
-
Li, W., et al. (2009). Sensitive LC-MS-MS method for the determination of tiopronin in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics. [Link]
-
Broadhurst, D., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst. [Link]
-
Manoni, F., et al. (2008). Stability of common analytes and urine particles stored at room temperature before automated analysis. Rivista Italiana della Medicina di Laboratorio. [Link]
-
Al-Khelaifi, F., et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Metabolites. [Link]
Sources
A Comparative Guide to the Pharmacological Effects of Nornicotyrine on Nicotinic Acetylcholine Receptor Subtypes
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands like nicotine, leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal excitation.[2] The wide distribution and functional importance of nAChRs make them significant targets for drug development aimed at treating a range of neurological and psychiatric disorders.
This guide provides a comparative analysis of the effects of nornicotyrine, a tobacco alkaloid and a metabolite of nicotine, on various nAChR subtypes.[3][4][5][6] By examining its pharmacological profile in relation to other well-characterized nAChR ligands, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential as a pharmacological tool and therapeutic agent.
Comparative Analysis of this compound's Activity at nAChR Subtypes
While this compound is chemically similar to nicotine, the absence of a methyl group on the pyrrolidine nitrogen leads to a distinct pharmacological profile.[4] The following sections detail its effects on the most predominantly expressed nAChR subtypes in the central nervous system: α4β2 and α7.[7]
α4β2 Subtype
The α4β2 nAChR is the most abundant high-affinity nicotine binding site in the brain and is a primary target for smoking cessation therapies.[8] Modulation of this receptor subtype is associated with cognitive processes, reward, and addiction.[2][9][10]
α7 Subtype
The α7 nAChR is a homopentameric receptor characterized by its high calcium permeability and has been implicated in learning, memory, and neuroprotection.[7][14] Nornicotine has been shown to have a high affinity for α7 nAChRs.[4] Studies on the related compound, nornicotine, reveal that it is a potent agonist at α7 receptors.[15] This suggests that this compound may also act as an agonist at this subtype, potentially influencing cognitive function and neuroinflammatory processes.[16]
Comparative Ligand Activity at a Glance
To provide a clear comparison, the table below summarizes the activity of this compound (based on available information and the activity of related compounds), alongside well-characterized nAChR ligands, at the α4β2 and α7 subtypes.
| Ligand | α4β2 nAChR Activity | α7 nAChR Activity | Primary Reference(s) |
| This compound | Activity not definitively characterized; related NNN is an inhibitor. | High affinity suggested; related nornicotine is an agonist. | [4][11][15] |
| Nicotine | Agonist | Agonist | [15] |
| Varenicline | Partial Agonist | Full Agonist | [13][17][18] |
| Mecamylamine | Non-competitive Antagonist | Non-competitive Antagonist | [19][20][21][22][23] |
Experimental Methodologies for Characterizing nAChR Ligands
To elucidate the precise pharmacological profile of compounds like this compound, rigorous experimental evaluation is essential. The following are standard, robust methods employed in the field.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is a cornerstone for studying the function of ligand-gated ion channels expressed in Xenopus oocytes.[24][25] It allows for the direct measurement of ion flow through the receptor channel in response to agonist application, providing crucial information on a compound's efficacy (agonist, partial agonist, or antagonist) and potency (EC50 or IC50).
Workflow for TEVC:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Preparation:
-
Prepare cell membranes from a source known to express the nAChR subtype of interest (e.g., rat brain tissue or transfected cell lines). [26][27] * Select an appropriate radioligand, such as [3H]Cytisine for α4β2 or [3H]Methyllycaconitine for α7 nAChRs. [26] * Prepare a serial dilution of the unlabeled test compound (this compound).
-
-
Incubation:
-
In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. [27] * Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing ligand). [1]3. Separation and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. [1][27] * Wash the filters several times with ice-cold buffer to remove any remaining unbound radioactivity. [1] * Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. [1]4. Data Analysis:
-
Calculate the specific binding for each concentration of the test compound.
-
Plot the percentage of inhibition of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation. [1]
-
Underlying Signaling Pathways of nAChRs
Activation of nAChRs initiates a cascade of intracellular events, primarily triggered by the influx of Ca2+. [7]This increase in intracellular calcium can modulate a variety of signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for promoting neuronal survival and neuroprotection. [7][28]
Caption: Simplified nAChR-mediated signaling pathway.
Conclusion and Future Directions
This compound presents an intriguing pharmacological profile that warrants further investigation. Based on the activity of structurally related compounds, it is likely to exhibit significant effects at α7 nAChRs and potentially modulate α4β2 subtype activity. Its distinct chemical structure compared to nicotine suggests that it may possess a unique selectivity and functional profile at various nAChR subtypes.
Future research should focus on a comprehensive characterization of this compound's binding affinities and functional potencies across a wide range of nAChR subtypes using the methodologies outlined in this guide. Such studies will be instrumental in determining its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric conditions where nAChR modulation is a key therapeutic strategy.
References
-
Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. (2018, April 4). Retrieved from [Link]
-
Mecamylamine - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed. (2009, November). Retrieved from [Link]
-
Chronic treatment with varenicline changes expression of four nAChR binding sites in mice. Retrieved from [Link]
-
Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PubMed Central. Retrieved from [Link]
-
Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - NCBI - NIH. (2018, April 4). Retrieved from [Link]
-
The nicotinic antagonist mecamylamine has antidepressant-like effects in wild-type but not beta2- or alpha7-nicotinic acetylcholine receptor subunit knockout mice - PubMed. (2006, December). Retrieved from [Link]
-
Nicotinic Acetylcholine Receptor-Mediated Signaling Pathways in Pluripotent Stem Cells. (2019, December 11). Retrieved from [Link]
-
Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed. (2008, December). Retrieved from [Link]
-
Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PubMed Central. Retrieved from [Link]
-
acetylcholine signaling pathway via nicotinic acetylcholine receptor - Rat Genome Database. Retrieved from [Link]
-
Nicotinic acetylcholine receptor (nAChR) signaling pathways.[24–29]... - ResearchGate. Retrieved from [Link]
-
Varenicline: a selective alpha4beta2 nicotinic acetylcholine receptor partial agonist approved for smoking cessation - PubMed. (2007, April). Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Retrieved from [Link]
-
Understanding varenicline function via key receptor and ligand interactions - PMC. (2025, December 9). Retrieved from [Link]
-
Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PubMed. (1999, July). Retrieved from [Link]
-
Radioligand Binding Assay | Gifford Bioscience. Retrieved from [Link]
-
nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. Retrieved from [Link]
-
The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed. (2007, March). Retrieved from [Link]
-
2.4. Xenopus oocytes and two-electrode voltage clamp (TEVC) recordings - Bio-protocol. Retrieved from [Link]
-
Two-electrode voltage clamp - PubMed. (2013). Retrieved from [Link]
-
Two-electrode voltage-clamp (TEVC). (2014, January 9). Retrieved from [Link]
-
What is the two electrode voltage-clamp (TEVC) method? - Molecular Devices. Retrieved from [Link]
-
Nornicotine - Wikipedia. Retrieved from [Link]
-
(PDF) Two-Electrode Voltage Clamp - ResearchGate. (2025, August 6). Retrieved from [Link]
-
This compound | C9H8N2 | CID 68125 - PubChem - NIH. Retrieved from [Link]
-
What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work?. (2024, June 25). Retrieved from [Link]
-
Agonist and antagonist effects of tobacco-related nitrosamines on human α4β2 nicotinic acetylcholine receptors - Frontiers. Retrieved from [Link]
-
Nornicotine | C9H12N2 | CID 91462 - PubChem - NIH. Retrieved from [Link]
-
The α7 nicotinic acetylcholine receptor ligands methyllycaconitine, NS6740 and GTS-21 reduce lipopolysaccharide-induced TNF-α release from microglia - PubMed. (2012, June 22). Retrieved from [Link]
-
Effects of blockade of α4β2 and α7 nicotinic acetylcholine receptors on cue-induced reinstatement of nicotine-seeking behaviour in rats - PMC - PubMed Central. Retrieved from [Link]
-
Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior - MDPI. Retrieved from [Link]
-
α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC - PubMed Central. Retrieved from [Link]
-
Involvement of Nicotinic Receptor Subtypes in the Behavioral Effects of Nicotinic Drugs in Squirrel Monkeys - PMC - PubMed Central. Retrieved from [Link]
-
The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PubMed Central. Retrieved from [Link]
-
Neonicotinoids differentially modulate nicotinic acetylcholine receptors in immature and antral follicles in the mouse ovary - PMC - NIH. Retrieved from [Link]
-
α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC - PubMed Central. Retrieved from [Link]
-
Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PubMed Central. Retrieved from [Link]
-
Alpha-7 nicotinic receptor - Wikipedia. Retrieved from [Link]
-
Alpha7 nicotinic acetylcholine receptor is a target in pharmacology and toxicology - PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 3. β-Nornicotyrine_TargetMol [targetmol.com]
- 4. Nornicotine - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. mdpi.com [mdpi.com]
- 10. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Agonist and antagonist effects of tobacco-related nitrosamines on human α4β2 nicotinic acetylcholine receptors [frontiersin.org]
- 12. Varenicline: a selective alpha4beta2 nicotinic acetylcholine receptor partial agonist approved for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding varenicline function via key receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The α7 nicotinic acetylcholine receptor ligands methyllycaconitine, NS6740 and GTS-21 reduce lipopolysaccharide-induced TNF-α release from microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic treatment with varenicline changes expression of four nAChR binding sites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Mecamylamine - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The nicotinic antagonist mecamylamine has antidepressant-like effects in wild-type but not beta2- or alpha7-nicotinic acetylcholine receptor subunit knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fate of Nornicotyrine: In Vivo vs. In Vitro Perspectives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Biotransformation of Nornicotyrine
This compound, a minor tobacco alkaloid and a metabolite of nicotine, holds significant interest in pharmacology and toxicology due to its potential physiological effects. A thorough understanding of its metabolic fate is crucial for assessing its pharmacokinetic profile, potential toxicity, and role in tobacco-related research. This guide provides a comprehensive comparison of in vivo and in vitro methodologies used to study this compound metabolism, synthesizing findings from structurally similar compounds to elucidate its likely biotransformation pathways. While direct comparative studies on this compound are limited, data from its close analogs, such as β-nicotyrine and nornicotine, offer valuable insights into its metabolic clearance.
This guide will delve into the experimental designs for both live animal (in vivo) and laboratory-based (in vitro) studies, compare the expected metabolic profiles, and provide detailed protocols for key experimental procedures. By understanding the strengths and limitations of each approach, researchers can better design their studies and interpret their findings in the context of drug development and toxicological assessment.
The Two Arenas of Metabolism: A Comparative Overview
The study of drug metabolism is broadly divided into two complementary domains: in vivo studies, which examine the processes within a living organism, and in vitro studies, which utilize isolated biological components in a controlled laboratory setting.
In vivo studies offer a holistic view of a compound's metabolism, encompassing the complex interplay of absorption, distribution, metabolism, and excretion (ADME).[1] Animal models, such as mice and rabbits, are frequently used to predict human metabolic pathways.[2][3] These studies are essential for identifying the full spectrum of metabolites produced in a complex physiological system and for understanding the overall pharmacokinetic profile of a compound.[4]
In vitro studies , on the other hand, provide a more reductionist approach, allowing for the investigation of specific metabolic pathways and the identification of the enzymes involved in a controlled environment.[5] Systems such as human liver microsomes (HLM) and S9 fractions are rich sources of drug-metabolizing enzymes and are instrumental in early-stage drug development for assessing metabolic stability and identifying potential drug-drug interactions.[6][7]
The primary distinction lies in the complexity and physiological relevance. In vivo models provide the ultimate physiological context but can be influenced by a multitude of factors, making it challenging to isolate specific metabolic events. In vitro models offer precise control over experimental conditions, facilitating mechanistic studies, but may not fully recapitulate the intricate biological environment of a whole organism.[8]
In Vivo Metabolism of this compound: Insights from Animal Models
Direct studies on the in vivo metabolism of this compound are not extensively documented. However, research on the closely related tobacco alkaloid, β-nicotyrine, in New Zealand white rabbits and mice provides a strong predictive framework for the metabolic fate of this compound.[9]
Key In Vivo Metabolites
Studies on β-nicotyrine have identified several key urinary metabolites, which are likely analogous to those of this compound. The major metabolites observed are:
-
cis-3'-Hydroxycotinine: This is often the most abundant metabolite, indicating that hydroxylation of the pyrrolidine ring is a major metabolic pathway.[9]
-
5'-Hydroxycotinine: Another significant metabolite resulting from oxidation.[9]
-
Pyrrolinone derivatives: These unstable intermediates are also formed.[9]
It is important to note that unchanged β-nornicotyrine was not detected in urine, suggesting extensive metabolism.[9]
Proposed In Vivo Metabolic Pathway of this compound (Inferred from β-Nicotyrine)
The metabolic transformation of this compound in vivo is likely initiated by cytochrome P450 (CYP) enzymes, leading to a cascade of oxidative reactions.
Caption: Proposed in vivo metabolic pathway of this compound.
Experimental Protocol: In Vivo Metabolism Study in Rabbits
This protocol is adapted from studies on β-nicotyrine and can be applied to investigate this compound metabolism.
-
Animal Model: New Zealand white rabbits are a suitable model.[9]
-
Compound Administration: Administer this compound (e.g., via intraperitoneal injection) at a specified dose.
-
Sample Collection: House rabbits in metabolic cages to facilitate the collection of urine over a 24-hour period.
-
Sample Preparation:
-
Acidify the collected urine with HCl.
-
Extract the urine with an organic solvent (e.g., dichloromethane) at a basic pH.
-
Evaporate the organic extracts to dryness and reconstitute in a suitable solvent for analysis.
-
-
Analytical Method:
In Vitro Metabolism of this compound: A Mechanistic Approach
In vitro systems, particularly human liver microsomes (HLM), are indispensable for elucidating the specific enzymes and primary metabolic pathways involved in the biotransformation of a compound.[6][15] HLM are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, most notably the cytochrome P450 (CYP) superfamily.[7][16]
Key In Vitro Findings and Predictions
Based on the metabolism of nicotine and its derivatives, the following is expected for the in vitro metabolism of this compound:
-
Primary Role of CYP2A6: CYP2A6 is the principal enzyme responsible for the metabolism of nicotine to cotinine and the subsequent hydroxylation of cotinine.[17][18][19] It is highly probable that CYP2A6 is also the primary catalyst for the initial oxidation of this compound.
-
Formation of Oxidative Metabolites: Incubation of this compound with HLM in the presence of NADPH (a necessary cofactor for CYP activity) is expected to yield hydroxylated metabolites, such as 3'-hydroxythis compound and 5'-hydroxythis compound.
-
Phase II Metabolism: While microsomes are primarily used for studying Phase I metabolism, S9 fractions, which contain both microsomal and cytosolic enzymes, can be used to investigate Phase II conjugation reactions like glucuronidation.[20] Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the key enzymes in this process.[21][22][23]
Proposed In Vitro Metabolic Pathway of this compound
The initial steps of this compound metabolism in vitro are likely dominated by CYP2A6-mediated oxidation, followed by potential glucuronidation of the hydroxylated metabolites.
Caption: Proposed in vitro metabolic pathway of this compound.
Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes
This protocol outlines a typical metabolic stability assay using HLM.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound stock solution
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Ice-cold acetonitrile (for reaction termination)
-
-
Incubation Procedure: [24]
-
Pre-incubate HLM (e.g., 0.5 mg/mL protein concentration) and this compound (e.g., 1 µM) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
Analytical Method:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify formed metabolites.[25]
-
Experimental Protocol: CYP Reaction Phenotyping
This protocol helps to identify the specific CYP isozymes responsible for this compound metabolism.[20][26][27][28]
-
Systems:
-
Recombinant human CYPs: Incubate this compound with individual recombinant CYP enzymes (e.g., CYP2A6, CYP3A4, CYP2D6, etc.).[29]
-
HLM with chemical inhibitors: Incubate this compound with HLM in the presence and absence of specific CYP inhibitors.
-
-
Procedure:
-
Follow the general incubation procedure described above for each recombinant CYP or HLM with inhibitor.
-
Measure the rate of this compound depletion or metabolite formation.
-
-
Data Analysis:
-
For recombinant CYPs, the enzyme that shows the highest rate of metabolism is likely the primary contributor.
-
For HLM with inhibitors, a significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that CYP isozyme.
-
Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo
A direct quantitative comparison of this compound metabolism is challenging due to the lack of specific data. However, based on studies of analogous compounds, we can draw several key comparisons.
| Feature | In Vivo Metabolism | In Vitro Metabolism (HLM) |
| Complexity | High (involves ADME) | Low (isolated enzymatic reactions) |
| Physiological Relevance | High | Moderate (lacks cellular context and transport) |
| Primary Metabolites | Likely cis-3'-Hydroxycotinine and 5'-Hydroxycotinine (inferred from β-nicotyrine)[9] | Expected 3'-Hydroxythis compound and 5'-Hydroxythis compound |
| Phase II Metabolites | Glucuronides and other conjugates are likely formed and excreted. | Not typically observed unless using S9 fractions or hepatocytes with cofactors.[20] |
| Enzyme Contribution | Dominated by hepatic enzymes (e.g., CYP2A6), but extrahepatic metabolism can occur. | Primarily reflects the activity of microsomal enzymes (mainly CYPs). |
| Quantitative Aspects | Provides overall clearance and metabolite excretion profiles. | Determines intrinsic clearance and enzyme kinetics (Km, Vmax). |
Key Discrepancies and Considerations:
-
In vitro-in vivo extrapolation (IVIVE): While in vitro data is crucial for predicting in vivo pharmacokinetics, discrepancies can arise due to factors not captured in microsomal assays, such as protein binding, cellular transport, and the contribution of extrahepatic metabolism.[30]
-
Metabolite Profile Differences: The relative abundance of metabolites can differ between in vitro and in vivo systems. For instance, some metabolites may be rapidly cleared in vivo and thus appear in lower concentrations than in a closed in vitro system. Conversely, in vitro systems may not capture all downstream metabolites formed in vivo.
Conclusion: A Holistic Approach to Understanding this compound Metabolism
The study of this compound metabolism necessitates a complementary approach, integrating the holistic perspective of in vivo studies with the mechanistic detail of in vitro assays. While direct comparative data for this compound remains an area for future research, the metabolic pathways of its structural analogs provide a robust foundation for predicting its biotransformation.
In vivo studies in animal models are critical for understanding the complete ADME profile and identifying all relevant metabolites in a complex physiological system. In vitro studies, particularly with human liver microsomes and recombinant CYP enzymes, are essential for pinpointing the specific enzymes responsible for its clearance and for predicting potential drug-drug interactions.
For drug development professionals and researchers, it is imperative to leverage both systems to build a comprehensive metabolic profile of this compound. This dual approach will ultimately lead to a more accurate assessment of its safety, efficacy, and overall pharmacological significance.
References
- Ogilvie, B. W., et al. (2012). In vitro inhibition and induction of human liver cytochrome P450 enzymes by NTBC and its metabolism in human liver microsomes. Drug Metabolism and Disposition, 40(5), 883-891.
- Ghanbari, R., et al. (2018). Studies on the in Vivo Biotransformation of the Tobacco Alkaloid β-Nicotyrine. Chemical Research in Toxicology, 31(9), 929-938.
- Crooks, P. A., & Li, M. (1996). Evidence for the biosynthesis of a glucuronide conjugate of (S)-(-)-nicotine, but not (S)-(-)-cotinine or (+/-)-trans-3'-hydroxycotinine by marmoset hepatic microsomes. Drug Metabolism and Disposition, 24(11), 1221-1226.
- Denton, T. T., & Purnell, W. G. (2007). CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion. Drug Metabolism and Disposition, 35(11), 2063-2070.
- Tagliati, C. A., et al. (2020). Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. Chemico-Biological Interactions, 315, 108896.
- Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek.
-
Creative Bioarray. (n.d.). CYP and UGT Reaction Phenotyping Assay. Retrieved from [Link]
-
Phenomenex. (2020). Nicotine and Cotinine Analysis in Urine by LC-MS/MS. Retrieved from [Link]
- Lerman, C., et al. (2014). Novel CYP2A6 variants identified in African Americans are associated with slow nicotine metabolism in vitro and in vivo. The Pharmacogenomics Journal, 14(5), 446-453.
- Pérez-Rubio, G., et al. (2016). Distribution of polymorphic variants of CYP2A6 and their involvement in nicotine addiction. Revista de Neurología, 62(6), 265-274.
- Wong, S., & Yan, Z. (2021). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. In Cytochrome P450 (pp. 305-321). Humana, New York, NY.
- Benowitz, N. L., et al. (1999). Ethnic differences in N-glucuronidation of nicotine and cotinine. The Journal of Pharmacology and Experimental Therapeutics, 291(3), 1196-1203.
- Al-Rohaimi, A. H. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen.
-
Wikipedia. (n.d.). Glucuronidation. Retrieved from [Link]
-
Labcorp. (n.d.). Comprehensive CYP & UGT Reaction Phenotyping Insights. Retrieved from [Link]
- Lindner, S., et al. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. International Journal of Molecular Sciences, 23(16), 8993.
-
Sygnature Discovery. (n.d.). Reaction Phenotyping. Retrieved from [Link]
-
Pharmaron. (n.d.). Metabolism. Retrieved from [Link]
- Al-Majdoub, Z. M., et al. (2021). Evaluation of Niraparib Metabolic Stability in Human Liver Microsomes Using Ultrafast UPLC-MS/MS Technique: In Silico Screening for Structural Alerts Related to the Metabolic Lability and In Silico DEREK Toxicity. Molecules, 26(18), 5534.
- Heckman, B. W., et al. (2018). Impact of CYP2A6 Activity on Nicotine Reinforcement and Cue-Reactivity in Daily Smokers. Nicotine & Tobacco Research, 20(11), 1367-1375.
- Rattner, B. A., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.
- Dempsey, D., et al. (2012). A novel CYP2A6 allele (CYP2A6*35) resulting in an amino acid substitution (Asn438Tyr) is associated with lower CYP2A6 activity in vivo. Pharmacogenetics and Genomics, 22(7), 546-550.
-
SRI International. (n.d.). Synthesis of Metabolite Standards at SRI International. Retrieved from [Link]
- Badr, H., et al. (2021). Identification of novel inhibitory metabolites and impact verification on growth and protein synthesis in mammalian cells. Metabolic Engineering, 67, 223-233.
- Schmidt, S., et al. (2019). Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems.
- Lu, H., & Li, A. P. (2018). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Letters, 12(1), 3-12.
- Di, L. (2019). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization of Drug-like Properties in Drug Discovery (pp. 143-162). Springer, Cham.
- Jones, B. C., et al. (2015). Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator. Drug Metabolism and Disposition, 43(10), 1546-1554.
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
- Miners, J. O., & Mackenzie, P. I. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7-8.
-
Phenomenex. (n.d.). Nornicotine (Standard Curve) using SPE with Gemini NX-C18, LC-MSMS (Fig.4c). Retrieved from [Link]
- Liu, C., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 24(13), 10893.
- Al Koudsi, N., et al. (2018). Effect of race and glucuronidation rates on the relationship between nicotine metabolite ratio and nicotine clearance. The Pharmacogenomics Journal, 18(2), 296-302.
- Llop, J., et al. (2022). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders. Pharmaceutics, 14(11), 2390.
- Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Metabolites, 2(4), 719-737.
-
Human Metabolome Database. (n.d.). Showing metabocard for Nornicotine (HMDB0001126). Retrieved from [Link]
-
ToxStrategies. (n.d.). Biokinetics and Metabolism. Retrieved from [Link]
- Chen, Y., et al. (2022). Uncovering in vivo biochemical patterns from time-series metabolic dynamics.
-
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
- Sibinčić, M. A., et al. (2024). Identification and synthesis of metabolites of the new antiglaucoma drug. Research Results in Pharmacology, 10(1), 1-11.
-
SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Retrieved from [Link]
-
ChemPartner. (n.d.). Pharmacokinetics. Retrieved from [Link]
- Wang, Y., et al. (2022). Comprehensive in vivo and in vitro metabolic profiling of amphenmulin: a novel pleuromutilin derivative characterized by UHPLC-Q-TOF-MS/MS. Frontiers in Pharmacology, 13, 963665.
- Mardal, M., et al. (2018). In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Drug Testing and Analysis, 10(1), 123-134.
- Joshi, M. V., et al. (1987). The rabbit as an animal model to study pharmacokinetics of norethindrone in women. Contraception, 35(5), 487-497.
Sources
- 1. mdpi.com [mdpi.com]
- 2. biotechfarm.co.il [biotechfarm.co.il]
- 3. The rabbit as an animal model to study pharmacokinetics of norethindrone in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nornicotine (Standard Curve) using SPE with Gemini NX-C18, LC-MSMS (Fig.4c) | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 11. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of novel inhibitory metabolites and impact verification on growth and protein synthesis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaron.com [pharmaron.com]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 17. Novel CYP2A6 variants identified in African Americans are associated with slow nicotine metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Distribution of polymorphic variants of CYP2A6 and their involvement in nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel CYP2A6 allele (CYP2A6*35) resulting in an amino acid substitution (Asn438Tyr) is associated with lower CYP2A6 activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Evidence for the biosynthesis of A glucuronide conjugate of (S)-(-)-nicotine, but not (S)-(-)-cotinine or (+/-)-trans-3'-hydroxycotinine by marmoset hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ethnic differences in N-glucuronidation of nicotine and cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Glucuronidation - Wikipedia [en.wikipedia.org]
- 24. xenotech.com [xenotech.com]
- 25. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 27. enamine.net [enamine.net]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
- 29. labcorp.com [labcorp.com]
- 30. Biokinetics and Metabolism - 21 Century Toxicology [21centurytoxicology.com]
A Senior Application Scientist's Guide to Evaluating the Purity of Commercial Nornicotyrine Standards
Introduction: The Critical Role of Purity in Nornicotyrine Research
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to evaluate and compare the purity of commercially available this compound standards. We will move beyond simply accepting the purity value stated on a vendor's Certificate of Analysis (CoA) and instead establish a robust, multi-faceted analytical workflow to independently verify product quality. This approach, rooted in the principles of orthogonal analysis, ensures a high degree of confidence in the integrity of your research materials.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. A compound may appear pure by one method (e.g., HPLC-UV) but reveal significant impurities, such as residual solvents or inorganic salts, by another (e.g., qNMR or GC-MS). Therefore, this guide champions an orthogonal approach, employing multiple, disparate analytical techniques to build a comprehensive purity profile. The chosen methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—are selected for their distinct and complementary capabilities in separating, identifying, and quantifying this compound and its potential impurities.[]
Overall Analytical Workflow
The evaluation process follows a logical progression from initial assessment to in-depth characterization and final purity assignment.
Caption: Workflow for comprehensive purity evaluation of this compound standards.
Part 1: Chromatographic Purity and Impurity Profiling
Chromatographic methods are the cornerstone of purity analysis, offering high-resolution separation of the main compound from structurally similar impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the primary method cited on a CoA for purity. It excels at separating non-volatile, UV-active impurities. The principle of "percent area normalization" is commonly used, where the area of the main peak is divided by the total area of all peaks. However, this method assumes all compounds have a similar response to the UV detector, which is not always the case.
Rationale for Method Design: A reversed-phase C18 column is selected for its versatility in retaining and separating a broad range of moderately polar compounds like this compound and its relatives.[5][6] A gradient elution program is employed to ensure that both early-eluting (more polar) and late-eluting (less polar) impurities are effectively resolved from the main analyte peak. The mobile phase is buffered to maintain a consistent pH, which is critical for achieving reproducible retention times for ionizable compounds like alkaloids.
Experimental Protocol: HPLC-UV Analysis
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Waters XBridge C18, 3.5 µm, 4.6 x 150 mm.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 260 nm.
-
Injection Volume: 5 µL.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 60% B.
-
15-17 min: Linear gradient from 60% to 95% B.
-
17-19 min: Hold at 95% B.
-
19-20 min: Return to 5% B.
-
20-25 min: Re-equilibration at 5% B.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of each this compound standard.
-
Dissolve in 5.0 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Perform five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the this compound peak area should be ≤ 2.0%.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile organic impurities. It provides structural information, allowing for the tentative identification of unknown peaks based on their mass spectra. This is crucial for detecting impurities that might be missed by HPLC, such as residual synthesis solvents or closely related volatile alkaloids like myosmine.[2][3][7]
Rationale for Method Design: The use of a GC-MS system allows for both separation and identification of impurities.[8] The temperature gradient is optimized to separate a range of tobacco alkaloids which are known potential impurities.[2][7]
Experimental Protocol: GC-MS Impurity Identification
-
System Preparation:
-
GC-MS System: Agilent 6890/5973 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Use the same 1 mg/mL stock solution prepared for HPLC analysis.
-
Part 2: Determining Absolute Purity with qNMR
While chromatography provides a relative purity value, Quantitative NMR (qNMR) offers a direct measure of the absolute purity of a substance without the need for a reference standard of the analyte itself.[9][10] It is a primary analytical method that quantifies the analyte against a certified internal standard of known purity and weight.[11][12] The fundamental principle is that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[11][12]
Rationale for Method Design: ¹H qNMR is chosen because protons are ubiquitous in organic molecules and offer high sensitivity.[12][13] Maleic acid is an excellent internal standard for this application because it is stable, non-volatile, has a simple spectrum with sharp singlets that do not overlap with the this compound signals, and is highly soluble in DMSO-d₆.
Experimental Protocol: ¹H qNMR for Absolute Purity
-
System and Materials:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Internal Standard (IS): Certified Maleic Acid (≥99.5% purity).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound standard into a vial. Record the weight precisely.
-
Accurately weigh ~5 mg of the Maleic Acid internal standard into the same vial. Record the weight precisely.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons, which is critical for accurate integration.
-
Pulse Angle: 90°.
-
Scans: 16 or more for good signal-to-noise.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for this compound and the singlet for the internal standard (Maleic Acid, ~6.3 ppm).
-
Calculate the purity using the following formula:[10] Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight (this compound = 144.17 g/mol ; Maleic Acid = 116.07 g/mol )
-
m: Mass
-
P: Purity of the internal standard
-
-
Part 3: Comparative Data and Interpretation
To illustrate the application of this guide, let's consider a hypothetical comparison of three commercially available this compound standards.
Table 1: Hypothetical Purity Evaluation of Commercial this compound Standards
| Parameter | Vendor A | Vendor B | Vendor C |
| Stated Purity (CoA) | >98% (HPLC) | 99.5% (HPLC) | >99% (TLC) |
| HPLC-UV Purity (% Area) | 99.6% | 99.7% | 98.5% |
| GC-MS Impurities Detected | Myosmine (0.15%), Nicotine (0.05%) | Myosmine (0.10%) | Myosmine (0.8%), Cotinine (0.3%) |
| qNMR Absolute Purity (%) | 97.5% | 99.1% | 96.2% |
| Observations | Discrepancy between HPLC and qNMR suggests non-UV active impurities (e.g., water, salts). | High purity confirmed across orthogonal methods. Closest to stated value. | Significant impurities detected. Stated purity method (TLC) is not quantitative. |
Interpretation of Results
-
Vendor A: The HPLC result (99.6%) is high, but the qNMR result (97.5%) is significantly lower. This discrepancy strongly suggests the presence of impurities that are not UV-active or do not elute from the GC column under the conditions used, such as water, residual inorganic salts, or non-volatile solvents.
-
Vendor B: This standard shows high purity by all three methods. The HPLC and qNMR results are in close agreement, providing a high degree of confidence in its quality. The minor impurity detected by GC-MS is consistent with the chromatographic purity.
-
Vendor C: This standard shows lower purity by both HPLC and GC-MS. The reliance on a non-quantitative method like Thin-Layer Chromatography (TLC) for the stated purity on the CoA is a significant red flag. The qNMR result confirms a lower absolute purity.
Caption: Decision logic for qualifying a this compound standard.
Conclusion and Recommendations
The purity stated on a Certificate of Analysis should be considered a starting point, not an absolute guarantee. This guide demonstrates that a rigorous, multi-technique approach is essential for accurately assessing the quality of chemical standards. Based on our hypothetical data, the standard from Vendor B would be the recommended choice due to its consistently high purity across orthogonal analytical methods.
Key Takeaways for Researchers:
-
Trust but Verify: Always perform in-house verification of critical reagents.
-
Embrace Orthogonality: Do not rely on a single analytical method. Combine techniques like HPLC, GC-MS, and qNMR for a complete purity profile.
-
Demand Quantitative Data: Be wary of CoAs that cite non-quantitative methods (e.g., TLC) for purity claims.
-
Understand the "Why": The discrepancy between different methods (like HPLC vs. qNMR) provides valuable clues about the nature of the impurities present.
By implementing this self-validating analytical framework, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and impactful scientific outcomes.
References
-
Lisko, J. G., Stanfill, S. B., Duncan, B. W., & Watson, C. H. (2013). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. Analytical Chemistry, 85(6), 3380–3384. Available at: [Link]
-
Lisko, J. G., Stanfill, S. B., Duncan, B. W., & Watson, C. H. (2013). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. National Institutes of Health. Available at: [Link]
-
Lisko, J. G., et al. (2013). Application of GC-MS/MS for the analysis of tobacco alkaloids in cigarette filler and various tobacco species. PubMed. Available at: [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. Available at: [Link]
-
Slideshare. (n.d.). Analytical method validation as per ich and usp. Available at: [Link]
-
ResearchGate. (n.d.). GC conditions for the analysis of minor alkaloids in tobacco. Available at: [Link]
-
U.S. Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. General Chapters. Available at: [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. Available at: [Link]
-
Carter, R. R., Kovach, A. L., & Thomas, B. F. (2022). A comparison of nicotine content methods to produce a UPC2-MS2 method for the analysis of nicotine and minor alkaloids in SPECTRUM nicotine research cigarettes. ProQuest. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Available at: [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
ResearchGate. (n.d.). Chiral analysis of the (R)- and (S)-nornicotine analysis in.... Download Scientific Diagram. Available at: [Link]
-
Marzella, L., et al. (n.d.). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. National Institutes of Health. Available at: [Link]
Sources
- 1. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of GC-MS/MS for the analysis of tobacco alkaloids in cigarette filler and various tobacco species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-burn.com [e-burn.com]
- 7. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Nornicotyrine
This guide provides essential safety and logistical information for the proper handling and disposal of nornicotyrine. As a pyridine alkaloid and a metabolite of nicotine, this compound is a valuable compound in neurological and pharmacological research.[1] However, its inherent toxicity necessitates stringent adherence to disposal protocols to ensure the safety of laboratory personnel and protect the environment. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to foster a culture of safety and responsibility in your laboratory.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any handling or disposal, a thorough understanding of this compound's hazard profile is paramount. This compound is classified as a hazardous substance, and its handling requires a comprehensive risk assessment.[2][3] The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer, which must be readily accessible to all personnel.[4]
This compound is recognized as being toxic if swallowed, inhaled, or in contact with skin.[1][5] It is also known to cause significant skin and eye irritation.[1][3][6] Certain data suggests a risk of damage to the central nervous system.[5]
Table 1: this compound Hazard Summary
| Hazard Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
|---|---|---|---|
| Acute Toxicity | 💀 | Danger | H301: Toxic if swallowed.[1][5] H311: Toxic in contact with skin.[1][5] H331: Toxic if inhaled.[1][5] |
| Skin/Eye Irritation | ❗ | Warning | H315: Causes skin irritation.[1][6] H319: Causes serious eye irritation.[1][6] |
| Organ Toxicity | ❗ | Warning | H335: May cause respiratory irritation.[1][6] |
Causality: The toxicity of this compound stems from its action as a nicotinic acetylcholine receptor agonist.[1] This mechanism, while useful for research, poses a significant risk of systemic effects upon accidental exposure. Therefore, treating all this compound waste as acutely hazardous is a non-negotiable starting point for any disposal protocol.
Core Principles of this compound Waste Management
Effective disposal is built on a foundation of four core principles. Adhering to these principles ensures a self-validating system of safety and compliance.
-
Segregation : All this compound waste streams must be kept separate from non-hazardous waste. This is critical to prevent accidental contamination and to ensure the final disposal method is appropriate for the chemical's hazard profile. Never mix incompatible wastes.[7]
-
Containment : this compound waste must be collected in designated, compatible, and leak-proof containers.[7][8] Containers must be kept securely closed except when adding waste to prevent the release of vapors and to avoid spills.[7][8]
-
Labeling : Every waste container must be clearly and accurately labeled. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[9] Proper labeling is a critical communication tool that ensures safe handling throughout the disposal chain.
-
Centralized Disposal : Never dispose of this compound waste via the sanitary sewer or in the regular trash.[7][9] All hazardous chemical waste must be managed through your institution's Environmental Health & Safety (EHS) department or an equivalent authority.[8][10] They are equipped to handle transport and final disposition in compliance with federal, state, and local regulations.[4]
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for managing different forms of this compound waste generated in a laboratory setting.
Protocol 3.1: Disposal of Pure (Neat) this compound and Concentrated Solutions
-
Container Selection : Select a clean, dry, and chemically compatible container with a screw-top lid. The original manufacturer's bottle is often a suitable choice.
-
Waste Collection : Carefully transfer the unwanted this compound into the designated hazardous waste container. Perform this transfer inside a certified chemical fume hood to minimize inhalation exposure.
-
Labeling : Immediately affix a completed hazardous waste label to the container.
-
Storage : Store the sealed container in a designated satellite accumulation area within the lab. This area should be secure, away from incompatible materials, and ideally within secondary containment.[7]
-
Pickup Request : Once the container is full or waste is no longer being added, contact your institution's EHS office to schedule a waste pickup.[7]
Protocol 3.2: Disposal of Dilute Aqueous Solutions Containing this compound
-
Waste Collection : Collect all dilute aqueous waste containing this compound in a dedicated, clearly labeled carboy or other appropriate container.
-
No Drain Disposal : It is imperative to understand that even dilute solutions cannot be poured down the drain.[9] this compound's toxicity is the overriding hazard, not its corrosivity or pH. While neutralization is a valid procedure for purely corrosive wastes, it does not mitigate the toxic hazard of this compound.[11][12]
-
Labeling and Storage : Label the container with "Hazardous Waste," "Aqueous this compound Waste," and list all chemical components, including water. Store as described in Protocol 3.1.
-
Pickup Request : Arrange for disposal through your EHS office.
Protocol 3.3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
-
Gross Decontamination : Remove as much free-flowing liquid or solid this compound as possible from contaminated items (e.g., weigh boats, pipette tips, gloves).
-
Solid Waste Collection : Place all contaminated solid waste into a designated, leak-proof container, such as a sturdy, lined cardboard box or a dedicated plastic pail.[13]
-
Labeling : The container must be labeled as "Hazardous Waste - this compound Contaminated Debris."
-
Storage and Disposal : Seal the container and manage it through the EHS office for incineration.
Protocol 3.4: Management of Empty this compound Containers
Due to this compound's high toxicity, empty containers require special handling.
-
Triple Rinsing : The principle of triple rinsing is a critical step. For containers that held highly toxic chemicals (defined as having an LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste.[7]
-
Procedure : a. Add a suitable solvent (e.g., water or methanol, depending on the original solvent) to the empty container, filling it to about 10% of its volume. b. Securely cap and shake the container to rinse all interior surfaces. c. Decant the rinsate into your liquid this compound hazardous waste container (aqueous or non-aqueous as appropriate). d. Repeat this process two more times.
-
Final Container Disposal : After the third rinse is collected as hazardous waste, the container can be defaced (by removing or obscuring the label) and disposed of in the regular trash or recycling, as per your institution's policy.
Decontamination and Spill Management
Accidental spills must be managed promptly and safely.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Assess the Spill : For small spills (<100 mL) that you are trained to handle, proceed with cleanup. For large spills, evacuate the area, restrict access, and immediately contact your EHS emergency line.[13]
-
Don PPE : Wear appropriate PPE, including a lab coat, safety goggles, and two pairs of chemically resistant gloves.
-
Contain and Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[13]
-
Collect Waste : Carefully scoop the absorbent material into a sealable, compatible container.
-
Final Decontamination : Wipe the spill area with a suitable solvent and paper towels. Place the used towels into the same waste container.
-
Label and Dispose : Seal the container, label it as "Hazardous Waste - this compound Spill Debris," and arrange for pickup through EHS.
The Disposal Pathway: From Lab to Final Disposition
The journey of this compound waste from your lab bench to its final destruction is a regulated and controlled process. The workflow diagram below illustrates the decision-making process at the laboratory level, which initiates this pathway.
Caption: this compound waste disposal decision workflow for laboratory personnel.
Once collected by EHS, the waste is consolidated and transported by a licensed hazardous waste vendor to a treatment, storage, and disposal facility (TSDF). The most common and effective method for destroying organic hazardous waste like this compound is high-temperature incineration .[14][15] This process utilizes temperatures typically ranging from 850°C to 1300°C to ensure the complete thermal destruction of the hazardous compounds into simpler, non-hazardous components like carbon dioxide, water, and inorganic ash.[15] These facilities are heavily regulated and must use advanced air pollution control systems to manage emissions.[15]
By diligently following the protocols outlined in this guide, you contribute directly to a safe research environment and ensure that hazardous materials are managed responsibly from creation to final destruction.
References
-
This compound | C9H8N2 | CID 68125 - PubChem - NIH. [Link]
-
Nornicotine - AERU - University of Hertfordshire. [Link]
-
Hazardous Waste - EHSO Manual 2025-2026 . [Link]
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. [Link]
-
Nornicotine | C9H12N2 | CID 91462 - PubChem - NIH. [Link]
-
Pyridine Standard Operating Procedure - Washington State University. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations Office on Drugs and Crime. [Link]
-
USP 800 & Hazardous Drug Disposal - Stericycle. [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work . [Link]
-
Incineration - Climate Action Accelerator. [Link]
-
Hazardous & Regulated Waste Management Guide - Western Kentucky University. [Link]
-
5 Powerful Insights into How High-Temperature Incineration Works - Bionics Scientific. [Link]
-
Waste Neutralization Guidance - Missouri State University. [Link]
-
School Science Safety | Disposal of Hazardous Waste - YouTube. [Link]
-
Best Available Techniques Reference Document on Waste Incinerator . [Link]
-
Basel Convention Technical Guidelines on Incineration on Land . [Link]
-
Guidelines Common Hazardous Waste Incineration - Maharashtra Pollution Control Board. [Link]
-
Hazardous Waste - UW-Milwaukee. [Link]
-
Tobacco's impact on the environment - World Health Organization. [Link]
Sources
- 1. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. wku.edu [wku.edu]
- 10. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. Incineration - Climate Action Accelerator [climateactionaccelerator.org]
- 15. basel.int [basel.int]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Nornicotyrine
Navigating the complexities of novel compound development requires a foundational commitment to safety. Nornicotyrine, a significant metabolite of nicotine, presents a unique set of handling challenges that demand a rigorous and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist, offering a procedural and causal framework for researchers, scientists, and drug development professionals. Our objective is to build a culture of safety by explaining not just what to wear, but why specific choices are critical for mitigating risk.
Hazard Analysis: Understanding the Risks of this compound
A thorough understanding of a compound's hazard profile is the bedrock of any safety protocol. This compound is classified as a hazardous chemical, and its handling requires stringent precautions.[1][2]
Primary Routes of Exposure and Health Hazards:
-
Inhalation: Harmful if inhaled, potentially causing respiratory irritation.[2] In aerosolized form, it can be toxic.[3]
-
Skin Contact: Harmful and toxic upon contact.[2][3] It is known to cause skin irritation, and prolonged contact can lead to absorption and systemic effects.[1][2]
-
Eye Contact: Causes serious eye irritation.[1][2] Direct contact can result in significant damage.
Some safety data sheets also indicate that this compound may cause damage to the central nervous system and visual organs.[3] Furthermore, under certain conditions, it is considered a flammable liquid and vapor.[3][4] This dual chemical and physical hazard profile necessitates a multi-faceted PPE strategy.
Core PPE Directives: A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific procedure being performed. The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Primary Hazard | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Inhalation of powder, Skin contact | Chemical safety goggles | Double-gloving with chemical-resistant gloves (e.g., Butyl rubber) | Fully-buttoned lab coat | Recommended; mandatory if not in a fume hood |
| Preparing Solutions | Splash, Skin contact, Inhalation of vapors | Chemical safety goggles and face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant gown over lab coat | Mandatory; work must be performed in a certified chemical fume hood |
| In-vitro/In-vivo Dosing | Splash, Aerosol generation, Skin contact | Chemical safety goggles and face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant gown or disposable coveralls | NIOSH-approved respirator may be required based on risk assessment |
| Waste Disposal | Splash, Skin contact | Chemical safety goggles | Double-gloving with chemical-resistant gloves | Chemical-resistant gown | As required by the primary handling task |
Deep Dive: Selecting the Right Protective Gear
Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that provide a full seal around the eyes are mandatory to protect against splashes and vapors.[1][5] When there is a significant risk of splashing, such as during solution preparation or transfer, a full-face shield must be worn in conjunction with goggles.[6]
Hand Protection: The Critical Barrier Gloves are arguably the most critical piece of PPE when handling this compound due to the high risk of dermal absorption.
-
Glove Material: Not all gloves are created equal. Some sources explicitly recommend against using nitrile gloves for similar chemicals.[7] Butyl rubber or PVA gloves are preferred for their higher resistance to chemicals of this class.[7] Always consult the manufacturer's glove compatibility chart for the specific chemical being handled.
-
Double-Gloving: For any task involving direct handling of this compound, double-gloving is required.[8] The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should be placed over the cuff. This creates a secure seal, preventing any skin exposure at the wrist.[8] The outer glove should be changed immediately if contamination is suspected and regularly during prolonged procedures.[8]
Body Protection: A standard cotton lab coat is not sufficient protection against this compound. A protective disposable gown made of a low-permeability, lint-free fabric should be worn over a fully-buttoned lab coat.[8] This gown should have a solid front, long sleeves, and tight-fitting cuffs.[8] For high-risk procedures, such as cleaning up large spills or working with large quantities, disposable "bunny suit" coveralls offer more comprehensive protection.[6]
Respiratory Protection: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] However, there are situations where a respirator is necessary as a secondary line of defense. A NIOSH-approved respirator with an organic vapor cartridge is required when:
-
Vapors or aerosols may be generated.[4]
-
Engineering controls like a fume hood are not available or are malfunctioning.
-
Cleaning up spills.[7]
-
Unpacking hazardous drugs that are not contained in plastic.[6]
Personnel must be medically cleared, trained, and fit-tested before using a respirator.[7]
Procedural Guidance: Workflows for Safety
PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on engineering controls and procedural risks.
Step-by-Step Donning and Doffing Protocol
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of chemical-resistant gloves.
-
Gown/Lab Coat: Put on the lab coat, followed by the chemical-resistant gown. Ensure cuffs of the inner gloves are tucked under the gown's sleeves.
-
Respirator (if required): Perform a user seal check.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the gown.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer gloves by peeling them off without touching the outside surface. Dispose of them immediately in a designated hazardous waste container.
-
Gown: Remove the gown by rolling it down and away from the body. Dispose of it in the hazardous waste container.
-
Face Shield/Goggles: Remove from the back of the head.
-
Respirator (if worn): Remove without touching the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Protocols: Immediate Action Plans
In the event of an exposure or spill, immediate and correct action is crucial.
In Case of Accidental Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[7] Remove all contaminated clothing while under an emergency shower if the exposure is extensive.[7] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air at once.[1][7] If breathing is difficult or has stopped, provide artificial respiration, using a barrier device.[9] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[10] Call a physician or poison control center immediately.[10] If the person is conscious, rinse their mouth with water.[1]
Spill Response:
-
Small Spill (manageable in <10 minutes): If you are trained and have the correct PPE, you may clean up a small spill.[7] Absorb the spill with an inert, dry material and place it in a sealed, labeled hazardous waste container.[7]
-
Large Spill: Evacuate the area immediately.[7] Secure the area to prevent entry and call your institution's emergency response team (e.g., Environmental Health & Safety) or 911.[7]
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
PPE Disposal:
-
All disposable PPE (gloves, gowns, shoe covers) used while handling this compound must be considered hazardous waste.
-
Remove PPE in a manner that avoids contaminating yourself and the surrounding area.
-
Place all contaminated disposable items into a designated, sealed, and clearly labeled hazardous waste container.[8][11]
Chemical Waste Disposal:
-
This compound and any solutions containing it must be collected as hazardous waste.[7]
-
Waste must be stored in a compatible, sealed, airtight container that is properly labeled for hazardous waste.[7][11]
-
Never dispose of this compound down the drain or in the regular trash.[11]
-
For containers that held this compound, the first rinse must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[11]
By adhering to these rigorous, evidence-based protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- Standard Operating Procedure for Pyridine and Derivatives. Washington State University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhsq_QUfofwUS_aiQpUiAHVCYTkMa0hZsRC8oBEkFpf950WURkKxcGOAtSyIr_vPU6l_o1P-_BTCMPLS2Of0ewxBMKGAwhuddFmBxt_7jXTp3gMW50HhMugjCnF0lb95cohYnGvQcIRRdtuUvLEXET6Cr9fUuirbNQ2Z-AymjHY9_8MxaNA_v9UjQLPjV52otA_g==]
- SAFETY DATA SHEET - DL-Nornicotine. Fisher Scientific. [URL: https://www.fishersci.com/sds]
- Personal Protective Equipment (PPE). CHEMM. [URL: https://chemm.hhs.gov/ppe.htm]
- SAFETY DATA SHEET - Pyridine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds]
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06) [URL: https://www.provistaco.com/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs/]
- 5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022-12-07) [URL: https://www.hazmatschool.com/blog/5-types-of-ppe-for-hazardous-chemicals/]
- Personal protective equipment for preparing toxic drugs. GERPAC. [URL: https://www.gerpac.eu/personal-protective-equipment-for-preparing-toxic-drugs]
- (±)-Nornicotine-d4 Safety Data Sheet. Cayman Chemical. (2024-03-18) [URL: https://www.caymanchem.com/msdss/35242m.pdf]
- (±)-Nornicotine Safety Data Sheet. Cayman Chemical. (2025-08-08) [URL: https://www.caymanchem.com/msdss/20505m.pdf]
- eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/etools/hospitals/pharmacy/ppe]
- What to do in a chemical emergency. GOV.UK. (2024-10-10) [URL: https://www.gov.
- Work instruction: What to do in case of a chemical incident. Radboud University. (2024-07-05) [URL: https://www.ru.nl/radboudnet/vm/en/health-safety-environment/a-z/work-instruction-what-to-do-in-case-of-a-chemical-incident/]
- SAFETY DATA SHEET - N-Methyl-N-nitroso-p-toluenesulfonamide. Sigma-Aldrich. (2024-09-07) [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/213373]
- SAFETY DATA SHEET - Pyridine. Fisher Scientific. [URL: https://www.fishersci.com/sds]
- (R)-Nornicotine SDS, 7076-23-5 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/7076-23-5.html]
- Hazardous Waste Disposal Guide. Dartmouth College. [URL: https://policy.dartmouth.edu/policy/hazardous-waste-disposal-guide]
- Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. Centers for Disease Control and Prevention (CDC). [URL: https://stacks.cdc.gov/view/cdc/11998]
- NIH Waste Disposal Guide 2022. National Institutes of Health (NIH). [URL: https://www.orf.od.nih.gov/EnvironmentalProtection/WasteDisposal/Documents/NIH_Waste_Disposal_Guide_508.pdf]
- Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC. [URL: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-101.pdf]
- Nicotine: Systemic Agent. National Institute for Occupational Safety and Health (NIOSH). [URL: https://www.cdc.gov/niosh/ershdb/emergencyresponsecard_29750028.html]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. restoredcdc.org [restoredcdc.org]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
